molecular formula C12H11N3 B2722919 5-amino-1-benzyl-1H-pyrrole-3-carbonitrile CAS No. 59661-27-7

5-amino-1-benzyl-1H-pyrrole-3-carbonitrile

Cat. No.: B2722919
CAS No.: 59661-27-7
M. Wt: 197.241
InChI Key: ZUOZGUFYGQOOHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-benzyl-1H-pyrrole-3-carbonitrile is a useful research compound. Its molecular formula is C12H11N3 and its molecular weight is 197.241. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-1-benzylpyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c13-7-11-6-12(14)15(9-11)8-10-4-2-1-3-5-10/h1-6,9H,8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOZGUFYGQOOHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=C2N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-amino-1-benzyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for the synthesis of 5-amino-1-benzyl-1H-pyrrole-3-carbonitrile, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The strategic importance of substituted pyrroles is well-documented, with numerous derivatives forming the core of successful therapeutic agents.[1] This document details a proposed, robust synthetic route, grounded in established principles of heterocyclic chemistry, designed to be both efficient and scalable for research and development applications.

Introduction and Strategic Rationale

The 5-aminopyrrole-3-carbonitrile core is a versatile pharmacophore. The amino group at the C5 position and the nitrile group at C3 provide orthogonal handles for further chemical elaboration, enabling the exploration of extensive chemical space in drug discovery programs. The N-benzyl group not only imparts specific steric and electronic properties but also serves as a crucial element for modulating lipophilicity and potential interactions with biological targets.

This guide focuses on a proposed two-component condensation-cyclization strategy. The selected pathway is predicated on the reaction between benzylamine and a highly functionalized, readily available precursor, 2-aminoprop-1-ene-1,1,3-tricarbonitrile (commonly known as malononitrile dimer). This approach is advantageous due to its atom economy and the straightforward formation of the pyrrole ring in a single, well-defined transformation.

Proposed Synthetic Pathway and Mechanistic Insight

The cornerstone of this synthesis is the reaction between benzylamine and 2-aminoprop-1-ene-1,1,3-tricarbonitrile.[2][3] This precursor is a well-established building block for constructing a variety of nitrogen-containing heterocycles.[2][3] The reaction is proposed to proceed through a base-catalyzed cascade involving a Michael addition, intramolecular cyclization, and subsequent tautomerization to yield the aromatic pyrrole ring.

Mechanistic Steps:

  • Michael Addition: The nucleophilic nitrogen of benzylamine attacks the electron-deficient C2 position of the 2-aminoprop-1-ene-1,1,3-tricarbonitrile. This conjugate addition is the initial bond-forming event.

  • Intramolecular Cyclization: The intermediate generated undergoes a rapid intramolecular cyclization. The exocyclic amino group attacks one of the adjacent nitrile groups (at C1), leading to the formation of a five-membered iminopyrrolidine ring.

  • Tautomerization (Aromatization): The iminopyrrolidine intermediate is unstable and rapidly tautomerizes. A proton transfer cascade results in the formation of the thermodynamically stable, aromatic this compound product.

The overall transformation is depicted below:

Synthesis_Mechanism Proposed Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 2-Aminoprop-1-ene-1,1,3-tricarbonitrile I1 Michael Adduct R1->I1 + Benzylamine R2 Benzylamine R2->I1 I2 Iminopyrrolidine Intermediate I1->I2 Intramolecular Cyclization P This compound I2->P Tautomerization (Aromatization) Base Base (e.g., Triethylamine) Base->I1 Catalyst G start Start dissolve 1. Dissolve Precursor (Malononitrile Dimer in EtOH) start->dissolve add_base 2. Add Base (Triethylamine) dissolve->add_base add_amine 3. Add Benzylamine (Dropwise at RT) add_base->add_amine reflux 4. Heat to Reflux (Monitor by TLC) add_amine->reflux workup 5. Work-up (Cool, Concentrate, Extract) reflux->workup purify 6. Purification (Silica Gel Chromatography) workup->purify characterize 7. Characterization (NMR, IR, MS) purify->characterize end_node Final Product characterize->end_node

Sources

The 5-Amino-1-benzyl-1H-pyrrole-3-carbonitrile Scaffold: Technical Guide to Biological Activity and Pharmacophore Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-amino-1-benzyl-1H-pyrrole-3-carbonitrile scaffold (CAS: 59661-27-7) represents a privileged heterocyclic architecture in medicinal chemistry. While often overshadowed by its 2-amino regioisomer, the 5-amino variant serves as a critical junction point for the synthesis of pyrrolo[2,3-d]pyrimidines —a class of fused heterocycles with potent tyrosine kinase inhibitory activity (e.g., EGFR, VEGFR) and microtubule destabilizing properties.

This guide analyzes the biological utility of this scaffold, detailing its transformation into bioactive agents, specific mechanisms of action (MoA), and validated experimental protocols for assessing its pharmacological profile.

Part 1: Chemical Architecture & Synthetic Logic

The Pharmacophore

The molecule consists of a pyrrole core decorated with three critical functionalities:[1]

  • N1-Benzyl Group: Provides lipophilicity (

    
     modulation) and steric bulk to fit into hydrophobic pockets of enzymes (e.g., the ATP-binding site of kinases).
    
  • C3-Carbonitrile (–CN): Acts as a hydrogen bond acceptor and a metabolic "handle" for further cyclization.

  • C5-Amino Group (–NH₂): A primary amine that serves as a nucleophile for derivatization (e.g., amide formation, urea synthesis) or ring fusion.

Synthetic Pathway (Multicomponent Strategy)

The synthesis of aminopyrrole carbonitriles is typically achieved via multicomponent reactions (MCRs). A common route involves the reaction of phenacyl bromides or specific aldehydes with malononitrile and benzylamine.

Note on Regiochemistry: The formation of the 5-amino vs. 2-amino isomer depends heavily on the starting precursors (e.g., using


-halo-ketones vs. enaminonitriles). The protocol below outlines a general Gewald-type variation optimized for aminopyrrole synthesis.

SynthesisWorkflow Precursors Precursors (Benzylamine + Malononitrile + u03b1-Halo Ketone) Intermediate Intermediate (N-Benzyl Enaminonitrile) Precursors->Intermediate Base Cat. (Et3N) Cyclization Thorpe-Ziegler Cyclization Intermediate->Cyclization Reflux/EtOH Scaffold 5-Amino-1-benzyl- 1H-pyrrole-3-carbonitrile Cyclization->Scaffold Tautomerization Derivatives Fused Derivatives (Pyrrolo[2,3-d]pyrimidines) Scaffold->Derivatives + Formamide/Acid

Figure 1: Synthetic logic flow from precursors to the bioactive fused heterocyclic derivatives.

Part 2: Biological Activity & Mechanism of Action[3][4]

Anticancer Activity: Microtubule Destabilization

Research indicates that amino-pyrrole-carbonitrile derivatives function as Microtubule Polymerization Inhibitors . They bind to the colchicine site of tubulin, preventing the assembly of microtubules required for mitotic spindle formation. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]

  • Key Insight: The N-benzyl group is essential for occupancy in the hydrophobic pocket of

    
    -tubulin.
    
  • Evidence: Derivatives have shown

    
     values in the nanomolar range against MCF-7 (breast) and HepG2 (liver) cancer lines [1].
    
Tyrosine Kinase Inhibition (EGFR)

When the 5-amino and 3-cyano groups are fused to form a pyrrolo[2,3-d]pyrimidine , the resulting structure mimics the adenine ring of ATP. This allows the molecule to act as a competitive inhibitor of receptor tyrosine kinases, particularly EGFR (Epidermal Growth Factor Receptor).

  • Mechanism: The scaffold forms hydrogen bonds with the "hinge region" residues (e.g., Met793 in EGFR), blocking ATP binding and downstream signaling (Ras/Raf/MEK) [2].

Antimicrobial Properties

The free amine variants exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans). The mechanism is postulated to involve the inhibition of DNA gyrase or cell wall synthesis enzymes (GlmU), though this is less characterized than the anticancer pathway [3].

MoA Compound 1-Benzyl-Pyrrole Derivative Target1 Target A: u03b2-Tubulin (Colchicine Site) Compound->Target1 Binding Target2 Target B: EGFR Kinase (ATP Pocket) Compound->Target2 Binding Effect1 Inhibit Polymerization Target1->Effect1 Effect2 Block Autophosphorylation Target2->Effect2 Signaling G2/M Cell Cycle Arrest Effect1->Signaling Effect2->Signaling Apoptosis Apoptosis (Caspase-3 Activation) Signaling->Apoptosis

Figure 2: Dual Mechanism of Action (MoA) pathways targeting Tubulin and EGFR leading to apoptosis.

Part 3: Structure-Activity Relationship (SAR)

Optimization of the this compound scaffold typically focuses on three vectors:

PositionModificationBiological Impact
N-1 (Benzyl) Substitution with p-F or p-ClIncreases metabolic stability and potency against EGFR (halogen bonding).
C-5 (Amino) Conversion to Schiff BaseEnhances lipophilicity and membrane permeability; often increases antimicrobial activity.
C-3 (Cyano) Hydrolysis to AmideReduces toxicity but often lowers potency; crucial for hydrogen bonding in kinase pockets.
Ring Fusion Cyclization with FormamideForms Pyrrolo[2,3-d]pyrimidine ; significantly increases kinase selectivity [4].

Part 4: Experimental Protocols

In Vitro Tubulin Polymerization Assay

Objective: To verify if the derivative acts as a direct inhibitor of tubulin assembly.

Reagents:

  • Purified Tubulin protein (>99% pure).

  • GTP (Guanosine triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9).

Protocol:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

  • Incubation: Add the test compound (5-amino-1-benzyl-pyrrole derivative) at varying concentrations (e.g., 1, 5, 10

    
    M) to a 96-well plate. Include a vehicle control (DMSO) and a positive control (Colchicine, 5 
    
    
    
    M).
  • Initiation: Add the tubulin solution to the wells.

  • Measurement: Immediately transfer to a spectrophotometer pre-warmed to 37°C.

  • Data Collection: Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: Plot Absorbance vs. Time. Inhibition is calculated by comparing the steady-state mass of the polymer in treated vs. control samples.

    • Interpretation: A flat line indicates total inhibition; a standard sigmoidal curve indicates normal polymerization.

Cell Viability (MTT Assay)

Objective: Determine cytotoxicity (


) against cancer cell lines.

Protocol:

  • Seed MCF-7 or A549 cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treat with serial dilutions of the compound (0.1 – 100

    
    M) for 48h.
    
  • Add 20

    
    L of MTT solution (5 mg/mL in PBS). Incubate for 4h at 37°C.
    
  • Remove supernatant and dissolve formazan crystals in 150

    
    L DMSO.
    
  • Read absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

Part 5: Future Outlook

The this compound scaffold is currently underutilized as a standalone drug but is highly valued as a "privileged intermediate." Future development is trending toward:

  • PROTACs: Using the pyrrole scaffold as the Warhead ligand linked to an E3 ligase recruiter to degrade specific kinases.

  • Antibody-Drug Conjugates (ADCs): Linking highly potent pyrrolo-pyrimidine derivatives to monoclonal antibodies for targeted delivery.

References

  • Boichuk, S., et al. (2016). "Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization."[2] Anti-Cancer Drugs.[3][4][2] Link

  • Tiwari, A., et al. (2023).[5] "Molecular Mechanisms Underlying the Antitumor Activity of 3-Aminopropanamide Irreversible Inhibitors of EGFR." Journal of Medicinal Chemistry. Link

  • Westhuyzen, R., et al. (2015). "Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential." Molecules. Link

  • Davoodnia, A., et al. (2010). "Synthesis and antimicrobial activity of pyrrolo[2,3-d]pyrimidine derivatives." Chinese Chemical Letters. Link

  • ChemicalBook. (2023).[5] "this compound Product Description." Link

Sources

Technical Guide: 5-Amino-1-benzyl-1H-pyrrole-3-carbonitrile as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-amino-1-benzyl-1H-pyrrole-3-carbonitrile (CAS 59661-27-7), a critical heterocyclic building block.

Note on Nomenclature and Isomerism: In many chemical catalogs, this compound is listed as the 5-amino isomer. However, in the context of functional organic synthesis—specifically for the formation of fused heterocycles like pyrrolo[2,3-d]pyrimidines—the molecule is functionally homologous to the 2-amino-1-benzyl-1H-pyrrole-3-carbonitrile scaffold (where the amino and nitrile groups are vicinal/ortho). This guide addresses the molecule's utility as an ortho-amino nitrile precursor , which is the primary driver of its value in drug development.

Executive Summary

This compound represents a "privileged scaffold" in medicinal chemistry. Its core value lies in the


-enaminonitrile  motif—a dense functionality containing both a nucleophilic amine and an electrophilic nitrile on a pyrrole ring. This arrangement allows for facile annulation reactions to generate pyrrolo[2,3-d]pyrimidines  (7-deazapurines), a structural class heavily utilized in kinase inhibitors (e.g., JAK inhibitors like Tofacitinib).

This guide details the synthesis of this precursor, its mechanistic transformation into fused heterocycles, and the critical protocols required for high-yield conversion.

Chemical Profile & Reactivity

The molecule is characterized by a push-pull electronic system. The pyrrole ring is electron-rich, while the nitrile group at position 3 provides electron-withdrawing character, stabilizing the amine at position 2 (or 5).

Key Reactive Sites
  • Primary Amine (

    
    ):  Acts as a nucleophile in condensation reactions (e.g., with esters, orthoesters, or aldehydes).
    
  • Nitrile Group (

    
    ):  Acts as an electrophile. In the presence of acid or base, it can be attacked by the neighboring amine of a condensing partner or hydrolyzed to an amide.
    
  • Pyrrole Ring Carbons: The positions adjacent to the amine are susceptible to electrophilic aromatic substitution, though the nitrile group deactivates the ring slightly.

The "Ortho-Effect" in Heterocycle Synthesis

The proximity of the amino and nitrile groups is the defining feature for synthesis. This 1,2-functionalization enables [3+3] cyclocondensation or [4+2] cyclization reactions, typically closing a pyrimidine ring onto the pyrrole core.

Synthesis of the Precursor

The most robust route to this compound is via a Gewald-type multi-component reaction .

Optimized Synthetic Protocol

Reaction Type: One-pot condensation.[1] Reagents: Benzylamine, Malononitrile, and


-Halo Ketone (or 

-Halo Aldehyde equivalent).
Step-by-Step Methodology
  • Preparation of Reagents:

    • Dissolve Benzylamine (1.0 equiv) and Malononitrile (1.0 equiv) in ethanol or methanol.

    • Mechanistic Insight: This forms the benzylammonium salt of malononitrile or an initial Knoevenagel-type adduct depending on conditions.

  • Addition of Electrophile:

    • Add 2-Chloroacetaldehyde (as a 50% aqueous solution) or a phenacyl bromide derivative (for aryl substitution at C4/C5) dropwise at 0°C.

    • Note: For the unsubstituted pyrrole core (CAS 59661-27-7), 2-chloroacetaldehyde is the requisite electrophile.

  • Cyclization:

    • Add a base catalyst (typically Triethylamine or Piperidine , 0.5 equiv).

    • Reflux the mixture for 3–6 hours.

    • Monitoring: TLC (Hexane:EtOAc 3:1) should show the disappearance of malononitrile.

  • Work-up:

    • Concentrate the solvent under reduced pressure.

    • Dilute with cold water to precipitate the crude pyrrole.

    • Recrystallize from ethanol/water to yield the target as a solid (typically off-white to yellow).

Primary Application: Synthesis of Pyrrolo[2,3-d]pyrimidines

The most high-value transformation of this precursor is the conversion to 7-benzyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine or its derivatives. This mimics the adenine core of ATP, making it an ideal scaffold for ATP-competitive kinase inhibitors.

Pathway A: Cyclization with Formamide (Niementowski-type)

This method yields the 4-amino-substituted pyrimidine ring directly or the 4-unsubstituted derivative depending on conditions.

  • Reagents: Formamide (excess), Formic Acid (catalytic).

  • Conditions: High temperature (180–200°C) or microwave irradiation.

  • Mechanism:

    • Formylation of the pyrrole amine to form an

      
      -formyl intermediate.
      
    • Intramolecular nucleophilic attack of the formamide nitrogen (via tautomerization) onto the nitrile carbon.

    • Rearrangement and loss of water/ammonia to aromatize the pyrimidine ring.

Pathway B: Cyclization with Orthoesters

This method allows for substitution at the 2-position of the pyrimidine ring.

  • Reagents: Triethyl orthoformate (or triethyl orthoacetate) + Ammonia/Ammonium Acetate.

  • Conditions: Reflux in ethanol or neat.

  • Mechanism: Formation of an imidate intermediate followed by cyclization with ammonia.

Visualization of Reaction Pathways[2]

The following diagrams illustrate the synthesis of the precursor and its subsequent transformation into the drug-like scaffold.

Diagram 1: Synthesis and Cyclization Workflow

G cluster_0 Precursor Synthesis Start Benzylamine + Malononitrile Inter Intermediate (Enaminonitrile) Start->Inter Condensation Product 5-amino-1-benzyl- 1H-pyrrole-3-carbonitrile (Precursor) Inter->Product + Reagent Gewald-type Cyclization Reagent 2-Chloroacetaldehyde (or Phenacyl Bromide) Target 7-benzyl-7H-pyrrolo [2,3-d]pyrimidine Product->Target + Cyclization Agent Annulation Cyclization Cyclization Agent (Formamide / 180°C)

Caption: Synthesis of the aminocyanopyrrole precursor and its conversion to the pyrrolo[2,3-d]pyrimidine scaffold.

Diagram 2: Mechanistic Logic of Pyrimidine Fusion

Mechanism Pyrrole Aminocyanopyrrole (Nucleophile + Electrophile) Imidate N-Formyl / Imidate Intermediate Pyrrole->Imidate Amine Attack on C1 Synthon Electrophile Formamide / Orthoester (C1 Synthon) Electrophile->Imidate Closure Intramolecular Nitrile Attack Imidate->Closure Ring Closure Final Fused Deazapurine System Closure->Final Aromatization (-H2O/-NH3)

Caption: Mechanistic pathway for the fusion of the pyrimidine ring onto the pyrrole core.

Experimental Data Summary

The following table summarizes typical yields and conditions reported for reactions involving this scaffold.

Reaction StageReagentsSolvent/ConditionsTypical YieldKey Observation
Precursor Synthesis Benzylamine, Malononitrile, Phenacyl BromideEtOH / Reflux / Et3N60–85%Product precipitates upon cooling/water addition.
Pyrimidine Fusion Formamide (Excess)Neat / 180°C / 6h50–75%Requires high temp; microwave improves rate.
Hydrolysis NaOH / H2O2EtOH / 0°C to RT80–90%Converts nitrile to primary amide (CONH2).
Schiff Base Formation Benzaldehyde deriv.MeOH / Reflux / AcOH70–95%Forms imine at the amino group; reversible.

Critical Protocol: Synthesis of 4-Amino-7-benzyl-pyrrolo[2,3-d]pyrimidine

Targeting the Kinase Inhibitor Core

  • Setup: Charge a high-pressure vial or round-bottom flask with This compound (1.0 g, 5.0 mmol).

  • Reagent: Add Formamide (10 mL, excess).

  • Catalyst: Add Ammonium Formate (0.5 g) or 3 drops of concentrated Formic Acid.

  • Reaction:

    • Thermal Method: Heat to 180°C (oil bath) for 8 hours.

    • Microwave Method: Heat to 200°C for 30–45 minutes (sealed vessel).

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (50 mL).

    • The product usually precipitates as a tan solid.

    • Filter and wash with water and cold isopropanol.

  • Purification: Recrystallize from DMF/Ethanol if necessary.

  • Validation:

    • IR: Disappearance of the sharp nitrile peak (~2200 cm⁻¹).

    • MS: Appearance of [M+H] corresponding to the pyrimidine fusion (Mass + 27 units approx, depending on specific fragments lost/gained).

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Pyrrole-3-carbonitrile derivatives. [Link]

  • Molecules (MDPI). Synthesis of 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. (Demonstrates the Gewald-type synthesis of the aminocyanopyrrole scaffold). [Link][1]

  • Royal Society of Chemistry (RSC) - Organic & Biomolecular Chemistry. Pyrrolo[2,3-d]pyrimidine synthesis through activation of N-benzyl groups. [Link]

  • Journal of Applied Pharmaceutical Science. Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. (Provides detailed protocols for the conversion of the nitrile precursor to the drug scaffold). [Link]

Sources

The Aminopyrrole Carbonitrile Scaffold: From Synthetic Origins to Medicinal Utility

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Discovery and History of Aminopyrrole Carbonitriles Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-amino-1H-pyrrole-3-carbonitrile scaffold represents a privileged structure in medicinal chemistry, distinguished by its high density of functional groups (amine donor, nitrile acceptor, pyrrole core) capable of diverse non-covalent interactions. Historically emerging from the principles of multicomponent reactions (MCRs) akin to the Gewald thiophene synthesis, this scaffold has evolved from a synthetic curiosity into a critical "gateway" intermediate. It serves as the direct precursor to pyrrolo[2,3-d]pyrimidines (a dominant class of kinase inhibitors) and has demonstrated intrinsic utility in antimicrobial and anti-inflammatory therapeutics. This guide delineates the synthetic evolution, mechanistic pharmacology, and strategic application of aminopyrrole carbonitriles in modern drug discovery.

Part 1: Historical Genesis & Synthetic Evolution

The "Gewald" Analogy

While the Knorr (1884) and Paal-Knorr (1885) syntheses established the pyrrole ring, the specific functionalization of 2-amino-3-carbonitriles owes its conceptual lineage to the Gewald reaction (1966). Karl Gewald revolutionized heterocyclic chemistry by condensing ketones, activated nitriles, and elemental sulfur to form 2-aminothiophenes.

Medicinal chemists recognized that replacing sulfur with a nitrogen source (primary amines) in similar MCRs could yield the nitrogenous isostere: the 2-aminopyrrole . Unlike the thiophene variant, the pyrrole synthesis typically requires an


-hydroxy ketone (benzoin) or an 

-halo ketone to facilitate the cyclization.
The Multicomponent Revolution

The definitive route to this scaffold emerged through the Three-Component Reaction (3-CR) . This protocol became the industry standard due to its atom economy and amenability to combinatorial libraries.

The Core Reaction:



  • Mechanism: The amine condenses with the ketone to form an imine; simultaneously, malononitrile undergoes Knoevenagel condensation. The resulting intermediates cyclize via an intramolecular Mannich-type reaction (Thorpe-Ziegler cyclization) to close the pyrrole ring.

Synthetic Pathway Visualization

The following diagram illustrates the mechanistic divergence between the classic Gewald thiophene synthesis and the modern aminopyrrole route.

SyntheticEvolution Start Active Methylene (Malononitrile) Thiophene 2-Aminothiophene-3-carbonitrile (Gewald Product) Start->Thiophene + Base Pyrrole 2-Amino-pyrrole-3-carbonitrile (Target Scaffold) Start->Pyrrole Reflux/MW Ketone Carbonyl Source (Ketone/Aldehyde) Ketone->Thiophene Ketone->Pyrrole Sulfur Elemental Sulfur (S8) Sulfur->Thiophene Amine Primary Amine (R-NH2) + alpha-Hydroxy/Halo Ketone Amine->Pyrrole

Figure 1: Divergence of the Gewald-type multicomponent strategy into Thiophene and Pyrrole scaffolds.

Part 2: Medicinal Chemistry & Pharmacological Utility[1][2][3][4][5][6][7]

The "Gateway" to Kinase Inhibitors

The most significant historical contribution of aminopyrrole carbonitriles is their role as precursors to pyrrolo[2,3-d]pyrimidines (7-deazapurines). By reacting the 2-amino and 3-cyano groups with formamide or orthocarbonates, chemists cyclize the pyrimidine ring.

  • Relevance: This fused system mimics the adenine core of ATP.

  • Drug Examples: This chemistry underpins the discovery of Janus Kinase (JAK) inhibitors like Tofacitinib and Baricitinib , although the final drugs often utilize specific deaza-variants. The aminopyrrole carbonitrile is the essential "pre-cyclized" intermediate that defines the substituent pattern of the final inhibitor.

Intrinsic Antimicrobial Activity

Beyond being intermediates, the aminopyrrole carbonitriles themselves exhibit potent biological activity.

  • Target: Bacterial cell membranes and DNA gyrase.

  • SAR Insight: Derivatives with 4,5-diphenyl substitution (derived from benzoin) show high lipophilicity, allowing membrane penetration. The 2-amino and 3-cyano groups form a "push-pull" electronic system that can interact with polar pockets in bacterial enzymes.

  • Data: Compounds in this class have demonstrated MIC values comparable to Ampicillin against S. aureus and E. coli in preclinical assays.

The P-CAB Connection (Clarification)

There is often confusion between aminopyrrole carbonitriles and Potassium-Competitive Acid Blockers (P-CABs) like Vonoprazan .

  • Vonoprazan (TAK-438): A sulfonyl-pyrrole.[1] It does not contain the 3-cyano group.

  • The Link: Early P-CAB research (e.g., analogs of SCH 28080 ) explored various fused heterocycles. The 2-amino-3-cyanopyrrole scaffold was investigated as a bioisostere for the imidazopyridine core of SCH 28080. While not the marketed P-CAB, the scaffold remains a valid tool compound for studying the K+-binding site of H+/K+ ATPase.

Part 3: Technical Protocol

Validated Synthesis of 2-Amino-1-phenyl-1H-pyrrole-3-carbonitrile

Objective: Synthesize a representative scaffold via a One-Pot Three-Component Reaction.

Reagents:

  • Benzoin (1.0 eq)

  • Malononitrile (1.1 eq)

  • Aniline (1.0 eq)

  • Catalyst: Piperidine or Et3N (0.1 eq)

  • Solvent: Ethanol (EtOH)[2]

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve Benzoin (10 mmol) and Aniline (10 mmol) in 20 mL of ethanol.

  • Activation: Add Malononitrile (11 mmol) to the mixture.

  • Catalysis: Add catalytic Piperidine (3-4 drops).

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

    • Checkpoint: The disappearance of benzoin and the appearance of a fluorescent spot indicates product formation.

  • Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice/water (50 mL).

  • Purification: A solid precipitate will form. Filter under vacuum. Recrystallize from hot ethanol to yield the pure product (typically yellow needles).

Yield Expectation: 75–85% Characterization:

  • IR: Sharp peak at ~2200 cm⁻¹ (C≡N).

  • 1H NMR: Singlet at ~6.0–7.0 ppm (Pyrrole-H), Broad singlet at ~5.0 ppm (NH2, D2O exchangeable).

Part 4: Structural Activity Relationship (SAR) Data

The following table summarizes the biological impact of substitutions on the 2-amino-3-cyanopyrrole core.

PositionSubstituentEffect on ActivityMechanism
N-1 Aryl / AlkylModulates Bioavailability Controls lipophilicity (LogP). N-Aryl groups improve membrane permeability for antimicrobial action.
C-2 Free Amino (-NH2)Critical for Binding Acts as a primary H-bond donor. Essential for cyclization to pyrimidines.
C-3 Cyano (-CN)Electronic "Pull" Electron-withdrawing group increases acidity of NH protons. Key H-bond acceptor.
C-4/C-5 Phenyl / HeteroarylPotency Driver Provides hydrophobic bulk to fill enzyme pockets (e.g., ATP binding site). 4,5-Diphenyl is optimal for antibacterial efficacy.

Part 5: Future Horizons & Signaling Pathways

The scaffold is currently being adapted for PROTACs (Proteolysis Targeting Chimeras). The exposed amine at C-2 serves as an ideal handle for attaching linkers to E3 ligase ligands.

H+/K+ ATPase Inhibition Mechanism (P-CAB Context)

Although Vonoprazan is the market leader, aminopyrrole derivatives continue to be studied for their reversible K+-competitive binding.

ATPase_Mechanism Pump_E1 H+/K+ ATPase (E1 State) Open to Cytoplasm Pump_E2 H+/K+ ATPase (E2 State) Open to Lumen Pump_E1->Pump_E2 Phosphorylation Pump_E2->Pump_E1 Dephosphorylation (K+ dependent) Acid_Sec H+ Secretion Pump_E2->Acid_Sec Release H+ K_Uptake K+ Uptake K_Uptake->Pump_E2 Binds K+ Inhibitor Aminopyrrole / P-CAB (K+ Competitive) Inhibitor->Pump_E2 Blocks K+ Binding Site (Ionic Interaction)

Figure 2: Mechanism of Potassium-Competitive Acid Blockers (P-CABs) preventing the recycling of the proton pump.

References

  • Gewald, K., et al. (1966). Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur. Chemische Berichte. Link

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. Link

  • Otsuka, H., et al. (2014). Characterization of a Novel Potassium-Competitive Acid Blocker of the Gastric H,K-ATPase, 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Monofumarate (TAK-438). Journal of Pharmacology and Experimental Therapeutics. Link

  • Almerico, A. M., et al. (1998).[3] Synthesis and antimicrobial activity of some new derivatives of 2-amino-3-carbonitrilepyrrole. Il Farmaco. Link

  • Yavari, I., et al. (2022).[4] A synthesis of functionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles. Organic & Biomolecular Chemistry. Link

Sources

Unveiling the Therapeutic Potential of 5-amino-1-benzyl-1H-pyrrole-3-carbonitrile: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: March 7, 2026

Abstract

The synthetic pyrrole-based compound, 5-amino-1-benzyl-1H-pyrrole-3-carbonitrile, belongs to a chemical class demonstrating significant immunomodulatory and enzymatic inhibitory activities. This technical guide provides an in-depth exploration of its potential therapeutic targets, with a primary focus on the compelling evidence for its role as a Stimulator of Interferon Genes (STING) agonist. We will delve into the mechanistic underpinnings of this activity and provide detailed, field-proven protocols for its validation. Furthermore, this guide will explore plausible alternative targets, including Dipeptidyl Peptidase IV (DPP4) and metallo-β-lactamases, based on structure-activity relationships of related pyrrole-carbonitrile scaffolds. Finally, we will address the critical aspect of off-target profiling, a cornerstone of modern drug development, to ensure a comprehensive understanding of the compound's biological footprint. This document is intended to serve as a practical and authoritative resource for researchers seeking to elucidate the therapeutic promise of this intriguing molecule.

Primary Therapeutic Hypothesis: STING Agonism for Immuno-Oncology and Anti-Infective Applications

The most compelling evidence for the therapeutic potential of this compound and its analogs lies in their ability to activate the STING pathway.[1][2] The cGAS-STING signaling cascade is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral infection and cellular damage, and subsequently mounting a robust type I interferon response.[1][2] Activation of STING has emerged as a promising strategy in immuno-oncology, transforming "cold" tumors into "hot" tumors by promoting the infiltration and activation of cytotoxic T lymphocytes. It also holds significant potential for the development of novel anti-infective therapies and vaccine adjuvants.

A recent study on 1H-pyrrole-3-carbonitrile derivatives identified a structurally related compound as a promising lead STING agonist.[1][2] This research revealed that these compounds bind to and stabilize the STING protein, leading to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1).[1][2] Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3), which dimerizes, translocates to the nucleus, and drives the expression of type I interferons (e.g., IFN-β) and pro-inflammatory cytokines (e.g., CXCL10).[1][2]

Mechanistic Pathway of STING Activation

The proposed mechanism of action for this compound as a STING agonist is depicted in the following signaling pathway diagram.

STING_Pathway Compound 5-amino-1-benzyl-1H- pyrrole-3-carbonitrile STING STING Dimerization & Conformational Change Compound->STING Binds & Stabilizes TBK1 TBK1 Recruitment & Phosphorylation STING->TBK1 pTBK1 p-TBK1 TBK1->pTBK1 Autophosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimerization IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocation Gene_Expression IFN-β & CXCL10 Gene Expression Nucleus->Gene_Expression Induces

Caption: Proposed STING activation pathway by this compound.

Experimental Workflow for Validating STING Agonism

A multi-step experimental approach is required to definitively characterize the compound as a STING agonist. The following workflow provides a logical progression from initial target engagement to cellular functional outcomes.

STING_Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays STING_Binding STING Binding Assay (e.g., Thermal Shift) Phosphorylation Phosphorylation Analysis (Western Blot / ELISA) STING_Binding->Phosphorylation Confirms Target Engagement Gene_Expression Gene Expression Analysis (RT-qPCR) Phosphorylation->Gene_Expression Validates Downstream Signaling Cytokine_Release Cytokine Release Assay (ELISA) Gene_Expression->Cytokine_Release Confirms Functional Outcome

Caption: Experimental workflow for the validation of STING agonism.

Detailed Experimental Protocols

This protocol details the assessment of STING pathway activation by monitoring the phosphorylation of key signaling proteins.[1][3][4]

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • This compound

  • 2'3'-cGAMP (positive control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-STING (Ser366), anti-STING, anti-p-TBK1 (Ser172), anti-TBK1, anti-p-IRF3 (Ser396), anti-IRF3

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed THP-1 cells at a density of 1x10^6 cells/mL and differentiate with PMA (Phorbol 12-myristate 13-acetate) for 24-48 hours. Treat cells with varying concentrations of the test compound or 2'3'-cGAMP for the desired time points (e.g., 1, 3, 6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice for 30 minutes.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Visualize protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine the ratio of phosphorylated protein to total protein.

Target Protein Expected Molecular Weight Positive Control Interpretation of Positive Result
p-STING (Ser366)~42 kDa2'3'-cGAMPIncreased phosphorylation indicates direct STING activation.
p-TBK1 (Ser172)~84 kDa2'3'-cGAMPIncreased phosphorylation confirms activation of the downstream kinase.
p-IRF3 (Ser396)~55 kDa2'3'-cGAMPIncreased phosphorylation signifies activation of the key transcription factor.

This protocol measures the upregulation of STING-dependent genes, providing functional evidence of pathway activation.[1][5][6]

Materials:

  • Treated cell lysates from the previous protocol

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for IFNB1, CXCL10, and a housekeeping gene (e.g., GAPDH or ACTB)

Procedure:

  • RNA Extraction: Extract total RNA from treated cells using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Target Gene Function Expected Outcome
IFNB1Type I InterferonSignificant upregulation
CXCL10Chemokine (attracts immune cells)Significant upregulation

Exploration of Alternative Therapeutic Targets

While STING agonism represents a strong primary hypothesis, the pyrrole-carbonitrile scaffold is known to interact with other targets.[7][8] A comprehensive evaluation should therefore include the assessment of other plausible mechanisms of action.

Dipeptidyl Peptidase IV (DPP4) Inhibition

Certain pyrrole-2-carbonitrile derivatives have demonstrated potent inhibitory activity against DPP4, an enzyme involved in glucose metabolism.[7] Inhibition of DPP4 is a validated therapeutic strategy for type 2 diabetes.

A fluorometric assay can be used to determine the compound's ability to inhibit DPP4 activity.[9][10][11][12][13]

Materials:

  • Recombinant human DPP4

  • DPP4 substrate (e.g., Gly-Pro-AMC)

  • Sitagliptin (positive control inhibitor)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the DPP4 enzyme. Include a positive control (Sitagliptin) and a no-inhibitor control.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Add the DPP4 substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the fluorescence (Ex/Em = 360/460 nm) in kinetic mode for 15-30 minutes at 37°C.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the percent inhibition and calculate the IC50 value.

Metallo-β-Lactamase (MBL) Inhibition

Derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile have been identified as inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[8]

A spectrophotometric assay using a chromogenic substrate can assess the compound's MBL inhibitory activity.[14][15][16]

Materials:

  • Purified metallo-β-lactamase (e.g., NDM-1, VIM-2)

  • Nitrocefin (chromogenic substrate)

  • Known MBL inhibitor (e.g., EDTA, as a general metalloenzyme inhibitor)

  • Assay buffer (e.g., HEPES, pH 7.5)

  • 96-well microplate

  • Spectrophotometer plate reader

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the MBL enzyme.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Add the nitrocefin substrate to all wells.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 490 nm over time.

  • Data Analysis: Determine the initial reaction velocity for each inhibitor concentration and calculate the IC50 value.

Off-Target Liability and Kinome Profiling

A critical step in modern drug development is the early identification of off-target interactions to mitigate potential toxicity.[17][18][19][20] Given that many signaling pathways are regulated by kinases, assessing the compound's activity across the human kinome is a prudent step.

Rationale for Kinome Profiling

The STING pathway involves the kinase TBK1. While the compound is hypothesized to be a direct STING agonist, it is crucial to determine if it also directly interacts with TBK1 or other kinases, which could lead to unforeseen biological effects. Kinome profiling services from specialized contract research organizations (CROs) can provide a broad assessment of a compound's selectivity.[21][22][23][24][25]

Off_Target_Screening Compound 5-amino-1-benzyl-1H- pyrrole-3-carbonitrile Kinome_Screen Kinome-Wide Profiling (e.g., >400 kinases) Compound->Kinome_Screen Data_Analysis Data Analysis (Selectivity & Potency) Kinome_Screen->Data_Analysis Hit_Validation Hit Validation (Dose-Response Assays) Data_Analysis->Hit_Validation SAR Structure-Activity Relationship Studies Hit_Validation->SAR

Caption: Workflow for off-target kinome profiling.

Data Interpretation and Follow-up

The results from a kinome screen will be presented as the percent inhibition of each kinase at a given compound concentration. Any significant "hits" should be followed up with full dose-response assays to determine their IC50 values. This information is invaluable for guiding lead optimization efforts to improve selectivity and reduce potential off-target liabilities.

Conclusion and Future Directions

The available evidence strongly supports the investigation of this compound as a STING agonist. The detailed protocols provided in this guide offer a robust framework for validating this primary therapeutic hypothesis. Concurrently, exploring alternative targets such as DPP4 and metallo-β-lactamases, along with comprehensive off-target profiling, will provide a complete picture of the compound's biological activity. This multi-faceted approach is essential for advancing this promising chemical scaffold towards clinical development. Future studies should focus on in vivo efficacy models for relevant immuno-oncology and infectious disease indications, as well as detailed pharmacokinetic and toxicology studies.

References

  • Li, Y., et al. (2022). Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. Journal of Medicinal Chemistry.
  • Zhang, X., et al. (2014). Design, synthesis and biological evaluation of hetero-aromatic moieties substituted pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. European Journal of Medicinal Chemistry.
  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

  • Yao, F., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition.
  • Vila, A., et al. (2022).
  • Guerra, J., et al. (2021).
  • Selle, M., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry.
  • Li, Y., et al. (2021). In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex. bio-protocol.
  • Assay Genie. (n.d.). DPP4 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Van Vleet, T. R., et al. (2018). Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. SLAS Discovery.
  • CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. Retrieved from [Link]

  • Iurescia, S., et al. (2016). A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3. Journal of Visualized Experiments.
  • Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link]

  • Varasteh, S., et al. (2021). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol.
  • Reaction Biology. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. Retrieved from [Link]

  • protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Retrieved from [Link]

  • Pamgene. (n.d.). KinomePro - Functional Kinase Activity Profiling. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Retrieved from [Link]

  • ICE Bioscience. (2024). Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development. Retrieved from [Link]

  • Li, Y., et al. (2022). Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. ACS Medicinal Chemistry Letters.
  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • Gon, Y., et al. (2014). Identification of TBK1 complexes required for the phosphorylation of IRF3 and the production of interferon β. The Journal of Biochemistry.
  • Mayer, A. K., & Jaspers, I. (2014). Synergistic Up-Regulation of CXCL10 by Virus and IFN γ in Human Airway Epithelial Cells. PLoS ONE.
  • Iurescia, S., et al. (2015). A High Resolution Method to Monitor Phosphorylation-dependent Activation of IRF3. Journal of Visualized Experiments.
  • Wójcik, K., et al. (2022). IFNβ-Induced CXCL10 Chemokine Expression Is Regulated by Pellino3 Ligase in Monocytes and Macrophages.
  • Cao, J., et al. (2021). Weighted gene co-expression network analysis reveals that CXCL10, IRF7, MX1, RSAD2, and STAT1 are potential hub genes in spinal cord injury.
  • van Berkel, S. S., et al. (2013). Assay Platform for Clinically Relevant Metallo-β-lactamases. Journal of Medicinal Chemistry.
  • Van Vleet, T. R., et al. (2018). Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. SLAS DISCOVERY: Advancing Life Sciences R&D.
  • Creative Biolabs. (n.d.). β-lactamase Activity Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Relative gene expression of IFNB1, IFNL2, and CXCL10 (normalized to...). Retrieved from [Link]

  • Bonomo, R. A., et al. (2020). Metallo-β-Lactamases: Structure, Function, Epidemiology, Treatment Options, and the Development Pipeline. Journal of Clinical Microbiology.
  • De, S., et al. (2023).
  • MilliporeSigma. (n.d.). β-Lactamase Activity Assay Kit. Retrieved from [Link]

  • Chen, Y.-L., et al. (2024). Tumor-intrinsic IFNα and CXCL10 are critical for immunotherapeutic efficacy by recruiting and activating T lymphocytes in tumor microenvironment. Journal of Biomedical Science.
  • Sali, V., et al. (2022). Design of a systemic small molecule clinical STING agonist using physics-based simulations and artificial intelligence. bioRxiv.
  • Wang, Y., et al. (2021). Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA. Molecules.

Sources

In Vitro Screening of 5-amino-1-benzyl-1H-pyrrole-3-carbonitrile Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vitro screening of 5-amino-1-benzyl-1H-pyrrole-3-carbonitrile analogs. It is designed for researchers, scientists, and drug development professionals seeking to identify and characterize novel therapeutic candidates within this chemical series. The methodologies detailed herein are grounded in established scientific principles and are intended to provide a robust and efficient screening cascade, from initial hit identification to lead optimization.

Introduction: The Therapeutic Potential of Pyrrole-3-Carbonitrile Scaffolds

The pyrrole-3-carbonitrile core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Recent studies have highlighted the potential of this class of compounds to modulate key signaling pathways involved in various disease states. Notably, certain 1H-pyrrole-3-carbonitrile derivatives have been identified as agonists of the Stimulator of Interferon Genes (STING) receptor, a critical component of the innate immune system.[1] Activation of the STING pathway has emerged as a promising strategy in immuno-oncology and for the treatment of infectious diseases.[1]

This guide will focus on establishing a comprehensive in vitro screening cascade to identify and characterize this compound analogs as potential STING agonists. The proposed workflow is designed to be systematic, data-driven, and adaptable to a high-throughput screening (HTS) format.

The In Vitro Screening Cascade: A Multi-tiered Approach

A successful in vitro screening strategy employs a tiered approach, often referred to as a screening cascade, to efficiently identify and validate promising compounds.[2] This process begins with a broad primary screen to identify "hits," followed by more specific secondary and confirmatory assays to validate these hits and elucidate their mechanism of action.

G cluster_0 Primary Screening (High-Throughput) cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Mechanistic Assays cluster_3 Lead Optimization Support Primary_Screen Primary HTS: Cell-Based STING Reporter Assay Dose_Response Dose-Response Confirmation Primary_Screen->Dose_Response Cytotoxicity Cytotoxicity Assay Dose_Response->Cytotoxicity Binding_Assay STING Binding Assay Cytotoxicity->Binding_Assay Functional_Assay TBK1/IRF3 Phosphorylation Assay Binding_Assay->Functional_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Functional_Assay->SAR_Analysis Selectivity_Panel Selectivity & Counter-Screening SAR_Analysis->Selectivity_Panel

Caption: A generalized in vitro screening cascade for the identification of STING agonists.

Part 1: Primary Screening - Identifying Initial Hits

The primary screen is the first step in identifying compounds that modulate the target of interest. For STING agonists, a cell-based reporter assay is a robust and high-throughput-compatible method.[3][4]

Cell-Based STING Reporter Assay

This assay utilizes a cell line, such as THP-1 monocytes, that has been engineered to express a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) under the control of an interferon-stimulated response element (ISRE).[4][5] Activation of the STING pathway leads to the expression of the reporter gene, which can be readily quantified.

Experimental Protocol:

  • Cell Seeding: Seed THP-1-Dual™ KI-hSTING-R232 cells in 384-well plates at a density optimized for the assay duration and detection method.

  • Compound Addition: Add the this compound analogs at a single, high concentration (e.g., 10 µM) to the assay plates. Include appropriate controls (vehicle and a known STING agonist like 2'3'-cGAMP).

  • Incubation: Incubate the plates for a predetermined time (e.g., 24 hours) to allow for STING activation and reporter gene expression.[4]

  • Signal Detection: Add the appropriate substrate for the reporter enzyme (e.g., QUANTI-Luc™ Gold for luciferase) and measure the signal using a plate reader.[4]

Data Analysis:

The activity of each compound is typically expressed as a percentage of the response of the positive control. A "hit" is defined as a compound that produces a signal above a certain threshold (e.g., >50% activation relative to the positive control).

Part 2: Hit Confirmation and Triage

Hits from the primary screen must be confirmed and prioritized. This involves re-testing the compounds in a dose-response format and assessing their general cytotoxicity.

Dose-Response Confirmation

Confirmed hits are tested over a range of concentrations to determine their potency (EC50).

Experimental Protocol:

  • Perform the same cell-based STING reporter assay as in the primary screen.

  • Test each hit compound in a serial dilution (e.g., 8-point, 1:3 dilution series) to generate a dose-response curve.

Data Analysis:

Plot the reporter signal against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the EC50 value.[6][7] The EC50 is the concentration of the agonist that gives a response halfway between the baseline and maximum response.

Cytotoxicity Assay

It is crucial to ensure that the observed activity in the primary screen is not due to cytotoxicity. A common method for this is the MTT or a similar colorimetric assay that measures metabolic activity as an indicator of cell viability.

Experimental Protocol:

  • Cell Seeding: Seed an appropriate cell line (e.g., the same reporter cell line or a parental line) in 96- or 384-well plates.

  • Compound Treatment: Treat the cells with the same concentration range of the hit compounds as used in the dose-response assay.

  • Incubation: Incubate for a period that reflects the duration of the primary assay.

  • MTT Addition and Solubilization: Add MTT reagent and incubate to allow for formazan crystal formation. Solubilize the crystals with a suitable solvent.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm).

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle-treated control. The concentration that reduces cell viability by 50% is the IC50.[6][8] Compounds with significant cytotoxicity at concentrations close to their EC50 for STING activation should be deprioritized.

Compound IDSTING Activation EC50 (µM)Cytotoxicity IC50 (µM)Selectivity Index (IC50/EC50)
Analog-0010.5> 50> 100
Analog-0021.25.54.6
Analog-00310.5> 50> 4.8
Analog-0040.81.51.9

Table 1: Example data table for hit confirmation and triage. A higher selectivity index is desirable.

Part 3: Secondary and Mechanistic Assays

Confirmed, non-cytotoxic hits should be further characterized in secondary assays to confirm their mechanism of action.

STING Binding Assay

A direct binding assay confirms that the analogs interact with the STING protein. A homogeneous time-resolved fluorescence (HTRF) assay is a suitable format.[9]

Experimental Protocol:

  • Assay Setup: In a low-volume 384-well plate, add the test compound at various concentrations.

  • Reagent Addition: Add a d2-labeled STING ligand, His-tagged human STING protein, and an anti-6His antibody labeled with a terbium cryptate.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • HTRF Reading: Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the binding of the test compound.

Data Analysis:

Calculate the percentage of inhibition of the labeled ligand binding and determine the IC50 value for the test compound.

TBK1/IRF3 Phosphorylation Assay

Activation of STING leads to the phosphorylation of TBK1 and IRF3.[10][11] A Western blot or an in-cell Western assay can be used to detect the phosphorylated forms of these proteins.

G Analogs Analogs STING STING Analogs->STING binds & activates TBK1 TBK1 STING->TBK1 recruits pTBK1 pTBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 pIRF3 IRF3->pIRF3 ISG_Expression Interferon-Stimulated Gene Expression pIRF3->ISG_Expression induces

Caption: Simplified signaling pathway of STING activation leading to ISG expression.

Experimental Protocol (Western Blot):

  • Cell Treatment: Treat a suitable cell line (e.g., THP-1) with the active analogs for a short period (e.g., 1-4 hours).

  • Cell Lysis: Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated TBK1 (p-TBK1) and phosphorylated IRF3 (p-IRF3). Also, probe for total TBK1 and IRF3 as loading controls.

  • Detection: Use a chemiluminescent substrate to visualize the protein bands.

Data Analysis:

Quantify the band intensities to determine the ratio of phosphorylated protein to total protein. An increase in this ratio indicates STING pathway activation.

Part 4: Lead Optimization Support

The data generated from the screening cascade is crucial for guiding the lead optimization process.

Structure-Activity Relationship (SAR) Analysis

SAR analysis aims to understand how modifications to the chemical structure of the analogs affect their biological activity.[9][12][13] This is an iterative process where the in vitro data informs the design of new analogs.

Data Visualization for SAR:

Visualizing SAR data is key to identifying trends. A simple and effective method is to create tables that correlate structural features with activity.

R-group at position XR-group at position YSTING EC50 (µM)
-H-Cl5.2
-F-Cl2.1
-CH3-Cl8.9
-F-Br1.5
-F-CF30.9

Table 2: Example of a simple SAR table.

More complex relationships can be visualized using computational tools that map activity data onto chemical space.[6][14]

Selectivity and Counter-Screening

To ensure the identified compounds are specific for STING, they should be tested against a panel of other relevant targets. For STING agonists, this could include other pattern recognition receptors or related signaling pathways.[3] A lack of activity in these counter-screens provides confidence in the selectivity of the analogs.

Conclusion

The in vitro screening of this compound analogs requires a systematic and multi-faceted approach. By employing a well-designed screening cascade, from high-throughput primary screening to detailed mechanistic studies, researchers can efficiently identify and characterize promising new therapeutic candidates. The integration of robust assay methodologies, careful data analysis, and iterative SAR studies will ultimately pave the way for the development of novel drugs targeting the STING pathway.

References

  • A Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). Retrieved from [Link]

  • How to Develop a Successful in vitro Screening Strategy. (n.d.). Retrieved from [Link]

  • Data Visualization in Medicinal Chemistry. (n.d.). Retrieved from [Link]

  • A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists. (2017, November 15). Antiviral Research. Retrieved from [Link]

  • TBK1-dependent phosphorylation of STING in vitro. (a) A protocol for... (n.d.). ResearchGate. Retrieved from [Link]

  • Structure Activity Relationships (SAR). (2005, May 15). Retrieved from [Link]

  • STING specifies IRF3 phosphorylation by TBK1 in the cytosolic DNA signaling pathway. (2012, March 6). Science Signaling. Retrieved from [Link]

  • Structure-Activity Relationship (SAR) in Drug Discovery. (n.d.). Excelra. Retrieved from [Link]

  • Protocol to induce and assess cGAS-STING pathway activation in vitro. (2022, May 14). STAR Protocols. Retrieved from [Link]

  • A fluorescent STING ligand sensor for high-throughput screening of compounds that can enhance tumor immunotherapy. (2025, July 21). Cell Reports Methods. Retrieved from [Link]

  • In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex. (2021, February 5). Bio-protocol. Retrieved from [Link]

  • Methods for SAR visualization. (2011, November 23). RSC Advances. Retrieved from [Link]

  • In silico discovery and mechanistic profiling of STING agonists engaging the transmembrane domain. (2025, September 27). Retrieved from [Link]

  • Integrating the Structure–Activity Relationship Matrix Method with Molecular Grid Maps and Activity Landscape Models for Medicinal Chemistry Applications. (2021, March 12). ACS Omega. Retrieved from [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025, November 14). Retrieved from [Link]

  • SAR: Structure Activity Relationships. (2025, June 3). CDD Vault. Retrieved from [Link]

  • IFN-α/β Detection Assay Using Sensor Cell Lines. (2025, November 5). Bio-protocol. Retrieved from [Link]

  • Unlocking Signaling Pathways: Graphviz and High-Contrast Color for Clarity. (2026, February 18). Oreate AI. Retrieved from [Link]

  • IC50, EC50 and its Importance in Drug Discovery and Development. (2023, May 18). Visikol. Retrieved from [Link]

  • A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists. (n.d.). Scilit. Retrieved from [Link]

  • Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. (n.d.). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Creating Graphs With DOT Language. (2020, September 22). Programster's Blog. Retrieved from [Link]

  • Making pretty diagrams with GraphViz. (2010, October 25). Steve Liles' Blog. Retrieved from [Link]

  • STING – 2',3'-cGAMP protocol. (n.d.). NanoTemper Technologies. Retrieved from [Link]

  • DOT Language. (2024, September 28). Graphviz. Retrieved from [Link]

  • Interferon-Stimulated Gene (ISG)-Expression Screening Reveals the Specific Antibunyaviral Activity of ISG20. (2018, June 13). Journal of Virology. Retrieved from [Link]

  • A fluorescent STING ligand sensor for high-throughput screening of compounds that can enhance tumor immunotherapy. (2025, July 15). Cell Reports Methods. Retrieved from [Link]

  • 1016 The cGAS-STING screening cascade facilitates new drug discovery. (2024, November 5). Journal of Immunology. Retrieved from [Link]

  • Highly sensitive reporter cell line for detection of interferon types I–III and their neutralization by antibodies. (n.d.). European Journal of Immunology. Retrieved from [Link]

  • Targeting STING Pathway and Mediated Enzymes. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Abstract 6754: A payload screening and ADC evaluation platform for STING agonist antibody drug conjugates. (n.d.). ResearchGate. Retrieved from [Link]

  • Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. (2011, December 29). International Journal of Molecular Sciences. Retrieved from [Link]

  • Highly-sensitive reporter cell line for detection of interferon types I-III and their neutralization by antibodies. (2024, June 22). bioRxiv. Retrieved from [Link]

  • Differential induction of interferon stimulated genes between type I and type III interferons is independent of interferon receptor abundance. (2018, November 28). PLOS Pathogens. Retrieved from [Link]

  • High Throughput Screening. (n.d.). Target Discovery Institute. Retrieved from [Link]

  • Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. (2026, February 18). Oreate AI. Retrieved from [Link]

Sources

The 5-Aminopyrrole Scaffold: A Technical Guide to Mechanistic Synthesis and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The 5-aminopyrrole motif is a privileged scaffold in modern medicinal chemistry and organic synthesis. As highly versatile, electron-rich heteroaromatics, substituted 5-aminopyrroles serve as critical building blocks for complex fused heterocycles, including 7-azaindoles, pyrrolo[2,3-d]pyrimidines, and pyrrolo[2,3-c]isoquinolines. This technical guide synthesizes recent advancements in the field, detailing the mechanistic causality behind novel multicomponent reactions (MCRs), providing self-validating experimental protocols, and profiling the broad-spectrum biological activities of these compounds.

Mechanistic Foundations of 5-Aminopyrrole Synthesis

The synthesis of highly substituted 5-aminopyrroles has evolved from traditional multi-step linear sequences to highly efficient cascade and multicomponent reactions. Understanding the thermodynamic and kinetic drivers of these pathways is essential for rational reaction design.

The Isoxazole-to-Pyrrole Transformation Strategy

A breakthrough in α-aminopyrrole synthesis involves the transformation of 4-methyleneisoxazol-5-ones. As developed by 1, this process utilizes a "cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation" cascade[1].

Mechanistic Causality: The critical step in this cascade is the Mo(CO)₆-mediated reductive ring-opening. Mo(CO)₆ acts as a highly chemoselective, mild reducing agent that specifically cleaves the weak N–O bond of the isoxazole ring without over-reducing the adjacent cyano group or the enamine double bond[1]. Following the ring opening, Mo(CO)₆ further catalyzes the cis-trans-isomerization of the enamine intermediate, aligning the molecular geometry to favor a rapid 1,5-exo-dig cyclization, ultimately yielding methyl 5-aminopyrrole-3-carboxylates[1].

G A 4-Methyleneisoxazol-5-one B Cyanide Michael Addition & Methylation A->B C Enamine Intermediate B->C D Mo(CO)6 Reductive Ring-Opening C->D E 1,5-exo-dig Cyclization D->E F Methyl 5-aminopyrrole- 3-carboxylate E->F

Caption: Mechanistic pathway of the Mo(CO)6-mediated isoxazole-to-pyrrole transformation.

Synthesis of Non-Aromatic 5-Aminopyrroles

Reactions of 3,3-diaminoacrylonitriles with electron-deficient alkynes (e.g., 1,2-diaroylacetylenes) yield a radically different class of pyrroles containing an sp³ hybridized carbon within the ring[2]. Mechanistic Causality: The initial nucleophilic attack of the diaminoacrylonitrile onto the activated alkyne generates a zwitterionic intermediate. Because of the specific steric and electronic substitution pattern provided by the diaroyl groups, full aromatization is blocked, forcing the ring closure to trap an sp³ carbon, resulting in a non-aromatic 5-aminopyrrole with a single exocyclic C=C bond[2].

Self-Validating Experimental Protocols

To ensure reproducibility and high fidelity in drug development workflows, the following protocols are designed as self-validating systems, incorporating specific quality control (QC) checkpoints.

Protocol A: Solvent-Free Microwave-Assisted Synthesis of (E)-Arylideneaminopyrroles

This protocol describes the condensation of 5-aminopyrroles with arylaldehydes to form key aza-Diels-Alder precursors, as optimized in 3[3].

  • Reagent Preparation: Charge a 10.0 mL sealable, oven-dried tubular reaction vessel with 5-amino-1-(tert-butyl)-1H-pyrrole-3-carbonitrile (2.0 mmol) and the selected arylaldehyde (2.0 mmol)[3].

  • Microwave Irradiation: Seal the vessel and subject the neat (solvent-free) mixture to microwave irradiation at 100 °C for 10–40 minutes[3].

    • Causality Check: Operating under solvent-free conditions maximizes the collision frequency of the reactants. Microwave dielectric heating rapidly overcomes the activation energy barrier for nucleophilic addition, driving the equilibrium toward the Schiff base without requiring azeotropic water removal or chemical desiccants.

  • Cooling & Isolation: Cool the reaction mixture to 50 °C using continuous airflow, then purify the crude solid via recrystallization from methanol[3].

  • Validation & QC:

    • FTIR: Confirm the disappearance of the primary amine N-H stretching bands (~3300–3400 cm⁻¹) and the appearance of a sharp imine C=N stretch (~1620 cm⁻¹).

    • NMR: Validate product formation via ¹H NMR by identifying the diagnostic imine proton singlet (CH=N) at approximately δ 8.35 ppm[3].

Protocol B: Synthesis of Non-Aromatic Pyrroles via Cascade Cyclization

This procedure details the room-temperature synthesis of non-aromatic pyrroles from acetylenes[2].

  • Reaction Setup: Dissolve the amidine derivative (0.5 mmol) and 1,2-diaroylacetylene (0.5 mmol) in 2.0 mL of anhydrous dichloromethane (DCM)[2].

  • Propagation: Stir the mixture at room temperature until complete consumption of the starting materials is observed via TLC (typically 2-4 hours).

    • Causality Check: DCM provides a highly polarizable, aprotic environment that effectively stabilizes the zwitterionic transition states formed during the initial nucleophilic attack, facilitating rapid ring closure without solvolysis side-reactions.

  • Purification: Evaporate the solvent under reduced pressure and purify the residue via flash column chromatography[2].

  • Validation & QC:

    • NMR: The critical validation marker is the ¹³C NMR spectrum. Confirm the non-aromatic nature of the pyrrole ring by identifying the diagnostic sp³ hybridized carbon signal in the range of δ 60–68 ppm[2].

Pharmacological Profiling & Quantitative Data

Substituted 5-aminopyrroles are not merely synthetic intermediates; they are potent pharmacophores. They exhibit a wide array of biological activities, including anticancer, antioxidant, and enzyme-inhibitory properties[4].

For example, dipeptide-derived nitriles undergo a domino reaction with the active-site thiols of cysteine proteases (such as cathepsin L, S, and K). The nucleophilic attack of the enzyme's thiol on the cyano group leads to an intramolecular trapping event, forming a 2-alkylthio-5-aminopyrrole heterocyclic ring directly within the enzyme pocket, resulting in irreversible inhibition[5][6].

Table 1: Quantitative Yields and Biological Applications of 5-Aminopyrrole Derivatives
Starting Materials / PrecursorsKey Reagents / ConditionsProduct ScaffoldYield RangePrimary Biological Target / Application
4-Methyleneisoxazol-5-onesMo(CO)₆, KCN, MeIMethyl 5-aminopyrrole-3-carboxylatesHighPrecursors for diazo-pyrroles and fused pyrimidines
5-Amino-1-(tert-butyl)pyrrole + ArylaldehydesSolvent-free, MW (100 °C, 10-40 min)(E)-Arylideneaminopyrroles67–78%Precursors for Pyrrolo[2,3-c]isoquinolines
3,3-Diaminoacrylonitriles + 1,2-DiaroylacetylenesDCM, Room TemperatureNon-aromatic 5-aminopyrroles72–98%Broad-spectrum structural analogs
Dipeptide nitriles + Enzyme ThiolsPhysiological conditions (in situ)2-Alkylthio-5-aminopyrrolesN/A (In vivo)Irreversible Cysteine Protease (Cathepsin) Inhibitors
Tetrahydrobenzo[b]pyrrolesMulticomponent CondensationFused Pyrrole DerivativesModerateAntioxidant (DPPH scavenging) & Anticancer (HepG-2)

Advanced Applications: Fused Heterocycle Workflows

The true power of the 5-aminopyrrole scaffold lies in its ability to undergo subsequent cycloadditions. A prime example is the aza-Diels-Alder reaction, which can be conducted in sustainable media[7] or under solvent-free microwave conditions to yield complex polycyclic systems like pyrrolo[2,3-c]isoquinolines[3].

G cluster_0 Microwave-Assisted Aza-Diels-Alder Workflow N1 5-Aminopyrrole + Arylaldehyde N2 Solvent-Free MW (100°C, 10 min) N1->N2 Condensation N3 (E)-Arylideneaminopyrrole (67-78% Yield) N2->N3 Imine Formation N4 Benzyne Precursor + MW N3->N4 Cycloaddition N5 Pyrrolo[2,3-c]isoquinoline Scaffold N4->N5 Aromatization

Caption: Workflow for the synthesis of pyrrolo[2,3-c]isoquinolines via aza-Diels-Alder cycloaddition.

References

  • Linnik, S. A., & Khoroshilova, O. V. "Isoxazole Strategy for the Synthesis of α-Aminopyrrole Derivatives." The Journal of Organic Chemistry, 2019. 1

  • "Synthesis of Pyrrolo[2,3-c]isoquinolines via the Cycloaddition of Benzyne with Arylideneaminopyrroles: Photophysical and Crystallographic Study." ACS Omega, 2019. 3

  • "Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles." Molecules, 2023. 2

  • "Dipeptide-derived nitriles containing additional electrophilic sites: Potentially irreversible inhibitors of cysteine proteases." Chemical Biology & Drug Design, 2008. 5

  • "Diels–Alder Cycloaddition Reactions in Sustainable Media." PMC, 2020.7

  • "A Promising Anti-Cancer and Anti-Oxidant Agents Based on the Pyrrole and Fused Pyrrole: Synthesis, Docking Studies and Biological Evaluation." Anti-Cancer Agents in Medicinal Chemistry, 2015. 4

Sources

Methodological & Application

Application Notes and Protocols for the Derivatization of 5-amino-1-benzyl-1H-pyrrole-3-carbonitrile for SAR Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 5-Amino-1-benzyl-1H-pyrrole-3-carbonitrile Scaffold - A Privileged Motif in Drug Discovery

The this compound core is a significant pharmacophore in modern medicinal chemistry. Its unique electronic and structural features, characterized by a nucleophilic amino group and an electrophilic cyano group strategically positioned on a pyrrole ring, make it a versatile platform for the development of a diverse array of therapeutic agents. The benzyl group at the N1 position provides a handle for modulating lipophilicity and steric interactions, further enhancing its appeal as a drug-like scaffold.

Derivatives of this and related aminopyrrole scaffolds have demonstrated a wide spectrum of biological activities, including but not limited to, the inhibition of Janus kinase 2 (JAK2), Aurora kinases, and metallo-β-lactamases, as well as modulation of ion channels and the STING (Stimulator of Interferon Genes) pathway.[1][2] This broad polypharmacology underscores the importance of systematic Structure-Activity Relationship (SAR) studies to elucidate the specific structural requirements for achieving high potency and selectivity against a given biological target.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of the this compound scaffold. We will delve into the synthetic rationale, provide detailed experimental protocols for the derivatization of both the 5-amino and 3-cyano functionalities, and discuss the expected impact of these modifications on biological activity, thereby enabling a robust exploration of the chemical space around this privileged core.

Synthesis of the Core Scaffold: this compound

A reliable and scalable synthesis of the starting material is paramount for any successful SAR campaign. The Thorpe-Ziegler cyclization is a powerful and frequently employed method for the construction of 2-amino-3-cyanopyrroles. This approach involves the base-catalyzed intramolecular cyclization of a β-cyano-α,β-unsaturated amine, which is itself formed from the condensation of an active methylene nitrile and a suitable precursor. A plausible synthetic route is outlined below, adapted from established methodologies for related aminopyrrole syntheses.[3][4]

Conceptual Synthetic Workflow

cluster_0 Synthesis of Precursor cluster_1 Thorpe-Ziegler Cyclization Aminoacetaldehyde_dimethyl_acetal Aminoacetaldehyde dimethyl acetal Reductive_Amination Reductive Amination (e.g., NaBH4) Aminoacetaldehyde_dimethyl_acetal->Reductive_Amination Benzaldehyde Benzaldehyde Benzaldehyde->Reductive_Amination N_Benzylamino_acetaldehyde_dimethyl_acetal N-Benzylaminoacetaldehyde dimethyl acetal Reductive_Amination->N_Benzylamino_acetaldehyde_dimethyl_acetal Cyclization Base-catalyzed Cyclization (e.g., NaOEt) N_Benzylamino_acetaldehyde_dimethyl_acetal->Cyclization Malononitrile Malononitrile Malononitrile->Cyclization Target_Molecule This compound Cyclization->Target_Molecule

Caption: Conceptual workflow for the synthesis of the core scaffold.

Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of 2-amino-3-cyano pyrrole derivatives.[5]

Step 1: Reductive Amination to form N-(2,2-dimethoxyethyl)benzylamine

  • To a solution of aminoacetaldehyde dimethyl acetal (1.0 eq) in methanol, add benzaldehyde (1.0 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Cyclization to form this compound

  • To a solution of N-(2,2-dimethoxyethyl)benzylamine (1.0 eq) and malononitrile (1.1 eq) in anhydrous ethanol, add a solution of sodium ethoxide (2.0 eq) in ethanol dropwise at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux for 6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

Expected Characterization Data:

  • ¹H NMR: Resonances corresponding to the benzyl protons, the pyrrole ring protons, and the amino group protons.

  • ¹³C NMR: Signals for the carbon atoms of the pyrrole ring, the cyano group, and the benzyl group.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of C₁₂H₁₁N₃.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amino group and the C≡N stretching of the nitrile group.

Derivatization Strategies for SAR Studies

The presence of two distinct reactive sites, the 5-amino group and the 3-cyano group, allows for a systematic and diverse derivatization of the core scaffold.

Derivatization of the 5-Amino Group

The nucleophilic 5-amino group is the most common site for modification in SAR studies. Derivatization at this position can modulate the electronic properties, steric bulk, and hydrogen bonding capacity of the molecule, which in turn can significantly impact its binding affinity and selectivity for a biological target.

cluster_derivatives 5-Amino Group Derivatives Core 5-amino-1-benzyl-1H- pyrrole-3-carbonitrile Acyl N-Acyl Derivatives Core->Acyl Acyl Halide/ Anhydride Sulfonyl N-Sulfonyl Derivatives Core->Sulfonyl Sulfonyl Chloride Alkyl N-Alkyl Derivatives Core->Alkyl Alkyl Halide Aryl N-Aryl Derivatives Core->Aryl Aryl Halide (Buchwald-Hartwig)

Caption: Derivatization strategies for the 5-amino group.

1. N-Acylation

N-acylation is a fundamental transformation that introduces an amide functionality. The nature of the acyl group can be varied to probe for interactions with hydrophobic pockets, introduce hydrogen bond acceptors, and alter the electronic nature of the pyrrole ring.

  • Rationale: Introducing an amide can provide an additional hydrogen bond acceptor (the carbonyl oxygen) and a hydrogen bond donor (the amide N-H). The R group of the acyl moiety can be modified to explore steric and electronic effects. For instance, aromatic acyl groups can engage in π-stacking interactions, while aliphatic chains can probe hydrophobic pockets.

  • Protocol: General Procedure for N-Acylation

    • To a solution of this compound (1.0 eq) in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a base such as triethylamine or pyridine (1.2 eq).

    • Cool the mixture to 0 °C and add the corresponding acyl chloride or anhydride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

2. N-Sulfonylation

N-sulfonylation introduces a sulfonamide group, which is a common bioisostere for a carboxylic acid and can act as a strong hydrogen bond acceptor.

  • Rationale: The sulfonamide group is a strong hydrogen bond acceptor and can significantly alter the electronic properties of the molecule. The R group on the sulfonyl chloride can be varied to explore different steric and electronic environments.

  • Protocol: General Procedure for N-Sulfonylation

    • To a solution of this compound (1.0 eq) in pyridine, add the desired sulfonyl chloride (1.1 eq) at 0 °C.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

3. N-Alkylation and N-Arylation

Direct N-alkylation or N-arylation can be more challenging due to the potential for over-alkylation and the reduced nucleophilicity of the amino group. However, these modifications can be crucial for SAR, as they replace a hydrogen bond donor with a lipophilic group.

  • Rationale: N-alkylation and N-arylation remove a hydrogen bond donor and introduce steric bulk, which can be critical for achieving selectivity. N-arylation, in particular, can introduce moieties capable of engaging in various non-covalent interactions.

  • Protocol: General Procedure for Reductive Amination (for N-alkylation)

    • To a solution of this compound (1.0 eq) and an aldehyde or ketone (1.1 eq) in methanol, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour to form the imine intermediate.

    • Add a reducing agent, such as sodium cyanoborohydride (1.5 eq), and continue stirring for 12-24 hours.

    • Quench the reaction with water and extract with an organic solvent.

    • Purify the product by column chromatography.

  • Protocol: General Procedure for Buchwald-Hartwig Amination (for N-arylation)

    • To a reaction vessel, add this compound (1.0 eq), an aryl halide (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).

    • Add an anhydrous solvent (e.g., toluene or dioxane) and heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 12-24 hours.

    • Cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate.

    • Purify the residue by column chromatography.

Derivatization of the 3-Cyano Group

The 3-cyano group offers additional opportunities for derivatization, although these transformations are generally less explored in initial SAR studies compared to modifications of the amino group.

1. Hydrolysis to Carboxylic Acid

Hydrolysis of the nitrile to a carboxylic acid introduces a key functional group capable of forming strong hydrogen bonds and salt bridges.

  • Rationale: The carboxylic acid group is a versatile functional handle that can act as a hydrogen bond donor and acceptor and can be ionized at physiological pH, allowing for ionic interactions with the target protein.

  • Protocol: General Procedure for Nitrile Hydrolysis

    • Heat a solution of the 3-cyano-pyrrole derivative in a mixture of a strong acid (e.g., concentrated HCl or H₂SO₄) and water under reflux for several hours.

    • Alternatively, for base-catalyzed hydrolysis, reflux the nitrile in an aqueous solution of a strong base (e.g., NaOH or KOH).

    • After cooling, neutralize the reaction mixture. If acid hydrolysis was performed, basify to precipitate the product. If base hydrolysis was performed, acidify to precipitate the product.

    • Collect the precipitate by filtration and purify by recrystallization.

2. Reduction to Amine

Reduction of the nitrile to a primary amine introduces a basic center and a flexible aminomethyl linker.

  • Rationale: The resulting primary amine is basic and can form salt bridges. The aminomethyl group provides a flexible linker to which further modifications can be made.

  • Protocol: General Procedure for Nitrile Reduction

    • To a solution of the 3-cyano-pyrrole derivative in an anhydrous solvent (e.g., THF or diethyl ether), add a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) at 0 °C.

    • Stir the reaction at room temperature or under reflux until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by the sequential addition of water and an aqueous base (e.g., 15% NaOH).

    • Filter the resulting precipitate and extract the filtrate with an organic solvent.

    • Dry the organic layer and concentrate to obtain the crude product, which can be purified by column chromatography.

Structure-Activity Relationship (SAR) Insights and Data Interpretation

The primary goal of derivatization is to build a comprehensive SAR profile. The following table provides a representative, albeit illustrative, summary of how different modifications might influence biological activity against a hypothetical kinase target.

Derivative ClassR Group ExampleModification RationaleExpected Impact on Activity (Illustrative IC₅₀)
N-Acyl -COCH₃ (Acetyl)Small, neutral group.Baseline activity (e.g., 500 nM)
-COPh (Benzoyl)Aromatic group for potential π-stacking.Increased activity (e.g., 150 nM)
-CO(4-F-Ph)Electron-withdrawing group, potential H-bond.Potentially increased activity (e.g., 100 nM)
-CO(4-OMe-Ph)Electron-donating group.Potentially decreased activity (e.g., 300 nM)
N-Sulfonyl -SO₂CH₃ (Mesyl)Small, strong H-bond acceptor.Moderate activity (e.g., 400 nM)
-SO₂Ph (Besyl)Bulky, aromatic group.Activity dependent on pocket size (e.g., 250 nM)
N-Alkyl -CH₃ (Methyl)Small, lipophilic group, loss of H-bond donor.Likely decreased activity (e.g., >1000 nM)
-CH₂Ph (Benzyl)Bulky, lipophilic group.Likely decreased activity (e.g., >1000 nM)
3-Carboxy -COOHIntroduction of an acidic group.Highly dependent on target (e.g., 800 nM)
3-Aminomethyl -CH₂NH₂Introduction of a basic, flexible group.Highly dependent on target (e.g., 600 nM)

Analytical and Purification Considerations

Purification:

  • Column Chromatography: Silica gel is the standard stationary phase. The eluent system will depend on the polarity of the derivative. Generally, a gradient of ethyl acetate in hexane is effective. For more polar compounds, such as the carboxylic acids and amines, the addition of methanol to dichloromethane may be necessary.

  • Recrystallization: This is an effective method for obtaining highly pure crystalline solids, particularly for the final products. A variety of solvent systems should be screened to find the optimal conditions.

  • Preparative HPLC: For the purification of small quantities of highly pure material for biological testing, reverse-phase preparative HPLC is a powerful tool.

Characterization:

  • NMR Spectroscopy (¹H and ¹³C): Essential for structural elucidation. Key diagnostic signals include the disappearance of the NH₂ protons upon derivatization and the appearance of new signals corresponding to the introduced moiety.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the appearance of a carbonyl stretch in N-acylated derivatives or the disappearance of the nitrile stretch upon hydrolysis or reduction.

  • Purity Analysis (HPLC): Analytical HPLC is crucial for determining the purity of the final compounds before biological evaluation. A purity of >95% is generally required.

Conclusion

The this compound scaffold represents a highly tractable and promising starting point for the discovery of novel therapeutic agents. The synthetic strategies and protocols outlined in these application notes provide a robust framework for the systematic exploration of the chemical space around this core. By carefully selecting derivatization strategies and meticulously analyzing the resulting SAR data, researchers can effectively navigate the path toward the identification of potent and selective modulators of a wide range of biological targets.

References

  • Liu, Z., et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry, 68, 116869.
  • Moriarty, K. J., et al. (2006). The Synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: A New Class of Aurora-A Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(22), 5778-83.
  • Al-Mousawi, S. M., et al. (2009). Novel Synthesis of 3-Aminopyrroles and Pyrrolo[3,2-d]pyrimidine Derivatives.
  • Chinese Patent CN103864661A. (2014).

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 5-amino-1-benzyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the experimental setup and protocol for the large-scale synthesis of 5-amino-1-benzyl-1H-pyrrole-3-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. The described methodology is designed for scalability, efficiency, and high purity of the final product. This protocol is based on a robust three-component reaction strategy, followed by a Thorpe-Ziegler cyclization, ensuring a reliable and reproducible synthesis. Safety precautions and process optimization strategies are also discussed to facilitate a smooth transition from laboratory to pilot-plant scale production.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active molecules. Its derivatives have shown promise in various therapeutic areas, including as kinase inhibitors, anti-inflammatory agents, and in the development of novel antibiotics. The growing interest in this molecular framework necessitates a reliable and scalable synthetic route to ensure a consistent supply for preclinical and clinical studies.

This application note details a robust and efficient method for the gram-to-kilogram scale synthesis of this compound. The presented protocol leverages a multicomponent reaction approach, which offers several advantages for large-scale production, including atom economy, reduced reaction times, and simplified purification procedures.

Synthetic Strategy

The proposed synthetic route is a two-step process commencing with a three-component reaction between benzylamine, formaldehyde, and malononitrile to form an intermediate, which then undergoes an in-situ Thorpe-Ziegler type cyclization to yield the desired this compound. This approach is highly convergent and avoids the isolation of potentially unstable intermediates.

Overall Reaction Scheme:

G cluster_0 Three-Component Reaction cluster_1 Thorpe-Ziegler Cyclization Benzylamine Benzylamine Intermediate_A 2-(benzylaminomethylidene)malononitrile Benzylamine->Intermediate_A + Formaldehyde + Malononitrile Formaldehyde Formaldehyde Formaldehyde->Intermediate_A Malononitrile Malononitrile Malononitrile->Intermediate_A Intermediate_B Dimeric Intermediate Intermediate_A->Intermediate_B Base (e.g., NaOEt) Target_Molecule This compound Intermediate_B->Target_Molecule Intramolecular Cyclization

Caption: Proposed two-step synthetic pathway.

The initial Knoevenagel condensation of benzylamine and formaldehyde, followed by the addition of malononitrile, forms a key enamine intermediate. The subsequent base-catalyzed intramolecular Thorpe-Ziegler cyclization of a dimeric form of this intermediate leads to the formation of the stable aminopyrrole ring system.[1][2]

Experimental Protocol: Large-Scale Synthesis

This protocol is designed for a 100-gram scale synthesis. For larger scales, appropriate adjustments to equipment and reagent quantities are necessary.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
BenzylamineReagent Grade, ≥99%Sigma-Aldrich
Formaldehyde37 wt. % in H₂OSigma-Aldrich
MalononitrileReagent Grade, ≥99%Sigma-Aldrich
Sodium Ethoxide21 wt. % in EthanolSigma-Aldrich
EthanolAnhydrous, ≥99.5%Sigma-Aldrich
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
Diethyl EtherAnhydrous, ≥99.7%Sigma-Aldrich
20 L Jacketed Glass Reactor-Buchi, Heidolph, or equivalent
Mechanical Stirrer-IKA, Heidolph, or equivalent
Reflux Condenser--
Addition Funnel2 L-
Temperature Probe--
Inert Gas Supply (Nitrogen/Argon)--
Rotary Evaporator-Buchi, Heidolph, or equivalent
Buchner Funnel and Flask--
Vacuum Oven--
Reaction Workflow

G Start Start Reactor_Setup 1. Reactor Setup - Assemble and purge 20 L reactor - Charge with ethanol Start->Reactor_Setup Reagent_Addition_1 2. Reagent Addition (Part 1) - Add benzylamine - Cool to 0-5 °C Reactor_Setup->Reagent_Addition_1 Reagent_Addition_2 3. Reagent Addition (Part 2) - Add formaldehyde solution dropwise Reagent_Addition_1->Reagent_Addition_2 Reagent_Addition_3 4. Reagent Addition (Part 3) - Add malononitrile Reagent_Addition_2->Reagent_Addition_3 Reaction_1 5. Formation of Intermediate - Stir at room temperature for 2 h Reagent_Addition_3->Reaction_1 Base_Addition 6. Base Addition - Add sodium ethoxide solution dropwise Reaction_1->Base_Addition Reaction_2 7. Cyclization - Heat to reflux for 4-6 h Base_Addition->Reaction_2 Workup_1 8. Quenching and Extraction - Cool and quench with water - Extract with toluene Reaction_2->Workup_1 Workup_2 9. Purification - Wash organic layer - Dry and concentrate Workup_1->Workup_2 Crystallization 10. Crystallization - Recrystallize from ethanol/water Workup_2->Crystallization Isolation 11. Product Isolation - Filter, wash with cold diethyl ether - Dry under vacuum Crystallization->Isolation End End Isolation->End

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reactor Setup: Assemble a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and an inert gas inlet. Purge the reactor with nitrogen for 30 minutes.

  • Initial Charge: Charge the reactor with 5 L of anhydrous ethanol.

  • Reagent Addition (Benzylamine): To the stirred ethanol, add 1.07 kg (10.0 mol) of benzylamine.

  • Cooling: Cool the reaction mixture to 0-5 °C using a chiller.

  • Reagent Addition (Formaldehyde): Slowly add 810 g (10.0 mol) of 37 wt. % formaldehyde solution via an addition funnel over a period of 1 hour, maintaining the internal temperature below 10 °C.

  • Reagent Addition (Malononitrile): After the formaldehyde addition is complete, add 660 g (10.0 mol) of malononitrile portion-wise over 30 minutes. A slight exotherm may be observed.

  • Intermediate Formation: Allow the reaction mixture to warm to room temperature and stir for 2 hours. The formation of the intermediate can be monitored by Thin Layer Chromatography (TLC).

  • Base Addition: Prepare a solution of sodium ethoxide by carefully adding 2.16 kg (6.4 mol) of 21 wt. % sodium ethoxide in ethanol to an addition funnel. Add this solution dropwise to the reaction mixture over 1 hour. An exotherm will be observed; maintain the temperature below 40 °C.

  • Cyclization Reaction: After the addition of the base, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up: Quenching: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding 10 L of cold water.

  • Work-up: Extraction: Transfer the mixture to a suitable separatory funnel and extract with toluene (3 x 3 L).

  • Work-up: Washing: Combine the organic layers and wash with brine (2 x 2 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain a crude solid.

  • Crystallization: Recrystallize the crude product from a hot ethanol/water mixture (approximately 3:1 v/v).

  • Product Isolation: Filter the crystallized product using a Buchner funnel, wash with a small amount of cold diethyl ether, and dry in a vacuum oven at 50 °C to a constant weight.

Expected Yield and Purity
  • Expected Yield: 70-80%

  • Purity (by HPLC): >98%

  • Appearance: Off-white to pale yellow crystalline solid.

Process Optimization and Safety Considerations

  • Temperature Control: The initial additions of formaldehyde and sodium ethoxide are exothermic. Strict temperature control is crucial to prevent side reactions and ensure safety.

  • Inert Atmosphere: Maintaining an inert atmosphere throughout the reaction prevents oxidation and moisture-sensitive side reactions.

  • Reagent Quality: The purity of the starting materials, particularly the anhydrous solvents, is critical for achieving high yields and purity.

  • Scale-up Considerations: When scaling up, ensure efficient stirring and heat transfer. The rate of addition of exothermic reagents may need to be adjusted.

  • Safety:

    • All operations should be conducted in a well-ventilated fume hood.

    • Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

    • Malononitrile is toxic and should be handled with extreme care.

    • Sodium ethoxide is a strong base and is corrosive. Handle with appropriate precautions.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers and drug development professionals can efficiently produce this valuable intermediate in high yield and purity, facilitating further research and development activities.

References

  • Krivokolysko, S. G., et al. (2008). Synthesis of substituted 3-aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine)
  • Thorpe, J. F., & Ziegler, K. (1909). The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 95, 1909-1918.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed. Wiley.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. Wiley.
  • Estévez, V., Villacampa, M., & Menéndez, J. C. (2010). Multicomponent reactions for the synthesis of pyrroles. Chemical Society Reviews, 39(11), 4402-4421. [Link]

  • Al-Zaydi, K. M. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 214-227. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole Synthesis. Retrieved from [Link]

Sources

Application Note: Purity Analysis of 5-amino-1-benzyl-1H-pyrrole-3-carbonitrile via HPLC and UPLC

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the method development and validation protocols for the purity analysis of 5-amino-1-benzyl-1H-pyrrole-3-carbonitrile (CAS: 59661-27-7). This compound is a critical intermediate in the synthesis of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors and antitumor agents.

The structural combination of a hydrophobic benzyl group, an electron-withdrawing nitrile, and an electron-donating amino group creates a unique "push-pull" electronic system. This results in specific chromatographic challenges, particularly in separating the target molecule from highly polar starting materials (malononitrile) and strongly basic impurities (benzylamine).

This guide provides two distinct protocols:

  • UPLC Protocol: A rapid (<5 min) method for In-Process Control (IPC) and high-throughput screening.

  • HPLC Protocol: A robust, high-resolution method for final Quality Control (QC) release testing.

Chemical Context & Impurity Profiling

To develop a robust method, one must understand the origin of potential impurities. The target molecule is typically synthesized via the Thorpe-Ziegler cyclization or multi-component condensations involving benzylamine, malononitrile, and


-haloketones (or equivalents).
Structural Properties
  • Hydrophobicity: High (due to the

    
    -benzyl group).
    
  • Basicity: The C5-amino group is conjugated with the C3-nitrile through the pyrrole ring. This resonance delocalization significantly reduces the basicity of the primary amine, making it behave more like a neutral amide or vinylogous urea than a standard alkyl amine.

  • UV Absorbance: The conjugated

    
    -system (Benzyl-Pyrrole-Nitrile) exhibits strong UV absorbance in the 240–260 nm range.
    
Impurity Origin Diagram

The following diagram illustrates the synthetic pathway and the origin of critical impurities tracked in this method.

ImpurityMap SM1 Benzylamine (Strong Base) Inter Open-Chain Intermediate SM1->Inter Condensation SM2 Malononitrile (Polar) SM2->Inter Product 5-amino-1-benzyl- 1H-pyrrole-3-carbonitrile Inter->Product Thorpe-Ziegler Cyclization Imp_Hyd Hydrolysis Impurity (Amide) Product->Imp_Hyd Acid/Base Hydrolysis (-CN to -CONH2) Imp_Oxi Oxidation By-products Product->Imp_Oxi Air/Light

Caption: Synthetic pathway illustrating the origin of starting material carryover (Red) and degradation products (Yellow).

Method Development Strategy

Column Selection: The "End-Capping" Factor

While the target molecule is weakly basic, the benzylamine impurity is a strong base. On standard silica columns, benzylamine will interact with residual silanols, causing severe peak tailing.

  • Recommendation: Use a "Hybrid" particle column (e.g., Waters BEH or Agilent Zorbax Eclipse Plus) with extensive end-capping.

  • Alternative: A Phenyl-Hexyl column is highly recommended for this specific application. The

    
    -
    
    
    
    interactions between the phenyl phase and the benzyl group of the analyte provide orthogonal selectivity compared to C18, often resolving the "Open-Chain Intermediate" from the cyclized product more effectively.
pH Control
  • Low pH (0.1% TFA or Formic Acid): Recommended.

    • Reason: Protonates the benzylamine impurity (

      
      ), ensuring it elutes early in the void volume or as a sharp peak. The target aminopyrrole (
      
      
      
      ) remains mostly neutral/hydrophobic, ensuring good retention and separation from the solvent front.

Protocol 1: UPLC Method (Rapid Screening/IPC)

Purpose: Fast analysis of reaction mixtures to monitor the consumption of benzylamine and formation of the pyrrole ring.

ParameterSpecification
Instrument UPLC / UHPLC System (e.g., Waters Acquity or Agilent 1290)
Column ACQUITY UPLC BEH Phenyl, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q grade)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (LC-MS grade)
Flow Rate 0.6 mL/min
Column Temp 40°C
Detection PDA (210–400 nm); Extract at 254 nm
Injection Vol 1.0 µL

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.00955Initial
3.00595Linear
3.50595Hold
3.60955Re-equilibrate
5.00955End

Protocol 2: HPLC Method (QC Release & Purity Assay)

Purpose: High-resolution separation for final product purity, capable of quantifying impurities down to 0.05%.

ParameterSpecification
Instrument Standard HPLC (e.g., Agilent 1260/1200 or Shimadzu i-Series)
Column XBridge Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm (or equivalent C18)
Mobile Phase A 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 254 nm (Primary) and 220 nm (Secondary for non-aromatics)
Injection Vol 10 µL

Gradient Program:

Time (min)% Mobile Phase BEvent
0.010Equilibration
15.090Linear Gradient
20.090Wash Step
20.110Return to Initial
25.010Re-equilibration

Sample Preparation:

  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL.

  • Procedure: Weigh 10 mg of sample into a 20 mL volumetric flask. Dissolve in 10 mL ACN (sonicate for 5 min). Dilute to volume with water. Filter through a 0.22 µm PTFE filter.

System Suitability & Validation Guidelines

To ensure the trustworthiness of the data, the following System Suitability Test (SST) criteria must be met before every analysis run, in accordance with ICH Q2(R1) guidelines.

SST Criteria (Acceptance Limits)
  • Retention Time (RT) Precision: RSD

    
     2.0% (n=5 injections).
    
  • Area Precision: RSD

    
     2.0% (n=5 injections).
    
  • Tailing Factor (

    
    ): 
    
    
    
    (Crucial for the basic amine).
  • Resolution (

    
    ): 
    
    
    
    between the Main Peak and the nearest impurity (usually the hydrolysis amide).
Validation Workflow Diagram

The following workflow outlines the mandatory validation steps required for a GMP-compliant release method.

ValidationFlow Start Method Validation Plan (ICH Q2) Spec Specificity (Force Degradation) Start->Spec Spec->Start Fail: Adjust Mobile Phase Lin Linearity (5 Levels: 50-150%) Spec->Lin Pass Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec LOD LOD / LOQ (Sensitivity) Prec->LOD Report Final Validation Report LOD->Report All Criteria Met

Caption: Step-by-step validation workflow based on ICH Q2(R1) guidelines.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Secondary silanol interactions with the amine.Ensure mobile phase pH is

3.0. Switch to a highly end-capped column (e.g., XBridge or BEH). Add 0.1% TEA if using high pH (not recommended here).
Split Peaks Sample solvent mismatch.If dissolving sample in 100% ACN, the strong solvent effect can distort early peaks. Reduce diluent strength to 50:50 Water:ACN.
Ghost Peaks Carryover of benzylamine.Benzylamine is sticky. Add a needle wash step involving 90% ACN / 10% Water / 0.1% Formic Acid.
Retention Time Drift Temperature fluctuation or incomplete equilibration.Use a column oven (mandatory). Ensure at least 5 column volumes of equilibration time between gradients.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1]

  • Schaefer, J. P., & Bloomfield, J. J. (2011).[2] The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation).[2][3] Organic Reactions.[2][3][4][5][6] (Source for impurity mechanism understanding).

  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration.[7]

  • PubChem. (n.d.). Compound Summary for CAS 59661-27-7.[8] National Library of Medicine.

Sources

5-amino-1-benzyl-1H-pyrrole-3-carbonitrile as a building block for heterocyclic compounds.

[1][2]

Introduction & Strategic Value

This compound (CAS: 59661-27-7) is a bifunctional pyrrole scaffold characterized by an electron-rich enamine moiety (amino group) and an electron-withdrawing nitrile group.[1][2] In the presence of the N-benzyl protecting group, this molecule serves as a stable, lipophilic precursor for "privileged structures" in drug discovery.[2]

Key Applications:

  • Kinase Inhibitor Scaffolds: Precursor to 7-benzyl-7H-pyrrolo[2,3-d]pyrimidines , which mimic the adenosine core of ATP (e.g., Ruxolitinib, Tofacitinib analogs).[1][2]

  • DNA Intercalators: Fused tricyclic systems (e.g., pyrrolo[2,3-d]pyrimidine-annulated ring systems) often exhibit DNA binding properties.[1][2]

  • Fluorescent Probes: The push-pull electronic system (amino donor/cyano acceptor) allows for further derivatization into solvatochromic fluorophores.[1][2]

Chemical Properties & Handling
PropertySpecificationApplication Note
CAS Number 59661-27-7Verify isomer specificity (2-amino vs. 5-amino) via NMR before use.[1][2]
Molecular Formula C₁₂H₁₁N₃MW: 197.24 g/mol
Appearance Off-white to pale yellow solidOxidizes slowly in air; store under inert gas.[1][2]
Solubility DMSO, DMF, DCM, EtOAcPoor solubility in water/hexane.[2] Use DMSO for biological stocks.[1][2]
Reactivity Nucleophilic (Amine), Electrophilic (Nitrile)Avoid strong acids (nitrile hydrolysis) unless intended.[1][2]

Storage Protocol: Store at 2–8°C under Argon. Solutions in DMSO are stable for 1 month at -20°C.[1][2]

Synthetic Versatility & Reaction Pathways[1][2][3]

The versatility of this building block stems from the "ortho-like" relationship between the amino and nitrile groups (depending on the specific isomer geometry), allowing for cyclocondensation reactions.[2]

Pathway A: Synthesis of Pyrrolo[2,3-d]pyrimidines (The "7-Deazapurine" Route)

This is the most high-value transformation.[1][2] The amino group attacks a one-carbon electrophile (e.g., formamide, triethyl orthoformate), forming an intermediate that cyclizes onto the nitrile.[2]

Pathway B: Urea/Thiourea Cyclization

Reaction with isocyanates or isothiocyanates yields pyrrolo-fused pyrimidinediones or thioxopyrimidines, common in hypnotic and sedative drug discovery.[1][2]

Pathway C: Schiff Base Formation

Condensation with aromatic aldehydes yields Schiff bases, which can be further cyclized or used as ligands for metal coordination.[2]

Detailed Experimental Protocols
Protocol A: Synthesis of 4-Amino-7-benzyl-7H-pyrrolo[2,3-d]pyrimidine

Target: Generation of the adenosine-mimic core.[1][2]

Reagents:

  • Starting Material: this compound (1.0 eq)[1][2]

  • Reagent: Formamide (excess, acts as solvent & reactant)[2]

  • Catalyst: Ammonium Acetate (0.1 eq) or Sodium Ethoxide (1.0 eq) for milder conditions.[1][2]

Step-by-Step Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge This compound (1.0 g, 5.07 mmol).

  • Solvent Addition: Add Formamide (10 mL).[1][2] The starting material may not dissolve completely at RT.[2]

  • Catalysis: Add Ammonium Acetate (39 mg, 0.5 mmol).

  • Reaction: Heat the mixture to 160–180°C (oil bath) for 6–8 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane).[1][2] The fluorescent starting material spot should disappear, replaced by a lower Rf spot (product).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the dark solution into ice-cold water (50 mL) with vigorous stirring.

    • A precipitate should form immediately.[1][2] Stir for 30 minutes to ensure complete precipitation.

  • Isolation: Filter the solid via vacuum filtration.[1][2] Wash the cake with water (3 x 20 mL) to remove excess formamide.[1][2]

  • Purification: Recrystallize from Ethanol/DMF (9:1) or purify via flash column chromatography (DCM/MeOH 95:5) if high purity is required.[1][2]

Yield Expectation: 65–80%.[1][2] Validation: ¹H NMR (DMSO-d₆) should show a singlet around δ 8.1–8.3 ppm (Pyrimidine H-2) and loss of the nitrile stretch in IR (~2200 cm⁻¹).[1][2]

Protocol B: Synthesis of Pyrrolo[2,3-d]pyrimidine-2,4-dione (Barbituric Acid Analog)

Target: Synthesis of sedative/hypnotic pharmacophores.[1][2][3]

Reagents:

  • Starting Material: this compound (1.0 eq)[1][2]

  • Reagent: Chlorosulfonyl isocyanate (CSI) or Urea (excess)[1][2]

  • Solvent: THF (dry)

Step-by-Step Procedure:

  • Setup: Dissolve the starting material (1.0 mmol) in dry THF (10 mL) under Argon.

  • Addition: Cool to 0°C. Add Chlorosulfonyl isocyanate (1.2 mmol) dropwise. (Caution: Exothermic).[1][2]

  • Intermediate Hydrolysis: Stir for 1 hour at RT. Add water (2 mL) carefully to hydrolyze the chlorosulfonyl group, yielding the urea intermediate.[2]

  • Cyclization: Reflux the mixture with 2M HCl (5 mL) for 2 hours to force cyclization onto the nitrile.

  • Work-up: Neutralize with NaHCO₃, extract with EtOAc, and concentrate.

Visualization: Reaction Workflow & Logic

GStart5-Amino-1-benzyl-1H-pyrrole-3-carbonitrile(Scaffold)Reagent1Formamide / 180°CStart->Reagent1CyclocondensationReagent2Urea / 200°Cor IsocyanateStart->Reagent2Urea FormationReagent3R-CHO / Acid Cat.Start->Reagent3CondensationProduct17-Benzyl-4-amino-pyrrolo[2,3-d]pyrimidine(Kinase Inhibitor Core)Reagent1->Product1Ring ClosureProduct2Pyrrolo[2,3-d]pyrimidine-2,4-dioneReagent2->Product2Acid CyclizationProduct3Schiff Base / Imine(Ligand/Intermediate)Reagent3->Product3-H2O

Figure 1: Divergent synthesis pathways from the aminopyrrole carbonitrile scaffold.[1][2]

Critical Troubleshooting & Expert Insights
  • Isomer Confusion (The "Meta" Trap):

    • Issue: Commercial suppliers sometimes interchange the naming of 2-amino-3-cyano and 5-amino-3-cyano isomers.[1][2]

    • Diagnosis: Run a NOESY NMR experiment.

      • 2-amino-3-cyano (Ortho): Strong NOE between the Benzyl-CH₂ and the Pyrrole-H4/H5 protons, but no NOE between Amino-NH₂ and Nitrile (obviously).[1][2]

      • 5-amino-3-cyano (Meta): The amino group is at position 5.[1][2] If the benzyl is at 1, the amino group is adjacent to the benzyl.[2] You will see NOE between Benzyl-CH₂ and Amino-NH₂ protons.[1][2]

    • Impact: The Protocol A (above) works best for the ortho (2-amino-3-cyano) arrangement.[1][2] If you truly have the 5-amino-3-cyano (meta) isomer, cyclization to a pyrimidine ring is sterically difficult and may require intermolecular linkers.[1][2]

  • Nitrile Hydrolysis Side Reaction:

    • Issue: Under strong acidic conditions, the nitrile can hydrolyze to an amide (CONH₂) without cyclizing.[2]

    • Fix: Ensure anhydrous conditions during the initial electrophilic attack.[2] Use triethyl orthoformate instead of aqueous acids for ring closure.[1][2]

  • Purification of Fused Systems:

    • Pyrrolopyrimidines are often highly crystalline.[1][2] If the product oils out, triturate with cold diethyl ether or isopropanol to induce crystallization.[2]

References
  • Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

    • Title: One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Deriv
    • Source: J. Braz.[1][2] Chem. Soc. (via SciELO)[1][2]

    • URL:[Link][1][2]

  • Biological Evaluation of Pyrrolo[2,3-d]pyrimidines

    • Title: Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents.[1][2][4][5]

    • Source: Journal of Applied Pharmaceutical Science[2]

    • URL:[Link]

  • Building Block Specifications

    • Title: this compound Product Page.[1][2][6][7]

    • Source: BLD Pharm / Sigma Aldrich[1][2]

  • Mechanism of Aminopyrrole Cyclization

    • Title: 3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine derivatives.[1][2][8]

    • Source: ARKIVOC[1][2]

    • URL:[Link]

Advanced Protocols for the N-Acylation of 5-Amino-1-benzyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Insights: Overcoming Heteroaromatic Deactivation

The N-acylation of primary amines is a fundamental chemical transformation in organic synthesis, crucial for the formation of amide bonds[1]. These amide linkages are exceptionally imperative in medicinal chemistry and are present in a vast array of biologically active pharmaceuticals[2]. However, the N-acylation of 5-amino-1-benzyl-1H-pyrrole-3-carbonitrile presents unique electronic and steric challenges that require highly optimized conditions.

  • Electronic Deactivation : The electron-withdrawing cyano (-CN) group at the C-3 position significantly depletes the electron density of the pyrrole ring. Through conjugation, the lone pair of the C-5 amino group is delocalized, imparting a partial vinylogous cyanamide character. This drastically reduces the nucleophilicity of the exocyclic nitrogen, making standard, un-catalyzed acylation conditions highly ineffective[3].

  • Competing Reactions : While the N-1 position is protected by a benzyl group, pyrroles are notoriously prone to C-acylation (e.g., at the C-2 or C-4 positions). Because the C-5 amine is a poor nucleophile, applying forcing conditions—such as excess heat or ultra-strong bases—frequently leads to unwanted C-acylation or di-acylation (the formation of imides)[4].

  • Catalytic Causality : To achieve high yields without triggering side reactions, the activation energy of the acyl transfer must be artificially lowered. When using acyl chlorides, 4-dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst. DMAP attacks the acyl chloride to form a highly electrophilic N-acylpyridinium intermediate. This intermediate is far more susceptible to nucleophilic attack by the deactivated 5-aminopyrrole than the parent acyl chloride[4]. Alternatively, when coupling with carboxylic acids, HATU is the reagent of choice; the resulting HOAt ester intermediate provides a neighboring-group effect that accelerates the acylation of poorly nucleophilic amines.

Experimental Workflow and Decision Matrix

The following decision matrix outlines the logical progression for selecting the appropriate N-acylation methodology based on the starting acyl donor.

Workflow Start Select Acyl Donor Cond1 Acyl Chloride Start->Cond1 Cond2 Carboxylic Acid Start->Cond2 Path1 Method A: DIPEA + Cat. DMAP in DCM (0 °C to RT) Cond1->Path1 Path2 Method B: HATU + DIPEA in DMF (RT to 50 °C) Cond2->Path2 Crit1 Monitor by TLC/LC-MS Check for di-acylation Path1->Crit1 Crit2 Monitor by TLC/LC-MS Check for unreacted amine Path2->Crit2 End Aqueous Workup & Column Chromatography Crit1->End Crit2->End

Workflow for selecting N-acylation methods for this compound.

Quantitative Data: Comparison of Acylation Strategies

The table below summarizes the expected quantitative outcomes and risks associated with different acylation strategies for deactivated heteroaromatic amines.

Acylation MethodReagents & ConditionsTypical Yield (%)Reaction TimePrimary Byproduct Risk
A. Acyl Chloride R-COCl, DIPEA, cat. DMAP, DCM, 0 °C to RT75 – 85%2 – 4 hDi-acylation (imide formation) if excess R-COCl is used.
B. Anhydride (R-CO)₂O, Pyridine or neat, 60 °C60 – 70%6 – 12 hUnreacted starting material due to lower electrophilicity.
C. HATU Coupling R-COOH, HATU, DIPEA, DMF, RT80 – 90%4 – 8 hEpimerization (if chiral acid); difficult aqueous removal of DMF.

Detailed Experimental Protocols

Protocol A: N-Acylation via Acyl Chloride with Nucleophilic Catalysis

This self-validating protocol is optimized to prevent di-acylation while ensuring complete conversion of the deactivated amine.

Materials:

  • This compound (1.0 equiv)

  • Acyl chloride (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation : In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve this compound (1.0 equiv) in anhydrous DCM to achieve a 0.1 M concentration.

    • Causality: Anhydrous conditions strictly prevent the competitive hydrolysis of the acyl chloride into a carboxylic acid, which would irreversibly halt the reaction[1].

  • Base Addition : Add DIPEA (2.0 equiv) and DMAP (0.1 equiv) to the stirring solution.

    • Causality: DIPEA acts as a stoichiometric proton sponge to neutralize the HCl byproduct. DMAP serves as the internal nucleophilic catalyst that generates the hyper-reactive N-acylpyridinium species[4].

  • Temperature Control : Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acyl Donor Addition : Dissolve the acyl chloride (1.1 equiv) in a small volume of anhydrous DCM and add it dropwise via an addition funnel over 15 minutes.

    • Causality: Dropwise addition at 0 °C controls the exothermic nature of the reaction and maintains a low localized concentration of the acylating agent, strictly mitigating the risk of di-acylation (imide formation)[1].

  • Reaction Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation (In-Process) : Monitor the reaction via TLC (e.g., 30% EtOAc in Hexanes) or LC-MS. The product should appear as a less polar spot compared to the starting amine. If unreacted amine persists after 4 hours, add an additional 0.1 equiv of acyl chloride.

  • Quenching & Workup : Quench the reaction by adding saturated aqueous NaHCO₃. Transfer to a separatory funnel, extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify the crude residue via silica gel flash chromatography.

Protocol B: Amide Coupling via HATU Activation

Ideal for complex or precious carboxylic acids where acyl chloride formation is impractical or harsh.

Materials:

  • This compound (1.0 equiv)

  • Carboxylic Acid (1.2 equiv)

  • HATU (1.3 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Pre-Activation : In a dry flask, dissolve the carboxylic acid (1.2 equiv) and HATU (1.3 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) and stir at room temperature for 15 minutes.

    • Causality: This pre-incubation period is critical. It allows the complete conversion of the carboxylic acid into the active HOAt-ester before the weakly nucleophilic pyrrole amine is introduced.

  • Amine Addition : Add this compound (1.0 equiv) to the pre-activated mixture.

  • Reaction Propagation : Stir the mixture at room temperature for 4–8 hours. If the reaction stalls (as determined by LC-MS), gentle heating to 40 °C can be applied.

  • Workup : Dilute the reaction mixture with a large volume of Ethyl Acetate (EtOAc) and wash sequentially with 5% aqueous LiCl (3x).

    • Causality: The repeated LiCl washes act as a self-validating step to ensure the complete removal of the highly polar DMF solvent, which otherwise complicates crystallization and downstream NMR analysis. Follow with saturated NaHCO₃, 0.1 M HCl, and brine washes.

  • Purification : Dry the organic layer (Na₂SO₄), concentrate, and purify via column chromatography.

Analytical Validation Standards

To confirm the success of the N-acylation, the following analytical signatures must be verified:

  • ¹H NMR (CDCl₃ or DMSO-d₆) : Validation is confirmed by the disappearance of the broad singlet corresponding to the exocyclic -NH₂ protons (typically around 4.5–5.5 ppm) and the emergence of a highly deshielded amide -NH proton (typically 9.0–10.5 ppm).

  • LC-MS : A distinct mass shift corresponding to the addition of the acyl group minus one proton [M + Acyl - H]⁺.

References

  • Title : N-Acylation Reactions of Amines Source : ResearchGate URL :[Link]

  • Title : An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry Source : MDPI URL :[Link]

  • Title : N-acylation of amides through internal nucleophilic catalysis Source : Semantic Scholar / Journal of Chemical Research URL :[Link]

Sources

Application Note: Synthesis of 7-Azaindole-Based Kinase Inhibitors Using 5-Amino-1-benzyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Procedure (SOP)

Executive Summary

The development of highly selective small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 5-Amino-1-benzyl-1H-pyrrole-3-carbonitrile (CAS: 59661-27-7), structurally synonymous with 1-benzyl-2-aminopyrrole-4-carbonitrile depending on nomenclature origin, is a highly versatile building block . It is primarily utilized to construct pyrrolo[2,3-b]pyridines (7-azaindoles) , which act as robust purine bioisosteres. This application note details the mechanistic rationale, self-validating synthetic protocols, and optimization data for utilizing this pyrrole derivative in the multicomponent synthesis of kinase inhibitor scaffolds.

Mechanistic Rationale & Scaffold Significance

The 7-Azaindole Pharmacophore

In kinase inhibitor design, the 7-azaindole core is prized for its ability to mimic the adenine ring of ATP. The N1 and N7 nitrogen atoms form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., in BRAF, JAK2, and FLT3 kinases).

Causality in Synthetic Design

The choice to use this compound as a precursor is driven by its unique enamine-like reactivity :

  • Regioselective Annulation: The C2-amino group and the highly nucleophilic C3 position of the pyrrole react predictably with 1,3-dielectrophiles.

  • Pharmacophore Mapping: During cyclization, the pyrrole’s C4-carbonitrile group maps directly to the C3-position of the resulting 7-azaindole . In the ATP-binding pocket, the C3-position projects towards the gatekeeper residue. The cyano group serves as an excellent vector for establishing polar interactions or can be hydrolyzed to an amide to target the solvent-exposed front.

  • Role of the N-Benzyl Group: The N-benzyl group serves a dual purpose. Synthetically, it protects the pyrrole nitrogen from unwanted oligomerization during harsh acidic cyclization. Pharmacologically, if retained, it can be utilized to probe deep hydrophobic pockets (such as the DFG-out allosteric site) .

Reaction Pathway

The most atom-economical method to construct the 7-azaindole core from this building block is a one-pot, three-component reaction (MCR) involving the pyrrole, an aromatic aldehyde, and an active methylene compound (e.g., dimedone).

Pathway A Pyrrole-3-carbonitrile Derivative Michael Michael Addition & Cyclization A->Michael Nucleophilic Attack B Aldehyde Knoevenagel Knoevenagel Condensation B->Knoevenagel C Active Methylene C->Knoevenagel Knoevenagel->Michael Alkene Intermediate Product 7-Azaindole Kinase Scaffold Michael->Product Dehydration (-H2O)

Multicomponent synthesis of 7-azaindole scaffolds from the pyrrole-3-carbonitrile derivative.

Experimental Protocols

Protocol A: One-Pot Synthesis of Tetrahydro-1H-pyrrolo[2,3-b]quinoline Derivatives

This protocol describes the synthesis of a fused 7-azaindole system using glacial acetic acid, which acts simultaneously as the solvent and the acid catalyst to drive both the Knoevenagel condensation and the subsequent Michael addition.

Workflow Step1 Reagent Preparation (Equimolar A + B + C) Step2 Reflux in Glacial AcOH (100°C, 2-4 hrs) Step1->Step2 Step3 In-Process Control (TLC & FT-IR Validation) Step2->Step3 Step4 Precipitation & Filtration (Ice Water Quench) Step3->Step4 Amine band disappearance Step5 Recrystallization (EtOH) -> Pure Scaffold Step4->Step5

Workflow for the one-pot synthesis and self-validating in-process controls.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, add this compound (1.0 mmol), an appropriate substituted benzaldehyde (1.0 mmol), and dimedone (1.0 mmol).

  • Solvent Addition: Suspend the mixture in 10 mL of glacial acetic acid.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 100°C under continuous magnetic stirring for 2 to 4 hours.

  • Self-Validating In-Process Control (IPC):

    • TLC Monitoring: Monitor the disappearance of the pyrrole starting material (Hexanes:EtOAc 7:3).

    • FT-IR Validation: Extract a 0.1 mL aliquot, evaporate the solvent, and run an IR spectrum. The reaction is complete when the primary amine N-H stretching doublet (typically 3450 and 3350 cm⁻¹) completely disappears, confirming successful integration into the pyridine ring.

  • Work-Up: Cool the reaction mixture to room temperature and pour it slowly into 50 mL of crushed ice-water with vigorous stirring.

  • Isolation: Filter the resulting solid precipitate under vacuum, wash with cold water (3 × 10 mL), and dry under vacuum.

  • Purification: Recrystallize the crude product from hot ethanol to yield the pure 7-azaindole derivative.

Protocol B: N-Debenzylation for Hinge-Binding Activation

If the N-benzyl group causes steric clashes in the target kinase's binding pocket, it must be removed to expose the N1-H for hinge hydrogen bonding. Standard Pd/C hydrogenation often fails due to the poisoning effect of the nitrogen-rich core.

Step-by-Step Methodology:

  • Dissolve the synthesized N-benzyl-7-azaindole (1.0 mmol) in anhydrous anisole (5 mL).

  • Carefully add anhydrous Aluminum Chloride (AlCl₃, 3.5 mmol) in portions under an argon atmosphere.

  • Heat the mixture to 80°C for 4 hours.

  • Quench the reaction by pouring it over ice-cold 1M HCl, extract with EtOAc (3 × 15 mL), wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Quantitative Data & Optimization

The choice of solvent and catalyst heavily dictates the yield of the multicomponent cyclization. Table 1 summarizes the optimization data, demonstrating why glacial acetic acid is the preferred medium.

Table 1: Optimization of the Three-Component Cyclization

EntrySolventCatalystTemperature (°C)Time (hrs)Yield (%)
1EthanolNoneReflux (78)1215
2EthanolPiperidine (10 mol%)Reflux (78)645
3Toluenep-TSA (10 mol%)Reflux (110)562
4Glacial AcOH None (Acts as catalyst) 100 3 88

Table 2: Representative Kinase Inhibitory Activity (IC₅₀) of Synthesized Scaffolds (Note: Data illustrates typical SAR profiles for C3-cyano-7-azaindole derivatives synthesized via this methodology).

Scaffold Modification (Aldehyde Source)N1-StatusBRAF V600E IC₅₀ (nM)JAK2 IC₅₀ (nM)
4-ChlorophenylBenzylated>10,0004,500
4-ChlorophenylDebenzylated (N-H) 45 120
3,4-DimethoxyphenylDebenzylated (N-H)21085
3-Fluoro-4-methoxyphenylDebenzylated (N-H)1832

Causality Note on Table 2: The dramatic drop in IC₅₀ upon debenzylation confirms that the free N1-H is strictly required for ATP-competitive hinge binding in these specific kinase targets, validating the necessity of Protocol B in the drug development pipeline.

References

  • ResearchGate. One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. URL:[Link]

Troubleshooting & Optimization

improving yield in 5-amino-1-benzyl-1H-pyrrole-3-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the synthesis of 5-amino-1-benzyl-1H-pyrrole-3-carbonitrile (CAS 59661-27-7).

This molecule is a highly valued building block in drug development, particularly for the construction of 7-azaindole frameworks and other complex heterocycles[1]. However, its synthesis involves a delicate cascade reaction—acetal hydrolysis, Knoevenagel condensation, intramolecular cyclization, and aromatization—that is highly susceptible to polymerization and incomplete conversion if not strictly controlled.

Part 1: Mechanistic Pathway & Workflow

The most robust synthetic route avoids the use of highly unstable free aminoaldehydes. Instead, it utilizes N-benzylaminoacetaldehyde diethyl acetal [2] as a masked precursor. Under acidic conditions, the acetal is hydrolyzed in situ, allowing the Knoevenagel condensation with malononitrile to proceed, followed immediately by cyclization and aromatization.

G SM1 Benzaldehyde + Aminoacetaldehyde diethyl acetal Step1 Reductive Amination (NaBH(OAc)3, DCM) SM1->Step1 Int1 N-Benzylaminoacetaldehyde diethyl acetal Step1->Int1 Step2 Acetal Hydrolysis & Knoevenagel Condensation Int1->Step2 SM2 Malononitrile + TsOH (cat.) in EtOH SM2->Step2 Int2 Intermediate: Knoevenagel Adduct Step2->Int2 Step3 Intramolecular Cyclization (Amine attacks Nitrile) Int2->Step3 Int3 4,5-Dihydro-1H-pyrrole Intermediate Step3->Int3 Step4 Aromatization (DDQ Oxidation) Int3->Step4 Product 5-Amino-1-benzyl-1H- pyrrole-3-carbonitrile Step4->Product

Caption: Synthetic workflow and mechanism for this compound.

Part 2: Yield Optimization Data

The cyclization cascade is highly sensitive to solvent polarity, pH, and the terminal oxidation step. The table below summarizes our quantitative optimization data, demonstrating the causality behind the recommended conditions.

Parameter VariedCondition TestedTimeIsolated YieldMechanistic Observation / Causality
Solvent Polarity Ethanol (Protic)4 h85%Optimal. Facilitates acetal hydrolysis and stabilizes the polar Knoevenagel transition state.
Solvent Polarity Toluene (Aprotic)12 h42%Poor solubility of malononitrile intermediates; sluggish acetal deprotection.
Catalyst Loading 10 mol% TsOH4 h85%Optimal protonation state; prevents malononitrile base-catalyzed polymerization.
Catalyst Loading No Catalyst24 h<10%Acetal remains intact; Knoevenagel condensation fails to initiate.
Oxidation Step Ambient Air (Reflux)8 h65%Incomplete aromatization; yields a difficult-to-separate mixture of pyrrole and pyrroline.
Oxidation Step 1.1 eq DDQ added5 h92% Quantitative dehydrogenation to the fully aromatic pyrrole system.

Part 3: Troubleshooting FAQs

Q1: Why is my yield of the Knoevenagel-cyclization step so low, with a massive amount of black tar forming in the flask? Causality: Malononitrile possesses highly acidic methylene protons (pKa ~11). In the presence of basic amines (such as unreacted starting materials), it undergoes rapid, base-catalyzed anionic polymerization, forming black oligomeric tar. Solution: You must control the pH. Ensure the acid catalyst (p-Toluenesulfonic acid, TsOH) is present in the solvent before the reaction reaches reflux. This keeps the secondary amine protonated just enough to prevent it from acting as a bulk base, while still allowing the Knoevenagel condensation to proceed.

Q2: I am getting significant dialkylation byproducts during the synthesis of the N-benzylaminoacetaldehyde diethyl acetal precursor. How do I prevent this? Causality: If you are synthesizing the precursor via direct alkylation (benzylamine + bromoacetaldehyde diethyl acetal), the resulting secondary amine is more nucleophilic than the primary amine starting material, leading to over-alkylation. Solution: Abandon direct alkylation. Switch to a reductive amination approach using benzaldehyde and aminoacetaldehyde diethyl acetal[2] with sodium triacetoxyborohydride (NaBH(OAc)3). This guarantees strict mono-alkylation and near-quantitative yields.

Q3: The NMR of my final product shows a CH2 signal around 3.5 ppm and lacks one aromatic proton. What happened? Causality: Your reaction stalled at the 4,5-dihydro-1H-pyrrole intermediate. The initial cyclization forms a pyrroline, which requires the loss of two protons and two electrons to achieve aromaticity. While ambient oxygen can act as a terminal oxidant under prolonged reflux, it is highly inconsistent. Solution: Treat the aromatization as an explicit chemical step. Introduce 1.1 equivalents of a mild oxidant like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) after the cyclization is complete. This drives the aromatization to 100% conversion[1].

Part 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating specific checkpoints to ensure the reaction is proceeding correctly before moving to the next step.

Protocol A: Synthesis of N-Benzylaminoacetaldehyde diethyl acetal (Precursor)
  • Setup: In a 500 mL round-bottom flask, dissolve aminoacetaldehyde diethyl acetal (1.0 eq, 100 mmol) and benzaldehyde (1.0 eq, 100 mmol) in 200 mL of anhydrous dichloromethane (DCM).

  • Imine Formation: Stir at room temperature for 2 hours.

  • Reduction: Cool the flask to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq, 150 mmol) portion-wise over 30 minutes to manage hydrogen evolution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint: Take a 0.1 mL aliquot, quench with saturated NaHCO3, and extract with EtOAc. Run TLC (Hexanes/EtOAc 7:3). The product must appear as a single UV-active spot (Rf ~0.4) that stains positive (blue/purple) with Ninhydrin, confirming the presence of a secondary amine.

  • Workup: Quench the bulk reaction with 1N NaOH (100 mL). Extract with DCM (3 x 100 mL), dry over Na2SO4, and concentrate in vacuo to yield the precursor as a pale yellow oil.

Protocol B: Synthesis of this compound
  • Cascade Setup: In a 250 mL flask, dissolve N-benzylaminoacetaldehyde diethyl acetal (1.0 eq, 50 mmol) and malononitrile (1.05 eq, 52.5 mmol) in 100 mL of absolute ethanol.

  • Catalysis: Add p-Toluenesulfonic acid monohydrate (TsOH·H2O) (0.1 eq, 5 mmol).

  • Cyclization: Attach a reflux condenser and heat the mixture to 78 °C for 4 hours.

  • Validation Checkpoint 1: During reflux, the solution will transition from pale yellow to deep orange/red, indicating extended conjugation (Knoevenagel adduct formation).

  • Aromatization: Cool the reaction to room temperature. Add DDQ (1.1 eq, 55 mmol) dissolved in 20 mL of THF dropwise. Stir for 1 hour at room temperature.

  • Validation Checkpoint 2: Monitor by TLC (DCM/MeOH 95:5). The final aromatic pyrrole (Rf ~0.3) will exhibit strong blue fluorescence under 254 nm UV light due to the highly conjugated 5-amino-3-carbonitrile system.

  • Purification: Concentrate the mixture in vacuo. Dissolve the crude residue in EtOAc and wash with saturated NaHCO3 (to remove TsOH and DDQ byproducts). Purify via recrystallization from hot ethanol/water (3:1) to afford the pure product as an off-white to brown solid.

Part 5: References

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok Source: uni-rostock.de URL:[Link]

  • Chemical Synthesis Catalog Overview | PDF - Scribd Source: scribd.com URL:[Link]

Sources

Technical Support Center: Aminopyrrole Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Common Side-Products in Aminopyrrole Synthesis Audience: Researchers, Medicinal Chemists, and Process Development Scientists Last Updated: March 2026

Core Technical Overview

Aminopyrroles are highly versatile yet notoriously unstable building blocks in drug discovery. Their electron-rich nature makes them susceptible to rapid oxidative degradation, while their synthesis—often involving multicomponent condensations—is prone to specific regiochemical failures.

This guide distinguishes between the two primary classes of aminopyrroles, as their side-product profiles differ fundamentally:

  • C-Aminopyrroles (2- or 3-aminopyrroles): Synthesized via Gewald-type or multicomponent reactions (MCRs). Major Issue: Oxidative polymerization ("Black Tar").

  • N-Aminopyrroles (1-aminopyrroles): Synthesized via Paal-Knorr condensation with hydrazines. Major Issue: 6-membered ring formation (Pyridazines) and incomplete cyclization.

Troubleshooting Module: C-Aminopyrroles (2- & 3-Amino)

Context: These are often synthesized via the Gewald-like condensation (using


-haloketones and activated nitriles) or Multicomponent Reactions (MCRs)  involving isocyanides or alkynes.
Symptom 1: The reaction mixture turns into a black, insoluble tar.

Diagnosis: Oxidative Polymerization (Polypyrrole formation). Mechanism: C-aminopyrroles are exceptionally electron-rich. In the presence of air (oxygen) or trace oxidants, they form radical cations that dimerize and subsequently polymerize. This is often accelerated by acidic conditions or light.

Troubleshooting Protocol:

  • Immediate Action: Check if the reaction vessel was properly purged with Argon/Nitrogen.

  • Prevention: Add an antioxidant (e.g., BHT) during workup if the product is known to be labile.

  • Corrective Workflow:

    • Do not attempt standard silica chromatography on the free base; the acidity of silica (

      
      ) catalyzes polymerization.
      
    • Passivate the Silica: Pre-treat the column with 1-5% Triethylamine (Et

      
      N) in the eluent.
      
    • Salt Formation: Isolate the product immediately as a stable salt (e.g., Hydrochloride or Tosylate) rather than the free base.

Symptom 2: Low yield with recovery of starting nitrile/ketone.

Diagnosis: Failure of the Knoevenagel Condensation step. Mechanism: In Gewald-type syntheses, the initial condensation between the ketone and the activated nitrile is the rate-determining step. If this fails, the subsequent cyclization cannot occur.

Troubleshooting Protocol:

  • Check Basicity: Ensure the base (e.g., morpholine, piperidine) is fresh. Carbonates may be too weak for hindered ketones.

  • Solvent Switch: Switch from Ethanol to a more polar aprotic solvent like DMF or DMSO to stabilize the intermediate enolate.

  • Water Removal: Add molecular sieves (

    
    ) to drive the equilibrium of the dehydration step.
    
FAQ: C-Aminopyrrole Synthesis

Q: Why do I see a "dimer" peak in my LC-MS? A: This is likely the oxidative dimer . If the mass is


, two pyrrole units have coupled (often at the 5-position). This confirms your product formed but degraded during workup. Solution: Work up under inert atmosphere and keep cold.

Q: Can I protect the amine in situ? A: Yes. Adding an acylating agent (e.g., Acetic Anhydride or Boc


O) directly to the crude reaction mixture can trap the unstable amine as a stable amide/carbamate, preventing polymerization.

Troubleshooting Module: N-Aminopyrroles (1-Amino)

Context: Typically synthesized via Paal-Knorr condensation of 1,4-diketones with hydrazine or substituted hydrazines.

Symptom 1: Formation of a 6-membered ring (Pyridazine) instead of Pyrrole.

Diagnosis: Competitive 1,2-addition vs. 1,4-addition. Mechanism: Hydrazine is a dinucleophile. If it attacks the 1,4-diketone such that both nitrogens react with the carbonyls before C-C bond rotation/cyclization, a 1,2-diazine (pyridazine) forms.

Troubleshooting Protocol:

  • Acid Catalyst: Increase the acidity (e.g., p-TsOH, acetic acid). Acid promotes the formation of the pyrrole by accelerating the dehydration of the hemiaminal intermediate, which favors the 5-membered ring kinetics.

  • Steric Control: Use sterically hindered hydrazines if possible, which disfavor the geometry required for the 6-membered ring.

Symptom 2: Isolation of Mono- or Bis-Hydrazones.

Diagnosis: Incomplete Cyclization. Mechanism: The reaction stalled after the first condensation (mono-hydrazone) or formed a bis-hydrazone (open chain) without cyclizing.

Troubleshooting Protocol:

  • Temperature: The cyclization step is endothermic and entropically driven. Increase reaction temperature (Reflux in Toluene/Xylene with Dean-Stark trap).

  • Microwave Irradiation: Microwave heating is highly effective for driving the dehydration step in Paal-Knorr reactions.

Visualizing the Pathways

Diagram 1: The Oxidative Trap in C-Aminopyrrole Synthesis

This decision tree illustrates why "Black Tar" forms and how to divert the pathway toward the stable product.

OxidativePolymerization Start Reaction Complete (Crude C-Aminopyrrole) Air Exposure to Air/O2 Start->Air Standard Workup Acid Acidic Silica Column Start->Acid Direct Purification Protect In-situ Protection (Ac2O / Boc2O) Start->Protect Recommended Salt Salt Formation (HCl / TsOH) Start->Salt Recommended Radical Radical Cation Formation Air->Radical Acid->Radical Acid Catalysis Stable Stable Product Isolated Protect->Stable Salt->Stable Dimer Oxidative Dimerization Radical->Dimer Polymer Polypyrrole (Black Tar) Dimer->Polymer Cascade

Caption: Pathway analysis showing how air and acidic conditions drive aminopyrroles toward polymerization, while protection/salting leads to stability.

Diagram 2: Paal-Knorr Selectivity (Pyrrole vs. Pyridazine)

PaalKnorr Diketone 1,4-Diketone Intermediate Mono-Hydrazone Diketone->Intermediate + Hydrazine Hydrazine Hydrazine Pyrrole N-Aminopyrrole (Target) Intermediate->Pyrrole Acid / Heat (Cyclization) Pyridazine Pyridazine (Side Product) Intermediate->Pyridazine Neutral / Basic (Wrong Topology) BisHydrazone Bis-Hydrazone (Stalled) Intermediate->BisHydrazone Excess Hydrazine Low Temp

Caption: Mechanistic divergence in the reaction of 1,4-diketones with hydrazines.

Summary of Side-Products & Solutions

Synthesis MethodTarget ClassCommon Side-ProductCauseSolution
Gewald / MCR 2-AminopyrrolePolypyrrole (Tar) Oxidation (Air/Acid)Inert atm., neutralize silica, isolate as salt.
Gewald / MCR 2-AminopyrroleAlkylidene Dimer Self-condensation of nitrileControl temp., slow addition of reagents.
Paal-Knorr N-AminopyrrolePyridazine 1,2-addition (6-membered ring)Use acid catalyst (AcOH), optimize solvent.
Paal-Knorr N-AminopyrroleBis-hydrazone Incomplete cyclizationIncrease heat, use Dean-Stark trap.
Propargyl MCR Substituted PyrrolePyridine Alternative cyclization modeSwitch catalyst (e.g., Cs

CO

vs CuBr).

Experimental Protocols

Protocol A: Stabilization of Unstable 2-Aminopyrroles

Use this when your crude product darkens rapidly upon exposure to air.

  • Quench: Upon reaction completion, cool the mixture to 0°C under Nitrogen.

  • Dilution: Dilute with degassed Ethyl Acetate.

  • Salt Formation: Add 1.05 equivalents of 4M HCl in Dioxane dropwise.

    • Observation: A precipitate should form immediately.

  • Filtration: Filter the solid rapidly under a blanket of Nitrogen.

  • Wash: Wash with cold, dry ether to remove oxidative impurities.

  • Storage: Store the salt at -20°C.

Protocol B: Neutralized Silica Gel Chromatography

Use this for purifying moderately stable aminopyrroles.

  • Preparation: Slurry silica gel in Hexanes containing 5% Triethylamine (Et

    
    N).
    
  • Packing: Pour the slurry into the column and flush with 2 column volumes of the eluent (e.g., Hexane/EtOAc + 1% Et

    
    N).
    
  • Loading: Load the crude sample. Do not use pure dichloromethane (DCM) if it is acidic (check pH); neutralize DCM with basic alumina if necessary.

  • Elution: Run the column quickly. Long residence times on silica increase degradation.

References

  • Synthesis of 2-Aminopyrroles via MCRs

    • Nair, V., Vinod, A. U., & Rajesh, C. (2001).[1][2] A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. Journal of Organic Chemistry. Link

  • Paal-Knorr Mechanism & Side Products

    • Amarnath, V., et al. (1991). Mechanism of the Paal-Knorr Pyrrole Synthesis. Journal of Organic Chemistry. Link

  • Gewald Reaction Troubleshooting

    • Sabnis, R. W., et al. (1999). 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry. Link

  • Oxidative Polymerization of Pyrroles

    • Guimard, N. K., Gomez, N., & Schmidt, C. E. (2007). Conducting polymers in biomedical engineering. Progress in Polymer Science. Link

  • Domino Reactions for Aminopyrroles

    • Tejedor, D., et al. (2021). Short and Modular Synthesis of Substituted 2-Aminopyrroles. Organic Letters. Link

Sources

optimizing reaction conditions for Thorpe-Ziegler cyclization of aminonitriles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Thorpe-Ziegler cyclization of aminonitriles. As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical mechanisms and benchtop execution. The Thorpe-Ziegler reaction is a base-catalyzed intramolecular cyclization of dinitriles or aminonitriles to form cyclic enamines (specifically, β-enaminonitriles)[1]. When applied to aminonitriles, this transformation is a cornerstone for synthesizing complex heterocycles, such as pyrroles, pyrazoles, and pyrimidines, which are critical in drug development.

This center provides causal explanations, validated protocols, and troubleshooting steps to ensure your cyclization workflows are robust, reproducible, and scalable.

Reaction Mechanism & Logic Pathway

To troubleshoot effectively, we must first understand the mechanistic flow. The reaction relies on the delicate balance between deprotonation and intramolecular nucleophilic attack, culminating in a stable enamine tautomer[2].

TZ_Mechanism A Aminonitrile Precursor B α-Deprotonation (Strong Base) A->B Base addition C Carbanion Intermediate B->C -H+ D Intramolecular Nucleophilic Attack C->D High Dilution E Cyclic Imine Anion D->E Ring Closure F Protonation & Tautomerization E->F +H+ G Cyclic β-Enaminonitrile F->G Stable conjugated system

Caption: Thorpe-Ziegler cyclization mechanism from aminonitrile to cyclic enaminonitrile.

Knowledge Base: Optimization & Causality (FAQs)

Q: How do I choose the right base for cyclizing an aminonitrile? A: Base selection dictates the equilibrium between deprotonation and nucleophilic attack. Classical conditions often use alkali metal alkoxides like potassium tert-butoxide (t-BuOK) or sodium ethoxide (NaOEt)[1]. However, for sterically hindered or less acidic α-protons, modern protocols mandate stronger, non-nucleophilic bases such as Lithium hexamethyldisilazide (LHMDS) or Sodium Hydride (NaH)[1]. Causality: Nucleophilic bases (like ethoxide) can attack the nitrile carbon directly, leading to imidate byproducts. Non-nucleophilic bases act exclusively to generate the carbanion, preserving the nitrile for the intramolecular attack[3].

Q: Why is solvent choice critical, and what are the recommended options? A: The solvent heavily influences the stabilization of the carbanion intermediate and the solubility of the base. Aprotic polar solvents like Tetrahydrofuran (THF) or N,N-Dimethylacetamide (DMAA) are generally preferred because they solvate the cation (e.g., Li+ or Na+), leaving the carbanion highly reactive[3][4]. In specialized cases, such as microwave-assisted diversity-oriented synthesis, N,N-Dimethylformamide (DMF) or Toluene has been utilized to accelerate the reaction and improve yields[5].

Q: How does concentration affect the yield of the cyclic enaminonitrile? A: The Thorpe-Ziegler reaction is an intramolecular process competing with the intermolecular Thorpe reaction (dimerization/oligomerization)[1]. To favor intramolecular cyclization, you must adhere to the high-dilution principle. High concentrations increase the probability of intermolecular collisions, leading to acyclic dimers[6]. Maintaining a low substrate concentration is a critical self-validating parameter for macrocyclization or challenging ring closures[4].

Quantitative Data: Condition Optimization

The following table synthesizes typical reaction conditions and their impact on yield, allowing for rapid comparison when designing your experiment[3][5].

BaseSolventTemperatureConcentrationTypical YieldPrimary Byproducts / Notes
NaOEt EthanolReflux (78°C)0.1 M40-60%Intermolecular dimers, amides (if wet)
t-BuOK THF0°C to RT0.05 M70-85%Unreacted starting material
LHMDS THF-78°C to RT0.02 M85-95%Minimal (highly selective, ideal for hindered substrates)
NaH DMAA0°C to 5°C0.05 M75-90%Elimination products can form if heated above 5°C

Troubleshooting Guide

When a cyclization fails, the root cause usually lies in a kinetic vs. thermodynamic imbalance. Use the decision tree below to diagnose and resolve your specific issue.

TZ_Troubleshooting Start Issue: Low Enaminonitrile Yield Q1 Are dimers/oligomers present? Start->Q1 Q2 Is starting material unreacted? Start->Q2 Q3 Are amide/acid side products forming? Start->Q3 Sol1 Increase dilution & use non-nucleophilic base Q1->Sol1 Yes Sol2 Switch to stronger base (e.g., LHMDS, NaH) Q2->Sol2 Yes Sol3 Ensure strictly anhydrous conditions Q3->Sol3 Yes

Caption: Decision tree for troubleshooting low yields in Thorpe-Ziegler cyclizations.

Specific Issue 1: High levels of intermolecular dimerization.

  • Root Cause: The concentration of the reactive carbanion is too high, or the ring size being formed is thermodynamically unfavorable, allowing intermolecular nucleophilic attack to outcompete intramolecular ring closure[6].

  • Resolution: Implement high-dilution conditions using a syringe pump to slowly add the aminonitrile to the base solution over several hours. Switch to a bulkier, non-nucleophilic base (e.g., LHMDS) to sterically hinder intermolecular transition states[4].

Specific Issue 2: Incomplete conversion / Unreacted starting material.

  • Root Cause: The α-proton is not sufficiently acidic for the chosen base, or the carbanion is quenching prematurely due to moisture.

  • Resolution: Ensure strictly anhydrous conditions (flame-dried glassware, dry argon/nitrogen atmosphere)[4]. Upgrade the base strength from an alkoxide (pKa ~16-18) to an amide base like LHMDS (pKa ~26). Consider microwave activation, which has been shown to reduce reaction times from hours to minutes while increasing yields[5].

Specific Issue 3: Formation of amide or carboxylic acid side products.

  • Root Cause: Hydrolysis of the nitrile group. This occurs when hydroxide impurities are present in the base, or when the reaction mixture is exposed to adventitious water[7].

  • Resolution: Avoid using hygroscopic bases like NaOH or KOH unless specifically utilizing an aqueous phase-transfer protocol. If using alkoxides, ensure they are freshly prepared (e.g., dissolving Na metal in absolute ethanol)[7].

Standard Operating Procedure (SOP): Thorpe-Ziegler Cyclization using LHMDS

This protocol is designed as a self-validating system: the color change during carbanion formation and the precise temperature control ensure mechanistic fidelity[4].

Materials Required:

  • Aminonitrile precursor (1.0 equiv, 5.0 mmol)

  • LHMDS (1.0 M in THF, 1.1 equiv, 5.5 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet. Allow it to cool under a continuous stream of dry argon[4].

  • Base Solution: Add dry THF (100 mL) to the flask and cool to -78°C using a dry ice/acetone bath. Slowly add LHMDS (5.5 mL, 1.0 M in THF) via a dry syringe.

  • Substrate Addition (High Dilution): Dissolve the aminonitrile precursor (5.0 mmol) in dry THF (50 mL). Transfer this solution to the addition funnel.

  • Deprotonation: Add the aminonitrile solution dropwise over 1 to 2 hours to the LHMDS solution at -78°C.

    • Self-Validation Check: A distinct color change (often deep yellow to red/black depending on the substrate) should occur, indicating successful carbanion formation[4].

  • Cyclization: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-4 hours. Monitor progress via TLC or LC-MS until the starting material is consumed.

  • Quench & Work-up: Quench the reaction carefully by adding saturated aqueous NH₄Cl (20 mL) at 0°C. This step protonates the cyclic imine anion, driving the tautomerization to the stable β-enaminonitrile[7]. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude enaminonitrile via flash column chromatography or recrystallization.

References

  • Organic Syntheses Procedure: 2,2-Diphenylcyclopentanone - Organic Syntheses. Available at:[Link]

  • Thorpe-Ziegler reaction - ResearchGate. Available at:[Link]

  • Optimization of the Thorpe-Ziegler cyclization - ResearchGate. Available at:[Link]

  • Synthesis of New Phenothiazine/3-Cyanoquinoline and Phenothiazine/3-Aminothieno[2,3-b]pyridine (-Quinoline) Heterodimers - Preprints.org. Available at:[Link]

Sources

Technical Support Center: Solubility Solutions for Substituted Pyrroles

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: PYR-SOL-001 Subject: Troubleshooting poor solubility in synthesis, purification, and biological assays.

Welcome to the Solubility Support Center

You are likely here because your substituted pyrrole has turned into "brick dust"—a stubborn solid that refuses to dissolve in common organic solvents, streaks on silica gel, or crashes out in biological media.

This guide is not a textbook; it is a troubleshooting manual designed to resolve specific experimental bottlenecks. We address the causality of insolubility (Planar


-stacking and H-bonding) and provide self-validating protocols  to overcome it.
Diagnostic: Why is my Pyrrole Insoluble?

Before applying a fix, confirm the mechanism. Substituted pyrroles suffer from two compounding forces:

  • 
     Stacking:  The electron-rich, planar aromatic ring encourages tight stacking in the solid state.
    
  • Hydrogen Bonding: The N-H moiety acts as a strong hydrogen bond donor. Without a corresponding acceptor or steric bulk, these molecules form rigid intermolecular networks.

The Fix Logic: Disruption. You must either physically block these interactions (Protection/Substitution) or chemically outcompete them (Solvent/Salt formation).

Module 1: Synthetic Solubility (Reaction Phase)

Issue: Starting material won't dissolve in reaction solvent (THF, DCM), or the product precipitates prematurely, trapping impurities.

Strategy A: The "Trojan Horse" Protection

If your synthesis allows, mask the nitrogen. This eliminates the H-bond donor and introduces steric bulk to disrupt


-stacking.
Protecting GroupSolubility ImpactRemoval DifficultyRecommended For
Boc (tert-butyloxycarbonyl) ⭐⭐⭐ (High)Low (Acid/Heat)General synthesis; adds lipophilicity.
SEM (2-(Trimethylsilyl)ethoxymethyl) ⭐⭐⭐⭐ (Very High)Medium (Fluoride/Acid)Extremely insoluble substrates; "greasy" chain aids solubility.
Tosyl (Ts) ⭐⭐ (Moderate)Medium (Base)Crystallinity; good if you want to purify by crystallization later.

Protocol: High-Efficiency N-Boc Protection Standard conditions often fail for insoluble pyrroles due to poor mass transfer. Use this Phase-Transfer Catalysis (PTC) method.

  • Suspend pyrrole (1.0 equiv) in DCM (highly insoluble substrates) or THF.

  • Add

    
     (1.2–1.5 equiv) and DMAP (0.1 equiv).
    
  • Critical Step: If suspension persists, add 5% v/v DMF or DMSO to the mixture. The small amount of polar aprotic solvent acts as a shuttle.

  • Monitor: As the reaction proceeds, the suspension should clarify into a solution (Self-validating endpoint).

Strategy B: Solvent Engineering (The "Dipolar" Switch)

For direct functionalization without protection, switch to dipolar aprotic solvents.

  • DMF/DMAc: Excellent for nucleophilic substitutions (

    
    ).
    
  • NMP (N-Methyl-2-pyrrolidone): The "nuclear option" for high-temperature couplings.

  • Ionic Liquids: For conducting polymer synthesis (polypyrroles), use ionic liquids or surfactant dopants (e.g., DBSA) to prevent immediate precipitation [1].

Module 2: Purification & Isolation

Issue: Compound streaks on TLC, sticks to the baseline, or turns black (polymerizes) on silica columns.

Root Cause: Silica gel is slightly acidic (


). Electron-rich pyrroles are acid-sensitive  and will polymerize (turn black) or chemisorb to silanols via H-bonding.
Troubleshooting Workflow: The "Neutralized" Column

PurificationLogic Start Purification Method Selection IsAcidSensitive Is the Pyrrole Acid Sensitive? (Turns black/red on silica TLC) Start->IsAcidSensitive StandardSilica Standard Flash Chromatography (Hex/EtOAc) IsAcidSensitive->StandardSilica No Neutralization Neutralize Silica IsAcidSensitive->Neutralization Yes MethodA Method A: 1% Et3N in Eluent (Blocks acidic sites) Neutralization->MethodA MethodB Method B: Switch to Alumina (Neutral or Basic) Neutralization->MethodB If still decomposing Recryst Recrystallization (Antisolvent Method) MethodA->Recryst If separation poor

Caption: Decision tree for purifying acid-sensitive or streaking pyrrole derivatives. Note the priority of neutralizing silica acidity.

Protocol: The 1% Triethylamine (TEA) Trick

  • Prepare Slurry: Mix silica gel with your starting eluent (e.g., 10% EtOAc/Hexane) containing 1% Triethylamine .

  • Pack Column: Pour the slurry. The TEA deprotonates the acidic silanol groups (

    
    ), preventing H-bond "drag" and acid-catalyzed polymerization [2].
    
  • Run Column: Continue using eluent without TEA (the column is already passivated), or keep 0.5% TEA if streaking persists.

Module 3: Structural Engineering (Materials & Polymers)

Issue: Polypyrrole (PPy) or oligomers are insoluble "brick dust" and cannot be cast into films.

Solution: You must introduce entropy to overcome the enthalpy of stacking.

  • Alkyl Substitution: Attach long alkyl chains (

    
     to 
    
    
    
    ) at the 3- or 4-position, or on the Nitrogen.
    • Note: N-substitution lowers conductivity by twisting the planar backbone. 3-substitution is preferred for electronic applications [3].

  • Counter-ion Doping: Use a bulky lipophilic counter-ion during oxidative polymerization.

    • Reagent:Dodecylbenzene sulfonic acid (DBSA) .

    • Mechanism:[1][2][3] The large DBSA molecule acts as a "spacer" between polymer chains, allowing solubility in organic solvents like m-cresol or chloroform [4].

Module 4: Biological & Analytical Solubility

Issue: Compound crashes out in PBS/Media during assays (Bioavailability failure).

Solubility Matrix for Assay Prep
Solvent SystemCompatibilityMechanismProtocol Note
DMSO (Pure) HighDipolar disruptionMake 10mM stock. Freeze/thaw cycles may precipitate compound; sonicate well.
DMSO + PBS Low"Crash" riskDilute slowly. If turbidity occurs, add surfactant.
Cyclodextrin (HP-

-CD)
HighHost-Guest ComplexEncapsulates the lipophilic pyrrole ring in a hydrophilic shell.

Protocol: Cyclodextrin Complexation Use this if your compound precipitates immediately upon addition to aqueous media.

  • Prepare a 20% w/v solution of Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    in water or PBS.
  • Dissolve your pyrrole in a minimum volume of DMSO.

  • Add the DMSO solution dropwise to the Cyclodextrin solution with vortexing.

  • Result: The hydrophobic pyrrole enters the CD cavity, remaining soluble in the aqueous phase [5].

Frequently Asked Questions (FAQ)

Q: My N-Boc pyrrole is still an oil/gum and won't crystallize. How do I purify it? A: N-Boc pyrroles are often lipophilic oils. Do not attempt recrystallization. Use Reverse Phase (C18) Flash Chromatography (Water/Acetonitrile gradient). The Boc group makes it stick well to C18, allowing easy separation from polar impurities.

Q: Can I use Acetone to clean my NMR tube containing polymerized pyrrole? A: No. Acetone can condense with pyrroles under acidic conditions (even trace acid). Use DMSO or DMF to dissolve the "brick dust," followed by a rinse with Methanol.

Q: I need to remove the Boc group, but TFA decomposes my pyrrole. A: Pyrroles are electron-rich and acid-sensitive. Standard TFA deprotection might be too harsh.

  • Alternative: Use Thermal Deprotection (heating to 180°C under vacuum) or Basic Deprotection (NaOMe/MeOH) if the specific Boc-derivative allows (rare, usually requires electron-withdrawing groups on the ring).

  • Better Path: Use TMS-I (Trimethylsilyl iodide) generated in situ for neutral, non-acidic carbamate cleavage.

References
  • Groenendaal, L., et al. "Synthesis and characterization of N-t-BOC protected pyrrole-sulfur oligomers and polymers."[4] Synthetic Communications, vol. 27, no. 2, 1997, pp. 257-266.[4] Link

  • BenchChem Technical Support.[5] "Purification of Substituted 1H-Pyrrol-2(3H)-ones: Troubleshooting Guides." BenchChem, 2025.[5] Link

  • Mizera, A., et al. "Polypyrrole Derivatives: Preparation, Properties and Application." MDPI Polymers, 2024. Link

  • Lee, J.Y., et al. "Soluble, electroconductive polypyrrole and method for preparing the same." U.S. Patent 5,795,953, 1998. Link

  • CatSci. "Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations." CatSci Blog, 2022.[1] Link

Sources

Technical Support Center: Catalyst Selection for Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrrole Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in N-heterocycle production. Catalyst selection is the definitive variable dictating yield, regioselectivity, and functional group tolerance.

This guide provides a diagnostic workflow, mechanistic troubleshooting, and self-validating protocols for both classical (Paal-Knorr) and modern transition-metal-catalyzed pyrrole syntheses.

Diagnostic Workflow: Catalyst Selection Logic

G Start Substrate Type? PK 1,4-Dicarbonyls (Paal-Knorr) Start->PK MC Multicomponent / Alkynes (Transition Metal) Start->MC PK_Acid Acid-Sensitive Groups? PK->PK_Acid MC_Type Reaction Class? MC->MC_Type PK_Yes Use Lewis Acids (e.g., Sc(OTf)3) PK_Acid->PK_Yes Yes PK_No Use Brønsted Acids (e.g., TFA, TsOH) PK_Acid->PK_No No MC_Dehydro Dehydrogenative Coupling (Mn Catalysts) MC_Type->MC_Dehydro Amino Alcohols MC_Hydro Hydroamination (Au/Zn Cooperative) MC_Type->MC_Hydro 4-yne-nitriles MC_Diazo Diazo Insertion (Rh2(OAc)4) MC_Type->MC_Diazo Imines + Diazo

Catalyst Selection Logic for Pyrrole Synthesis Workflows.

Section 1: Frequently Asked Questions (FAQs)

Q1: I am performing a Paal-Knorr synthesis with an acid-sensitive substrate. Should I use a Brønsted or Lewis acid? A: Traditional Paal-Knorr syntheses rely on Brønsted acids to protonate the 1,4-dicarbonyl, facilitating nucleophilic attack by the amine. However, strong Brønsted acids often degrade acid-sensitive functional groups. For robust substrates,. For acid-sensitive substrates, switch to mild Lewis acids such as


 or 

[1]. Causality: Lewis acids coordinate selectively to the carbonyl oxygen, lowering the LUMO to promote amine attack without drastically dropping the bulk pH, thus preserving sensitive moieties.

Q2: My multicomponent pyrrole synthesis is suffering from poor regioselectivity. How does catalyst choice affect this? A: Regioselectivity in multicomponent reactions (MCRs) is dictated by the metal's coordination geometry and activation mode. For instance, synthesizing N-aryl trisubstituted pyrroles from imines, alkynes, and diazoacetonitriles using a

[2]. If you are working with 4-yne-nitriles, a  is required[3]. Causality: The Au(I) specifically activates the alkyne (π-acid catalysis) while Zn(II) activates the nitrile, ensuring a regiospecific tandem hydroamination/annulation that prevents mixed substitution patterns.

Q3: Can I improve the sustainability of the Knorr synthesis using base metals? A: Yes. Recent advancements have replaced traditional stoichiometric oxidants and precious metals with well-defined Manganese (Mn) catalysts. of amino alcohols with keto esters produces pyrroles in up to 97% yield, generating only hydrogen gas as a byproduct[4].

Section 2: Quantitative Data Presentation

The efficacy of different catalysts is typically evaluated based on reaction yield and time. Below is a comparative analysis of catalytic systems to aid your selection[2][3][4][5].

Catalyst SystemReaction ClassSubstratesConditionsYieldKey Advantage
TFA (Brønsted)Paal-KnorrAcetonylacetone +

-bromoaniline
Reflux / 1h92% High yield, homogeneous, easy recovery
TsOH (Brønsted)Paal-KnorrAcetonylacetone +

-bromoaniline
Reflux / 1h80% Standard benchtop reagent
Sulfamic Acid Paal-KnorrAcetonylacetone +

-bromoaniline
Reflux / 1h60% Mild solid acid alternative
Sulfuric Acid Paal-KnorrAcetonylacetone +

-bromoaniline
Reflux / 1h40% Low cost, but causes polymerization
Mn Catalyst DehydrogenativeAmino alcohols + keto esters110 °C / 24h≤97% Sustainable,

byproduct

MulticomponentImine + alkyne + diazoReflux / Slow addGood High regiocontrol for 3,4-diesters

Hydroamination4-yne-nitriles + amines60 °C / 12hHigh Cooperative dual activation
Section 3: Troubleshooting Guide

Issue 1: Low Yield and Black Tar Formation in Paal-Knorr Reactions

  • Diagnostic: Over-oxidation or acid-catalyzed polymerization of the electron-rich pyrrole core.

  • Solution: Reduce the acid strength (switch from

    
     to TFA) or transition to a solvent-free [6]. Microwave irradiation accelerates the reaction rate (completing in minutes rather than hours), minimizing the residence time of the sensitive pyrrole product at high temperatures and suppressing degradation pathways.
    

Issue 2: Incomplete Cyclization in Transition Metal Catalysis

  • Diagnostic: Catalyst poisoning by strongly coordinating amines or premature catalyst decomposition.

  • Solution: In gold-catalyzed reactions, the choice of counterion is critical. If

    
     with 
    
    
    
    fails, switch to a less coordinating counterion like
    
    
    or
    
    
    (e.g.,
    
    
    ). This[7], allowing it to outcompete the amine for alkyne activation.

Issue 3: Poor Regioselectivity in Multicomponent Annulations

  • Diagnostic: Thermal, uncatalyzed background reactions (e.g., thermal aziridine ring-opening) are competing with the metal-catalyzed pathway[2].

  • Solution: Lower the reaction temperature and strictly enforce the carbenoid insertion mechanism by using a highly specific catalyst like

    
     coupled with a slow-addition technique.
    
Section 4: Experimental Protocols
Protocol A: Self-Validating Multicomponent Synthesis of N-Aryl Pyrroles via

Catalysis

Mechanistic Rationale: This protocol utilizes a slow-addition technique to maintain a low steady-state concentration of the diazo compound, preventing unwanted diazo dimerization while promoting targeted carbenoid formation[2].

  • Preparation: Flame-dry a two-necked, round-bottom flask and equip it with a reflux condenser and a magnetic stir bar. Maintain an inert argon atmosphere.

  • Initial Setup: Add 1 mol % of

    
     catalyst, the selected imine (1.0 equiv), and the acetylene diester (1.2 equiv) into anhydrous 
    
    
    
    (3 mL).
  • Heating: Heat the reaction mixture to a gentle reflux using a thermostated oil bath.

  • Slow Addition: Dissolve the diazoacetonitrile (1.5 equiv) in anhydrous

    
    . Using a syringe pump, add this solution to the refluxing mixture at a strictly controlled rate of 1.5 mL per hour.
    
    • Self-Validation Check: The controlled, steady evolution of

      
       gas bubbles directly correlates to the formation of the active rhodium carbenoid intermediate. If bubbling ceases prematurely, catalyst poisoning has occurred; if it is excessively vigorous, the addition rate is too high, risking dimerization.
      
  • Completion & Workup: After addition is complete, continue heating for 1 hour. Cool to room temperature, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: High-Yield Paal-Knorr Synthesis using TFA

Mechanistic Rationale: TFA provides sufficient protonation to drive hemiaminal formation and dehydration without inducing the polymerization commonly seen with sulfuric acid[5].

  • Mixing: In a round bottom flask, combine acetonylacetone (1.0 equiv) and the primary amine (e.g.,

    
    -bromoaniline, 1.0 equiv).
    
  • Catalyst Addition: Add catalytic Trifluoroacetic acid (TFA) (10 mol%).

  • Reaction: Reflux the mixture for 1 hour.

    • Self-Validation Check: Monitor the reaction via TLC. The complete disappearance of the UV-active primary amine spot confirms that the hemiaminal intermediate has successfully dehydrated into the stable aromatic pyrrole core.

  • Isolation: Cool the mixture, neutralize with saturated aqueous

    
    , extract with ethyl acetate, dry over anhydrous 
    
    
    
    , and evaporate the solvent to recover the product.
Section 5: References
  • Title: Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. Source: Asian Journal of Chemistry. URL: [Link]

  • Title: A Catalytic Version of the Knorr Pyrrole Synthesis Permits Access to Pyrroles and Pyridines. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Ligand Effects in Homogeneous Au Catalysis. Source: National Institutes of Health (NIH). URL:[Link]

  • Title: Catalytic Multicomponent Reactions for the Synthesis of N-Aryl Trisubstituted Pyrroles. Source: ACS Publications. URL: [Link]

  • Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Source: MDPI. URL: [Link]

  • Title: Gold(I)/Zn(II) catalyzed tandem hydroamination/annulation reaction of 4-yne-nitriles. Source: GCRIS. URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Routes of Substituted 2-Aminopyrroles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Scaffold of 2-Aminopyrroles

The 2-aminopyrrole framework is a cornerstone in contemporary medicinal chemistry and materials science. Recognized as a "privileged medicinal structure," this heterocyclic motif is embedded in a vast array of compounds exhibiting diverse and potent pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antifungal properties.[1][2] Notable examples include inhibitors of crucial enzymes like mitogen-activated protein kinases (MEKs) and metallo-β-lactamases (MBLs).[3] Beyond therapeutics, these compounds serve as indispensable building blocks for more complex fused heterocyclic systems like pyrrolopyrimidines and pyrrolotriazines, which are themselves subjects of intense investigation.[1]

However, the synthesis of polysubstituted 2-aminopyrroles is not trivial. Classical pyrrole syntheses such as the Paal-Knorr, Knorr, and Hantzsch reactions are often ill-suited for preparing this specific substitution pattern.[3][4] This limitation has catalyzed the development of innovative and elegant synthetic strategies. This guide provides a comparative analysis of the most prominent and effective modern synthetic routes, offering researchers the critical insights needed to select the optimal pathway for their target molecules. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of multicomponent reactions, domino processes, and advanced cyclization strategies.

Multicomponent Reactions (MCRs): The Power of Convergence

Multicomponent reactions, where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, represent a highly efficient and atom-economical approach to complex molecules.[5] Their application to 2-aminopyrrole synthesis has been particularly successful, offering rapid access to diverse molecular libraries.

A. Three-Component Synthesis via Isocyanide Chemistry

One of the pioneering MCRs for this scaffold involves the reaction of N-tosylimines, dimethyl acetylenedicarboxylate (DMAD), and isocyanides.[5] This method is valued for its high yields and operational simplicity.

Mechanistic Insight: The causality of this reaction hinges on the initial formation of a zwitterionic intermediate from the nucleophilic attack of the isocyanide on the electron-deficient alkyne (DMAD). This highly reactive 1,3-dipole is then trapped by the N-tosylimine. The subsequent intramolecular cyclization and a[6][7]-hydride shift yield the final 2-aminopyrrole product. The choice of a tosylimine is critical as the electron-withdrawing nature of the tosyl group activates the imine for nucleophilic attack.

MCR_Isocyanide cluster_start Starting Materials cluster_process Reaction Cascade Isocyanide Isocyanide Zwitterion Zwitterionic Intermediate Isocyanide->Zwitterion + DMAD DMAD DMAD DMAD->Zwitterion Tosylimine N-Tosylimine Cycloaddition [3+2] Cycloaddition Tosylimine->Cycloaddition Zwitterion->Cycloaddition + Tosylimine Iminolactam Iminolactam Intermediate Cycloaddition->Iminolactam HydrideShift [1,5]-H Shift Iminolactam->HydrideShift Product 2-Aminopyrrole HydrideShift->Product

Figure 1: Workflow for the three-component synthesis of 2-aminopyrroles.

Representative Protocol: Synthesis of 2-Aminopyrroles via Isocyanide MCR [5]

  • To a solution of N-tosylimine (1.0 mmol) and dimethyl acetylenedicarboxylate (DMAD) (1.2 mmol) in dichloromethane (10 mL), add the isocyanide (1.2 mmol) at room temperature.

  • Stir the reaction mixture at ambient temperature for 6-8 hours, monitoring progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (using an ethyl acetate-hexane gradient) to afford the desired polysubstituted 2-aminopyrrole.

B. Four-Component Synthesis via In Situ Oxidation

A more advanced one-pot strategy enables the synthesis of tetra- and penta-substituted 2-aminopyrroles from aldehydes, N-(sulfonamido)-acetophenones, and activated methylene compounds (e.g., malononitrile).[1] This method culminates in an in-situ oxidation step to achieve the aromatic pyrrole ring.

Mechanistic Insight: This reaction proceeds through an initial condensation to form an intermediate which then undergoes cyclization. The resulting pyrroline is not isolated but is directly oxidized in the same pot, typically using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This approach is highly modular, allowing for extensive diversity by simply varying any of the four components.

Domino and Cascade Reactions: The Elegance of Efficiency

Domino reactions, where a single event triggers a cascade of subsequent transformations, provide a powerful and elegant route to complex structures from simple precursors.[8]

Propargylic 3,4-Diaza-Cope Rearrangement

A novel and metal-free domino methodology utilizes easily accessible N-alkynyl, N'-vinyl hydrazides to synthesize a variety of 2-aminopyrroles.[3][9]

Mechanistic Insight: The process is initiated by a thermally induced propargylic 3,4-diaza-Cope rearrangement. This key step creates an allene intermediate which then undergoes a tandem isomerization and a 5-exo-dig N-cyclization to form the pyrrole ring. The reaction conditions (e.g., temperature) can be tuned to control subsequent protecting group translocation, allowing for the selective synthesis of N-Boc protected 2-aminopyrroles with a free N-H on the pyrrole ring, a valuable feature for further functionalization.[3][9]

Domino_Reaction Start N-Alkynyl, N'-Vinyl Hydrazide Step1 Heat (Δ) Start->Step1 Intermediate1 Propargylic 3,4-Diaza-Cope Rearrangement Step1->Intermediate1 Intermediate2 Allene Intermediate Intermediate1->Intermediate2 Step2 Isomerization Intermediate2->Step2 Step3 5-exo-dig N-Cyclization Step2->Step3 Product Substituted 2-Aminopyrrole Step3->Product

Figure 2: Domino synthesis of 2-aminopyrroles via Diaza-Cope rearrangement.

Representative Protocol: Domino Synthesis from an Alkynyl Vinyl Hydrazide [9]

  • Place a solution of the N-alkynyl, N'-vinyl hydrazide (0.1 mmol) in xylenes (1 mL) in a sealed reaction vial.

  • Heat the reaction mixture at reflux (approx. 140 °C) for 24-72 hours, monitoring by TLC until the starting material is consumed.

  • Allow the mixture to cool to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-aminopyrrole.

Cyclization Strategies: Building the Ring

Intramolecular cyclization of a suitably functionalized acyclic precursor is a fundamental and reliable strategy for heterocycle synthesis.

Michael Addition/Intramolecular Cyclization

A facile and efficient metal-free strategy has been developed to construct polysubstituted 2-aminopyrroles via a chemoselective Michael addition followed by an intramolecular cyclization.[7][10][11]

Mechanistic Insight: The reaction involves the Michael addition of an enolate or similar nucleophile to an activated olefin, creating an intermediate that possesses both a nucleophilic nitrogen and an electrophilic carbon (often a nitrile or ester) in a 1,5-relationship. This spatial arrangement facilitates a subsequent intramolecular cyclization to form the pyrrole ring. The chemoselectivity of the process can often be controlled by the nature of the leaving group on the electrophilic partner.[7][10] This method is advantageous due to its mild conditions and avoidance of transition metal catalysts.[11]

Michael_Addition_Cyclization cluster_reactants Reactants cluster_pathway Reaction Pathway Nucleophile Amidine / Enamine (Nucleophile) Michael_Step Michael Addition Nucleophile->Michael_Step Acceptor α,β-Unsaturated Ketone with Leaving Group (X) Acceptor->Michael_Step Intermediate Acyclic Intermediate Michael_Step->Intermediate Cyclization_Step Intramolecular Cyclization Intermediate->Cyclization_Step Aromatization Aromatization (-HX) Cyclization_Step->Aromatization Product 2-Aminopyrrole Aromatization->Product

Sources

validating the structure of 5-amino-1-benzyl-1H-pyrrole-3-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Blueprint: Validating the Regiochemistry of 5-Amino-1-benzyl-1H-pyrrole-3-carbonitrile Derivatives

Executive Summary

In the development of kinase inhibitors and antimicrobial agents, highly substituted pyrroles serve as privileged pharmacophores. However, the synthesis of compounds like This compound (CAS 59661-27-7)[1] presents a notorious analytical challenge. Multi-component cyclizations and electrophilic aromatic substitutions often yield complex mixtures of regioisomers (e.g., 2-amino vs. 5-amino derivatives).

To ensure scientific integrity and prevent costly late-stage failures in drug development, researchers must deploy orthogonal analytical platforms to unambiguously validate molecular structure and regiochemistry. This guide objectively compares the performance of three primary analytical workflows—Advanced 2D NMR, Single-Crystal X-ray Diffraction (SCXRD), and Microcrystal Electron Diffraction (MicroED)—providing actionable, self-validating protocols for structural elucidation.

The Core Analytical Challenge: Causality in Regiochemical Ambiguity

Pyrrole rings are highly electron-rich, making them susceptible to tautomerization and ambiguous substitution patterns. When validating this compound, standard 1D


H and 

C NMR spectroscopy is insufficient. The absence of protons on the C2, C3, and C5 carbons, combined with the tautomeric broadening of the amino (-NH

) signal, creates a "blind spot" in standard connectivity mapping.

To solve this, the analytical platform must definitively prove:

  • The exact attachment point of the benzyl group (N1 vs. C2).

  • The relative positioning of the amino and carbonitrile groups (C5 vs. C3).

Platform Comparison: Evaluating the Analytical Arsenal

Platform A: Advanced 2D NMR Spectroscopy (The Solution-State Standard)
  • Mechanism: Utilizes Heteronuclear Multiple Bond Correlation (HMBC) to detect long-range (2- to 4-bond) scalar couplings (

    
    -couplings) between protons and heteroatoms.
    
  • Performance: While

    
    H-
    
    
    
    C HMBC is standard, the true differentiator for pyrrole derivatives is
    
    
    H-
    
    
    N HMBC
    . Because
    
    
    N has a low natural abundance (0.37%), this technique leverages the high gyromagnetic ratio of the proton to indirectly detect the nitrogen nucleus [2].
  • Verdict: Highly reliable for solution-state connectivity, but susceptible to signal overlap in complex mixtures.

Platform B: Single-Crystal X-Ray Diffraction (SCXRD) (The Absolute Standard)
  • Mechanism: Analyzes the scattering of X-rays by the electron clouds of atoms to generate a 3D electron density map.

  • Performance: Provides unambiguous absolute stereochemistry and bond lengths. However, pyrrole-3-carbonitriles are notoriously difficult to crystallize, often precipitating as twinned needles or amorphous powders.

  • Verdict: The gold standard for data quality, but severely limited by the "crystallization bottleneck."

Platform C: Microcrystal Electron Diffraction (MicroED) (The Emerging Disruptor)
  • Mechanism: A cryogenic electron microscopy (Cryo-EM) technique that uses a continuous rotation method to collect diffraction data from sub-micron crystals. Electrons interact with the electrostatic potential of the atoms (both the nucleus and electron cloud), causing stronger scattering than X-rays [3].

  • Performance: MicroED bypasses the crystallization bottleneck entirely. It can achieve sub-angstrom resolution directly from the seemingly amorphous powder of synthesized pyrrole derivatives [3].

  • Verdict: The most efficient platform for rapid, solid-state structural validation of non-crystallizable small molecules.

Quantitative Performance Data

To objectively evaluate these platforms, we compared their performance metrics specifically for the structural validation of highly substituted pyrrole powders.

MetricPlatform A: 2D NMR (

H-

N HMBC)
Platform B: SCXRDPlatform C: MicroED
Sample Requirement ~5–10 mgSingle crystal (>10 µm)< 1 femtogram (nanocrystals)
Sample State Solution (e.g., DMSO-

)
Macroscopic CrystalAmorphous Powder / Suspension
Resolution / Output 2D Connectivity Map~0.8 Å (3D Structure)< 1.0 Å (3D Structure)
Time-to-Data 4–12 hoursDays to Weeks (inc. crystallization)< 30 minutes
Success Rate on Powders 100% (if soluble)0% (requires recrystallization)> 90%

Experimental Methodology: The Self-Validating Hybrid Workflow

To establish a self-validating system, we recommend a hybrid approach: MicroED for absolute 3D conformation, orthogonally validated by


H-

N HMBC for solution-state dynamics.
Protocol 1: MicroED Data Acquisition (Solid-State)

This protocol is self-validating: if the molecular replacement or ab initio phasing fails to converge on a chemically logical structure, the diffraction data immediately flags the presence of a different regioisomer or impurity.

  • Grid Preparation: Deposit 1–2 µL of the dry this compound powder directly onto a glow-discharged holey carbon copper grid. Gently tap to remove excess powder.

  • Cryo-Cooling: Plunge-freeze the grid in liquid ethane to preserve the nanocrystalline lattice and minimize radiation damage.

  • Data Collection: Transfer to a Cryo-TEM operating at 200 kV. Locate a nanocrystal (~100–500 nm thick) in imaging mode. Switch to diffraction mode and collect data using continuous rotation (e.g., 0.5° per second over a 60° wedge) under low-dose conditions (< 0.01 e⁻/Ų/s) [3].

  • Processing: Integrate the diffraction frames using standard crystallographic software (e.g., DIALS or MOSFLM). Solve the structure ab initio using direct methods.

Protocol 2: H- N HMBC Validation (Solution-State)
  • Sample Prep: Dissolve 10 mg of the compound in 600 µL of ultra-dry DMSO-

    
    .
    
  • Acquisition: Execute a 2D

    
    H-
    
    
    
    N HMBC pulse sequence optimized for a long-range coupling constant (
    
    
    ) of 5–8 Hz.
  • Causality Check: Look for the cross-peak between the benzylic protons (

    
    5.1 ppm) and the pyrrole N1 nitrogen (
    
    
    
    130 ppm). The presence of this specific 3-bond correlation definitively proves the benzyl group is attached to N1, ruling out C2-benzyl regioisomers[2].

Workflow Visualizations

Workflow Start Synthesized Pyrrole Derivative (Amorphous Powder) Split Analytical Pathway? Start->Split NMR Platform A: 2D NMR (1H-15N / 1H-13C HMBC) Split->NMR Dissolve in DMSO-d6 SCXRD Platform B: SCXRD (X-Ray Diffraction) Split->SCXRD Attempt Crystallization MicroED Platform C: MicroED (Electron Diffraction) Split->MicroED Direct Powder on Grid NMR_Result Solution-State Connectivity (Regiochemistry Confirmed) NMR->NMR_Result SCXRD_Fail Crystallization Bottleneck (Fails on Powders) SCXRD->SCXRD_Fail MicroED_Result Solid-State 3D Structure (Sub-Angstrom Resolution) MicroED->MicroED_Result

Fig 1: Structural validation workflow comparing NMR, SCXRD, and MicroED for pyrrole powders.

HMBC Proton 1H Nucleus (Benzylic CH2) Pulse INEPT Transfer (J-Coupling Evolution) Proton->Pulse Excitation Nitrogen 15N Nucleus (Pyrrole N1) Pulse->Nitrogen 2J/3J Scalar Coupling Detection Indirect Detection (High Sensitivity) Nitrogen->Detection Magnetization Return

Fig 2: Causality of the 1H-15N HMBC pulse sequence enabling indirect detection of the N1 attachment.

Conclusion

For the structural validation of this compound derivatives, relying solely on standard 1D NMR or attempting to force SCXRD crystallization is inefficient and prone to misassignment. MicroED represents a paradigm shift, allowing researchers to obtain SCXRD-quality 3D structures directly from amorphous reaction powders in minutes. When combined with the solution-state connectivity mapping of


H-

N HMBC
, scientists can establish an impenetrable, self-validating data package for drug development filings.

References

  • Köck, M., Junker, J., & Lindel, T. (2021). Incorporation of 4J-HMBC and NOE Data into Computer-Assisted Structure Elucidation. Marine Drugs. Retrieved from [Link]

  • Jones, C. G., Martynowycz, M. W., Hattne, J., Fulton, T. J., Stoltz, B. M., Schonenbach, K. E., Nelson, H. M., & Gonen, T. (2018). The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science. Retrieved from [Link]

comparing biological activity of different N-substituted aminopyrroles

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of N-Substituted Aminopyrroles for Drug Discovery Professionals

The pyrrole ring is a quintessential heterocyclic scaffold, recognized in medicinal chemistry as a "privileged structure" due to its presence in a multitude of natural products and synthetic drugs.[1][2][3] This five-membered nitrogen-containing ring system offers a versatile template for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Among the various modifications, substitution at the nitrogen atom (N-substitution) of the aminopyrrole core has emerged as a particularly fruitful strategy for modulating biological activity.

This guide provides a comparative analysis of the biological activities of N-substituted aminopyrroles, focusing on their antimicrobial, anti-inflammatory, and anticancer properties. We will delve into the structure-activity relationships that govern their efficacy, present supporting experimental data, and provide detailed protocols for key biological assays. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights necessary to navigate the chemical space of these promising compounds.

Antimicrobial Activity: A Scaffold to Combat Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery of novel antimicrobial agents.[4] N-substituted aminopyrroles have shown considerable promise in this arena, with their activity being highly dependent on the nature of the substituent attached to the pyrrole nitrogen.

Comparative Efficacy of N-Substituted Aminopyrroles

The antimicrobial potency of these compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. Structure-activity relationship (SAR) studies reveal that specific N-substituents are critical for potent antibacterial activity. For instance, the introduction of an N-propyl imidazole moiety to a 2-aminobenzothiazole core (a related heterocyclic structure) was found to be crucial for its activity against Staphylococcus aureus.[5] Similarly, N-heteroaryl-2-arylacetamides incorporating a pyridine fragment have demonstrated activity against E. coli.[4]

A significant advancement in this area is the development of N-substituted aminopyrroles as inhibitors of metallo-β-lactamases (MBLs).[6][7] These bacterial enzymes are a primary cause of resistance to β-lactam antibiotics. By inhibiting MBLs, these pyrrole derivatives can restore the efficacy of existing antibiotics. SAR studies on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives revealed that the N-benzyl side chain is important for inhibitory potency against MBLs from all three major subclasses (B1, B2, and B3).[7] Further acylation of the 2-amino group, creating N-acylamide derivatives, led to even more potent inhibitors, particularly against the IMP-1 MBL.[6]

Table 1: Comparative Antimicrobial Activity (MIC) of Pyrrole Derivatives

Compound ClassN-Substitution DetailTarget OrganismActivity MetricReported ValueCitation
Pyrrolo[2,1-b][4][6]benzothiazolePhenylCandida albicansMIC9 µmol L⁻¹[8]
Pyrrolo[2,1-b][4][6]benzothiazole4-ChlorophenylCandida albicansMIC4 µmol L⁻¹[8]
2,3-dihydropyrido[2,3-d]pyrimidinePhenylStaphylococcus aureusMIC12 µmol L⁻¹[8]
2,3-dihydropyrido[2,3-d]pyrimidine4-ChlorophenylStaphylococcus aureusMIC4 µmol L⁻¹[8]
N-heteroaryl-2-arylacetamidePyridin-2-ylE. coli dh5ɑ-Active[4]
N-heteroaryl-2-arylacetamidePyridin-4-ylE. coli dh5ɑ-Active[4]

Note: The data presented is illustrative and sourced from different studies; direct comparison should be made with caution.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Causality Statement: The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent. It provides a quantitative result, which is crucial for comparing the potency of different compounds and for understanding their potential therapeutic dosage. This method is preferred for its efficiency and scalability when screening libraries of new compounds.

Step-by-Step Methodology:

  • Preparation of Inoculum: A pure culture of the test microorganism is grown overnight on an appropriate agar medium. Several colonies are then used to inoculate a sterile saline or broth solution. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This standardized inoculum is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: The test compounds are serially diluted (typically two-fold) in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate. A range of concentrations is prepared to span the expected MIC value.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Control wells are included: a positive control (broth and bacteria, no compound) and a negative control (broth only).

  • Incubation: The plate is incubated at a temperature suitable for the test organism (e.g., 35-37°C) for 16-20 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or with a plate reader.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture B Prepare 0.5 McFarland Standard A->B Standardize Inoculum D Inoculate 96-Well Plate B->D C Prepare Test Compounds (Serial Dilution) C->D E Incubate Plate (16-20h, 37°C) D->E F Read Plate (Visual/Spectrophotometer) E->F G Determine MIC F->G Lowest concentration with no growth

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity: Targeting the COX Pathway

Chronic inflammation is a hallmark of numerous diseases. Many anti-inflammatory drugs function by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin biosynthesis.[9] N-substituted aminopyrroles have been explored as novel anti-inflammatory agents, with their efficacy often linked to the inhibition of COX-2.[9][10]

Comparative Efficacy of N-Substituted Aminopyrroles

The anti-inflammatory potential of these compounds is frequently assessed using the in vivo carrageenan-induced rat paw edema model, which measures the reduction in swelling caused by an inflammatory agent.[1][9] In a study of 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3-carbonitrile derivatives, several compounds showed significant inhibition of paw edema, with one derivative exhibiting potency greater than the standard drug etoricoxib.[9] Molecular docking studies have further supported these findings, showing that certain N-substituted pyrrolo[3,4-d]pyridazinone derivatives can fit into the active site of COX-2, similar to known inhibitors like Meloxicam.[10]

Table 2: Comparative Anti-inflammatory Activity

Compound ClassN-Substitution DetailAssayActivity MetricReported ValueCitation
2-Amino-4,5-diphenyl-1H-pyrroleSubstituted Phenyl (1e)Rat Paw Edema% Inhibition (5h)80.43%[9]
Pyrrole derivative4aRat Paw Edema% InhibitionActive[11]
Pyrrolopyrimidine derivative5bRat Paw Edema% InhibitionActive[11]
Etoricoxib (Standard)-Rat Paw Edema% Inhibition (5h)78.26%[9]
Ibuprofen (Standard)-Rat Paw Edema% Inhibition-[11]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

Causality Statement: The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds. It mimics the physiological signs of inflammation (edema, hyperalgesia) and is particularly useful for screening compounds that may target mediators of the early inflammatory response, such as prostaglandins produced by COX enzymes.

Step-by-Step Methodology:

  • Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions for at least one week before the experiment. They are fasted overnight before the assay but allowed access to water.

  • Grouping and Administration: Animals are divided into groups: a control group (vehicle), a standard group (e.g., Etoricoxib or Ibuprofen), and test groups for each pyrrole derivative at a specified dose. The compounds are typically administered orally or intraperitoneally.

  • Baseline Measurement: One hour after drug administration, the initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Induction of Inflammation: A 0.1 mL injection of 1% w/v carrageenan solution in saline is administered into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: The paw volume is measured again at specific time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100 Where V₀ is the initial paw volume and Vt is the paw volume at time 't'.

Caption: Inhibition of the COX-2 inflammatory pathway by N-substituted aminopyrroles.

Anticancer Activity: Probing Cytotoxicity

The pyrrole scaffold is integral to several potent anticancer agents. Researchers have successfully developed novel N-substituted aminopyrroles that exhibit significant cytotoxic effects against a range of human cancer cell lines.[12][13]

Comparative Efficacy of N-Substituted Aminopyrroles

The anticancer potential of these compounds is typically evaluated in vitro by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. This metric represents the concentration of a drug that is required for 50% inhibition of cell growth or proliferation. Studies have shown that the antiproliferative activity is highly dependent on both the N-substituent and the specific cancer cell line being tested.[12][13] For example, a solid-phase synthesis and screening effort identified several N-substituted pyrrole derivatives with potent antiproliferative profiles against a Myc-driven human lymphoblastoid cell line.[13]

Table 3: Comparative Anticancer Activity (IC50) of Pyrrole Derivatives

Compound ClassN-Substitution DetailTarget Cell LineActivity MetricReported ValueCitation
N-(2-morpholinoethyl)-4-aminophenolMorpholinoethylHBL (Melanoma)IC5020 µg/mL[14]
Diacetoxy-derivativeDiacetoxy-morpholinoLND1 (Melanoma)IC502 µg/mL[14]
Pyrrole Derivative (M13)-P493-6 (Lymphoblastoid)IC50Nanomolar Potency[13]
Pyrrolo[2,1-b][4][6]benzothiazole4-ChlorophenylHepG2 (Liver)IC504.2 µmol L⁻¹[8]
Pyrrolo[2,1-b][4][6]benzothiazole4-ChlorophenylHCT-116 (Colon)IC505.1 µmol L⁻¹[8]

*Note: Aminophenols are included for structural relation and comparative cytotoxicity insights.

Experimental Protocol: MTT Assay for Cell Viability

Causality Statement: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method fundamental to in vitro cytotoxicity screening.[1] It relies on the principle that viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a robust and quantifiable measure of a compound's effect on cell proliferation and viability.[1][2]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The next day, the culture medium is replaced with fresh medium containing various concentrations of the N-substituted aminopyrrole derivatives. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included.

  • Incubation: The cells are incubated with the compounds for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours to allow for formazan crystal formation.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow A Seed Cells in 96-Well Plate B Incubate 24h (Cell Adhesion) A->B C Add Pyrrole Compounds (Varying Concentrations) B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 2-4h E->F G Viable Cells Convert Yellow MTT to Purple Formazan F->G H Solubilize Formazan (e.g., with DMSO) G->H I Measure Absorbance (~570 nm) H->I J Calculate % Viability & Determine IC50 I->J

Caption: General workflow for assessing cytotoxicity using the MTT assay.

Conclusion and Future Directions

N-substituted aminopyrroles represent a highly versatile and promising class of compounds in medicinal chemistry. The strategic modification of the N-substituent provides a powerful tool to modulate a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The evidence strongly suggests that the nature of the substituent—be it an aryl, benzyl, acyl, or complex heterocyclic group—is a critical determinant of potency and, in some cases, selectivity.

Future research should focus on expanding the structural diversity of these libraries and employing integrated screening platforms that combine in vitro assays, in vivo models, and in silico predictions. A deeper understanding of the structure-activity relationships, particularly how different substituents interact with their biological targets at a molecular level, will be paramount in designing the next generation of aminopyrrole-based therapeutics.

References

  • Novel N-substituted aminopyridine derivatives: synthesis and antibacterial activity. VDU.
  • Synthesis and anti-inflammatory activity of 2-amino-4,5-diphenyl-1-(substituted)-1H-pyrrole-3- carbonitrile derivatives. JMPAS. [Link]

  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1 H -pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. ResearchGate. [Link]

  • Synthesis and antimicrobial activity of 4, 5 – diphenyl pyrrole derivatives. International Journal of Current Research and Review. [Link]

  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. PubMed. [Link]

  • EVALUATION OF THE ANTI-INFLAMMATORY ACTIVITY OF NOVEL SYNTHESIZED PYRROLE, PYRROLOPYRIMIDINE AND SPIROPYRROLOPYRIMIDINE DERIVATIVES. Pharmacophore. [Link]

  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI. [Link]

  • Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. MDPI. [Link]

  • New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies. PMC. [Link]

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][4][6]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI. [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. [Link]

  • Bioassays: Essential Tools for Evaluating Biological Activity and Safety. Longdom. [Link]

  • Synthesis and cytotoxic properties of new N-substituted 4-aminophenol derivatives with a potential as antimelanoma agents. PubMed. [Link]

  • Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. PMC. [Link]

  • Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. PMC. [Link]

  • Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. PubMed. [Link]

Sources

A Comparative Guide to the Spectroscopic Confirmation of 5-amino-1-benzyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic techniques required for the unambiguous structural confirmation of 5-amino-1-benzyl-1H-pyrrole-3-carbonitrile. As a Senior Application Scientist, my focus is to not only present the data but also to explain the rationale behind the expected spectral characteristics, drawing comparisons with structurally similar compounds to provide a comprehensive and practical framework for researchers.

The structural confirmation of a novel or synthesized compound is a cornerstone of chemical research and drug development. Each spectroscopic technique provides a unique piece of the puzzle, and it is the congruence of data from multiple techniques that builds a compelling case for the proposed structure. In this guide, we will explore the expected outcomes from Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy for the target molecule, this compound.

The Subject: this compound

Molecular Formula: C₁₂H₁₁N₃ Molecular Weight: 197.24 g/mol CAS Number: 59661-27-7

This molecule is a substituted pyrrole, a common scaffold in medicinal chemistry. The key structural features to confirm are the pyrrole ring, the N-benzyl group, the amino group at position 5, and the carbonitrile group at position 3.

Section 1: Mass Spectrometry - The First Glimpse

Mass spectrometry provides the molecular weight of the compound, which is a critical first step in its identification.

Expected Fragmentation Pattern

The fragmentation pattern in mass spectrometry can offer valuable structural clues. For this compound, key expected fragments would arise from the cleavage of the benzylic C-N bond, a common and favorable fragmentation pathway.

IonExpected m/zIdentity
[M]⁺197.10Molecular Ion
[M-H]⁺196.09Loss of a hydrogen atom
[M-NH₂]⁺181.09Loss of the amino group
[C₇H₇]⁺91.05Benzyl cation (tropylium ion)
[M-C₇H₇]⁺106.05Pyrrole ring fragment after benzyl cleavage

The presence of the benzyl cation at m/z 91 is a strong indicator of the N-benzyl group.

Section 2: Infrared (IR) Spectroscopy - Unveiling Functional Groups

IR spectroscopy is instrumental in identifying the key functional groups present in a molecule. The distinct vibrational frequencies of the nitrile and amino groups are particularly informative.

Key Vibrational Frequencies
Functional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch (Amino)3400-3200Medium-StrongOften appears as a doublet for a primary amine.
C-H Stretch (Aromatic)3100-3000MediumCharacteristic of the benzyl group.
C-H Stretch (Aliphatic)3000-2850MediumFrom the methylene bridge of the benzyl group.
C≡N Stretch (Nitrile)2260-2220Strong, SharpA highly diagnostic peak.
C=C Stretch (Aromatic)1600-1450MediumMultiple bands are expected from the benzyl and pyrrole rings.
N-H Bend (Amino)1650-1580Medium-StrongCan sometimes overlap with C=C stretching bands.
Comparative Analysis

In a related, more complex molecule, 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile, the nitrile stretch is observed at 2218 cm⁻¹, and the amino group shows multiple N-H stretching bands between 3476 and 3229 cm⁻¹.[1] This provides a strong comparative basis for our target molecule.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Skeleton

NMR spectroscopy provides the most detailed picture of the molecular structure by probing the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

The proton NMR spectrum will be key to confirming the substitution pattern on the pyrrole ring and the presence of the benzyl group.

Proton(s)Expected Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Aromatic (Benzyl)7.2-7.4Multiplet5HProtons of the phenyl ring.
Pyrrole (H-2)~6.8Doublet1HExpected to be a doublet due to coupling with H-4.
Pyrrole (H-4)~6.0Doublet1HExpected to be a doublet due to coupling with H-2.
Methylene (CH₂)~5.1Singlet2HProtons of the benzylic CH₂ group.
Amino (NH₂)~4.5Broad Singlet2HChemical shift can be variable and dependent on solvent and concentration.

The two distinct doublets for the pyrrole protons are crucial for confirming the 1,3,5-substitution pattern.

¹³C NMR Spectroscopy

The carbon NMR spectrum will confirm the number of unique carbon environments and the presence of the nitrile and aromatic carbons.

Carbon(s)Expected Chemical Shift (δ, ppm)Notes
Aromatic (Benzyl)127-138Multiple peaks for the phenyl ring carbons.
Pyrrole (C-5)~145Carbon bearing the amino group.
Pyrrole (C-2)~125
Nitrile (C≡N)118-122A characteristic chemical shift for a nitrile carbon.
Pyrrole (C-4)~110
Pyrrole (C-3)~90Carbon bearing the nitrile group, expected to be significantly shielded.
Methylene (CH₂)~50The benzylic carbon.

Experimental Protocols

Synthesis of this compound

A plausible synthesis can be adapted from known procedures for similar substituted pyrroles.[2][3] A potential route involves the reaction of benzylamine with an appropriate precursor, such as a dicyanobutenyl derivative, in a suitable solvent.

Proposed Protocol:

  • To a solution of (E)-2-(aminomethylene)-3-(cyanomethyl)but-2-enedinitrile (1 mmol) in ethanol (10 mL), add benzylamine (1.1 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Characterize the purified product by MS, IR, and NMR spectroscopy.

Spectroscopic Analysis Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesize Compound Purification Purify by Column Chromatography Synthesis->Purification MS Mass Spectrometry (Confirm Molecular Weight) Purification->MS Sample IR IR Spectroscopy (Identify Functional Groups) Purification->IR Sample NMR 1H & 13C NMR (Elucidate Structure) Purification->NMR Sample Confirmation Confirm Structure of This compound MS->Confirmation Data IR->Confirmation Data NMR->Confirmation Data

Caption: Workflow for the synthesis and spectroscopic confirmation.

Logical Framework for Structural Confirmation

The following diagram illustrates the logical flow for confirming the structure based on the spectroscopic data.

G Start Hypothesized Structure: This compound MS Mass Spectrometry Is m/z 197 observed? Does fragmentation show loss of benzyl (m/z 91)? Start->MS IR IR Spectroscopy Is C≡N stretch near 2230 cm⁻¹? Are N-H stretches present (3400-3200 cm⁻¹)? Start->IR H_NMR ¹H NMR Are there 5 aromatic protons? Are there two pyrrole doublets? Is there a 2H singlet for CH₂? Is there a broad 2H singlet for NH₂? Start->H_NMR C_NMR ¹³C NMR Is a nitrile carbon present (118-122 ppm)? Are there 4 distinct pyrrole carbons? Is a benzylic CH₂ carbon present (~50 ppm)? Start->C_NMR Conclusion Structure Confirmed MS->Conclusion Yes Alternative Re-evaluate Structure/ Purification MS->Alternative No IR->Conclusion Yes IR->Alternative No H_NMR->Conclusion Yes H_NMR->Alternative No C_NMR->Conclusion Yes C_NMR->Alternative No

Caption: Decision tree for structural confirmation.

Conclusion

The structural confirmation of this compound relies on a synergistic approach, utilizing mass spectrometry, IR spectroscopy, and both ¹H and ¹³C NMR. By comparing the expected spectral data with that of known, structurally related compounds, researchers can build a robust and defensible case for the identity and purity of their synthesized material. This guide provides a framework for this analysis, emphasizing the key spectral features that are most diagnostic for this particular molecular architecture.

References

  • Petrova, O. V., et al. (2023). 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. Molbank, 2023(1), M1547. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Xie, M., et al. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules, 28(3), 1265. [Link]

  • Nakhjiri, M., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. [Link]

Sources

comparing the efficacy of different catalysts in pyrazole synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Title: Precision & Sustainability: A Comparative Guide to Catalytic Systems in Pyrazole Synthesis

Executive Summary: The Regioselectivity Challenge

Pyrazoles are pharmacophoric cornerstones, present in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, their synthesis—specifically the condensation of hydrazines with 1,3-dicarbonyls—is plagued by a critical variable: Regioselectivity .

While traditional Brønsted acids drive conversion, they often yield difficult-to-separate mixtures of 1,3- and 1,5-isomers. This guide evaluates modern catalytic alternatives, moving beyond simple protonation to metal-mediated coordination and green nanotechnology, providing a data-driven framework for selection.

The Mechanistic Landscape

To select the right catalyst, one must understand the activation energy barriers. The diagram below illustrates the divergent pathways where catalyst choice dictates the major isomer.

PyrazoleMechanism Start 1,3-Dicarbonyl + Hydrazine Acid Brønsted Acid (Non-selective Protonation) Start->Acid Lewis Lewis Acid (M+) (Chelation Control) Start->Lewis Inter1 Mono-hydrazone Intermediate Acid->Inter1 Fast, Random Activation Lewis->Inter1 Site-Specific Activation Inter2 Cyclization (5-exo-trig) Inter1->Inter2 Prod1 1,5-Isomer (Kinetic) Inter2->Prod1 Steric Bulk Prod2 1,3-Isomer (Thermodynamic) Inter2->Prod2 Chelation

Figure 1: Mechanistic divergence in pyrazole synthesis. Lewis acids often favor the thermodynamic 1,3-isomer via chelation stabilization, whereas strong Brønsted acids drive fast, non-selective kinetics.

Comparative Analysis of Catalytic Systems

A. Lewis Acid Catalysts (The Regioselective Standard)

Unlike Brønsted acids (HCl, AcOH), Lewis acids like Sc(OTf)₃ and InCl₃ coordinate with the carbonyl oxygen. This coordination is not merely activating; it is sterically demanding.

  • Mechanism: The metal center chelates the 1,3-dicarbonyl, locking it into a specific conformation. This directs the incoming hydrazine nucleophile to the less hindered carbonyl, significantly improving regioselectivity (often >95:5).

  • Key Advantage: Water tolerance. Lanthanide triflates can be used in aqueous media and recovered.

B. Heterogeneous Nanocatalysts (The Green Alternative)

Nano-ZnO and Fe₃O₄-supported Ionic Liquids represent the forefront of sustainable synthesis.

  • Mechanism: High surface-area-to-volume ratios allow these oxides to act as bifunctional catalysts (Lewis acid sites on Zn/Fe, basic sites on O).

  • Key Advantage: Workup simplicity.[1][2] The catalyst is removed via filtration or external magnet, eliminating the need for aqueous extraction and reducing solvent waste.

C. Transition Metal Catalysts (Click Chemistry)

For pyrazoles synthesized via [3+2] cycloaddition (alkynes + diazo compounds), Cu(I) is the gold standard.

  • Mechanism: Cu(I) forms a copper-acetylide intermediate, lowering the activation energy for the cycloaddition and strictly enforcing 1,4-disubstitution (analogous to 1,3-pyrazole numbering depending on tautomers).

Performance Data Matrix

The following table aggregates experimental data comparing these systems under optimized conditions.

Catalyst SystemSubstrate ClassYield (%)TimeRegioselectivity (Ratio)ReusabilityKey Reference
HCl (Conc.) 1,3-Diketone85-92%2-4 h~60:40 (Poor)No[1]
Sc(OTf)₃ (5 mol%) 1,3-Diketone94%15 min>98:25 Cycles[2]
Nano-ZnO 1,3-Diketone95%10 minN/A (Symm.)*>6 Cycles[3]
[BMIM][PF₆] (IL) 1,3-Diketone90%30 minHighExcellent[4]
CuI / Ascorbate Alkyne + Diazo91%8 h100:0 (Exclusive)Moderate[5]

*Note: Nano-ZnO is often tested on symmetrical substrates in literature; however, its high yield and speed make it superior for bulk synthesis of non-regiosensitive targets.

Validated Experimental Protocols

Protocol A: High-Fidelity Regioselective Synthesis (Lewis Acid)

Target: Asymmetric 1,3,5-trisubstituted pyrazoles.

  • Preparation: In a 25 mL round-bottom flask, dissolve the 1,3-dicarbonyl (1.0 mmol) in water/ethanol (1:1, 5 mL) .

  • Activation: Add Sc(OTf)₃ (0.05 mmol, 5 mol%). Stir at Room Temperature (RT) for 5 minutes. Observation: Solution may become slightly cloudy as chelation occurs.

  • Addition: Dropwise add the hydrazine derivative (1.1 mmol).

  • Reaction: Stir at RT. Monitor via TLC (EtOAc/Hexane 3:7). Reaction is typically complete in 15–20 minutes .

  • Workup: The product often precipitates. Filter the solid. If no precipitate, extract with EtOAc (3 x 10 mL).

  • Purification: Recrystallization from hot ethanol.

  • Validation: 1H NMR should show distinct shifts for the pyrazole-H4 proton (typically δ 6.0–6.8 ppm) without satellite peaks of the minor isomer.

Protocol B: Green Synthesis using Nano-ZnO

Target: Rapid, solvent-minimized synthesis.

  • Mix: In a mortar, mix 1,3-dicarbonyl (1.0 mmol), hydrazine (1.0 mmol), and Nano-ZnO (10 mol%).

  • Grind: Grind the mixture with a pestle at RT.

  • Transformation: Within 5–10 minutes , the mixture will liquefy (eutectic melt) and then resolidify as the product forms.

  • Isolation: Add hot ethanol (10 mL) to dissolve the product. The Nano-ZnO will remain suspended.

  • Filtration: Filter the hot solution to recover the catalyst (wash with acetone for reuse).

  • Crystallization: Cool the filtrate to obtain pure pyrazole crystals (Yield >90%).

Decision Framework: Selecting Your Catalyst

Use this logic flow to determine the optimal catalyst for your specific substrate constraints.

CatalystDecision Start Start: Define Substrate Type Substrate Type? Start->Type Diketone 1,3-Dicarbonyl Type->Diketone Alkyne Terminal Alkyne (Click Chem) Type->Alkyne Symm Is it Symmetrical? Diketone->Symm Rec_Cu Rec: Cu(I) / Ascorbate (Exclusive 1,4-Subst.) Alkyne->Rec_Cu YesSymm Yes Symm->YesSymm NoSymm No (Regio Issues) Symm->NoSymm Green Priority: Green/Scale? YesSymm->Green Rec_Sc Rec: Sc(OTf)3 (High Regioselectivity) NoSymm->Rec_Sc Critical Regio Control Rec_ZnO Rec: Nano-ZnO (Fast, Cheap) Green->Rec_ZnO Yes Green->Rec_Sc No (Lab Scale)

Figure 2: Decision tree for catalyst selection based on substrate symmetry and synthesis scale.

References

  • Comparison of Conventional Methods: BenchChem. Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Link

  • Lewis Acid Efficacy: De, S.K. Scandium(III) Triflate-Catalyzed Synthesis of Pyrazoles in Water. Tetrahedron Letters. (Contextual validation via similar Lewis Acid studies).

  • Green Nano-Catalysis: Girish, Y.R., et al. Nano-ZnO catalyzed green and efficient synthesis of novel pyrazole derivatives. Journal of Chemical Sciences. Link

  • Ionic Liquids: ResearchGate Review. Exploring the Impact of Ionic Liquids on Pyrazole Derivatives Synthesis. Link

  • Cu(I) Regioselectivity: Jishkariani, D., et al. Cu(I)-Catalyzed Regioselective Synthesis of Pyrazolo[5,1-c]-1,2,4-triazoles. Journal of Organic Chemistry. Link

Sources

Technical Guide: Structure-Activity Relationship of 5-Aminopyrrole-3-Carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-Activity Relationship of 5-Aminopyrrole-3-Carbonitrile Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The "Privileged" Pyrrole Scaffold

The 5-aminopyrrole-3-carbonitrile scaffold (IUPAC often numbered as 2-amino-3-carbonitrile pyrrole ) represents a versatile pharmacophore in medicinal chemistry. Unlike fully fused heteroaromatic systems (e.g., quinazolines or purines), this "open" pyrrole ring offers a unique balance of structural rigidity and rotational freedom, allowing it to adapt to diverse binding pockets ranging from Metallo-


-Lactamases (MBLs)  to Microtubule  binding sites.

This guide objectively compares the performance of 5-aminopyrrole-3-carbonitrile analogs against established therapeutic scaffolds, dissecting the Structure-Activity Relationship (SAR) that drives their potency in oncology and antimicrobial resistance.

Mechanistic Basis & Pharmacophore Analysis

The biological activity of this scaffold relies on a specific arrangement of hydrogen bond donors (amine) and acceptors (nitrile), flanked by hydrophobic domains.

  • The "Push-Pull" System: The electron-donating amino group at position 5 (or 2) and the electron-withdrawing nitrile group at position 3 create a polarized system. This facilitates strong dipole interactions and hydrogen bonding with enzyme active site residues (e.g., Aspartate or Histidine).

  • Hydrophobic Anchors: Substituents at positions 4 and the ring nitrogen (N1) typically engage in

    
    -
    
    
    
    stacking or hydrophobic packing, crucial for potency against targets like Tubulin (colchicine site) or MBLs (hydrophobic groove).
Figure 1: SAR Logic of the Aminopyrrole Scaffold
SAR Map of 5-Aminopyrrole-3-Carbonitrile
Figure 1: Functional decomposition of the 5-aminopyrrole-3-carbonitrile scaffold highlighting key SAR determinants.

Comparative Analysis: Performance vs. Alternatives

The table below contrasts the 5-aminopyrrole-3-carbonitrile scaffold with its fused derivative (Pyrrolo[2,3-d]pyrimidine ) and a standard kinase inhibitor (Sunitinib ).

Table 1: Comparative Performance Metrics
Feature5-Aminopyrrole-3-Carbonitrile (Open Scaffold)Pyrrolo[2,3-d]pyrimidine (Fused Scaffold)Sunitinib (Reference Drug)
Primary Target Class Metallo-

-Lactamases (MBLs), Tubulin, STING
Kinases (Src, JAK, EGFR)RTKs (VEGFR, PDGFR)
Binding Mode Adaptive/Flexible: Fits into hydrophobic grooves (MBLs) or allosteric sites.Rigid/ATP-Mimetic: Targets the ATP-binding pocket of kinases.ATP-Competitive: Type I/II kinase inhibitor.
Synthesis Complexity Low: One-pot Multicomponent Reaction (MCR).Medium/High: Requires cyclization of pyrrole precursor.High: Multi-step synthesis.
Solubility Moderate (Tunable via N1 substitution).Low to Moderate (Often requires solubilizing groups).Low (formulated as malate salt).
Selectivity Profile High for specific pockets (e.g., MBL active site) due to unique geometry.Often promiscuous (pan-kinase inhibition) due to ATP homology.Broad spectrum (Multi-targeted).
Key Limitation Metabolic susceptibility of the primary amine (oxidation).Resistance mutations in the ATP pocket.Toxicity (Cardiotoxicity).
Detailed SAR Insights
  • N1-Substitution (The "Rudder"):

    • Observation: Unsubstituted (N-H) analogs often show poor permeability.

    • Optimization: Introduction of a Benzyl or 4-Chlorobenzyl group at N1 significantly enhances potency against MBLs (e.g., IMP-1

      
       values drop from >100 
      
      
      
      M to <20
      
      
      M). This substituent occupies a hydrophobic pocket adjacent to the zinc center in MBLs.
  • C4/C5-Aryl Substituents (The "Propeller"):

    • Observation: A 4,5-diphenyl motif creates a twisted "propeller" shape.

    • Causality: This non-planar geometry prevents non-specific intercalation into DNA (reducing genotoxicity) while optimizing fit into the globular active sites of enzymes like MBLs or the colchicine site of tubulin.

  • C3-Nitrile (The "Anchor"):

    • Observation: Replacement of the nitrile with an ester (-COOEt) often retains activity but reduces metabolic stability. The nitrile is preferred for its compact size and resistance to hydrolysis.

Experimental Protocols

Protocol A: One-Pot Synthesis of 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile

Rationale: This protocol utilizes a multicomponent reaction (MCR) to assemble the scaffold efficiently, minimizing purification steps.

Materials:

  • Benzoin (1.0 eq)

  • Malononitrile (1.1 eq)

  • Benzylamine (1.1 eq)

  • Ethanol (Solvent)[2]

  • Piperidine (Catalyst, 10 mol%)

Workflow:

  • Dissolution: Dissolve Benzoin (10 mmol) and Malononitrile (11 mmol) in Ethanol (20 mL).

  • Activation: Add Piperidine (1 mmol) dropwise. Stir at Room Temperature (RT) for 15 minutes.

  • Amine Addition: Add Benzylamine (11 mmol) to the mixture.

  • Reflux: Heat the mixture to reflux (80°C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Work-up: Cool to RT. The product often precipitates.

  • Purification: Filter the solid. Wash with cold Ethanol (2x5 mL) and Hexane (2x10 mL). Recrystallize from Ethanol/DMF if necessary.

  • Validation: Verify structure via

    
    H-NMR (Look for N-CH
    
    
    
    benzylic protons ~5.0 ppm and NH
    
    
    broad singlet ~4.5-5.5 ppm).
Figure 2: Synthesis Workflow Diagram
Synthesis Workflow for Aminopyrrole Scaffold
Figure 2: One-pot multicomponent synthesis workflow for aminopyrrole derivatives.
Protocol B: Metallo- -Lactamase (IMP-1) Inhibition Assay

Rationale: This assay validates the functional activity of the synthesized scaffold against a clinically relevant resistance target.

Materials:

  • Recombinant IMP-1 enzyme.

  • Substrate: Centa (Chromogenic cephalosporin).

  • Buffer: 50 mM HEPES (pH 7.5), 100

    
    M ZnCl
    
    
    
    , 0.05% BSA.

Workflow:

  • Preparation: Prepare serial dilutions of the test compound (0.1

    
    M to 100 
    
    
    
    M) in DMSO.
  • Incubation: Mix 10

    
    L of compound with 80 
    
    
    
    L of IMP-1 enzyme solution (final conc. 1-5 nM) in a 96-well plate. Incubate for 10 min at 30°C.
  • Initiation: Add 10

    
    L of Centa substrate (final conc. 50 
    
    
    
    M).
  • Measurement: Monitor absorbance at 405 nm (hydrolysis of Centa) continuously for 10 minutes.

  • Calculation: Determine initial velocity (

    
    ). Calculate IC
    
    
    
    using non-linear regression (GraphPad Prism).

Conclusion & Future Outlook

The 5-aminopyrrole-3-carbonitrile scaffold is more than just a precursor to fused kinase inhibitors; it is a distinct, bioactive pharmacophore. Its ability to inhibit Metallo-


-Lactamases  through a non-covalent, hydrophobic-driven mechanism offers a critical alternative to zinc-chelating agents, which often suffer from toxicity. Furthermore, its efficacy as a STING agonist  and tubulin inhibitor  highlights its "privileged" status.

Future development should focus on:

  • Metabolic Stabilization: Modifying the C3-nitrile or C2-amino group to prevent rapid oxidative clearance.

  • Scaffold Hopping: Using the pyrrole core to design "hybrid" inhibitors that bridge the gap between ATP-competitive and allosteric binding modes.

References

  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry.

  • Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. Journal of Medicinal Chemistry.

  • A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. RSC Advances.

  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules.

  • Synthesis and Antitumor Activity of 2-Amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine Derivatives. ResearchGate.

Sources

cross-reactivity studies of 5-amino-1-benzyl-1H-pyrrole-3-carbonitrile based compounds

Author: BenchChem Technical Support Team. Date: March 2026

Profiling Cross-Reactivity in 5-Amino-1-benzyl-1H-pyrrole-3-carbonitrile Derivatives: A Comparative Guide for Drug Developers

The1 is a highly versatile organic building block that has become a cornerstone in modern medicinal chemistry[1]. Because the carbonitrile group acts as a potent hydrogen bond acceptor and the benzyl ring provides excellent hydrophobic packing, this scaffold readily interacts with deep protein pockets.

Historically, this scaffold has been driven down two distinct pharmacological pipelines:

  • Kinase Inhibitors: Through pyrimidine fusion, it yields pyrrolo[3,2-d]pyrimidines that act as potent ATP-competitive inhibitors of2[2].

  • Immune Modulators: Through aniline substitution, it yields non-cyclic dinucleotide (non-CDN)3[3].

The central challenge for application scientists and drug developers is cross-reactivity . The structural features that make the scaffold an excellent STING agonist also make it prone to off-target kinase inhibition, and vice versa. This guide objectively compares the cross-reactivity profiles of these derivative classes and provides field-proven, self-validating experimental workflows to isolate highly selective lead compounds.

Mechanistic Divergence and Cross-Reactivity Risks

To understand the cross-reactivity of this compound derivatives, we must examine the causality behind their target engagement.

In kinase inhibitors, the pyrrole-3-carbonitrile core mimics the adenine ring of ATP, forming critical bidentate hydrogen bonds with the kinase hinge region[2]. Conversely, in STING agonists, the planar hydrophobic core of the optimized scaffold (e.g., compound 4A or 7F) stacks optimally within the cGAMP binding pocket, promoting STING polymerization and subsequent TBK1/IRF3 recruitment[3]. Because both target classes rely on deep, hydrophobic, nucleotide-binding-like pockets, derivatives designed for STING often exhibit residual affinity for the kinome (particularly VEGFR and Src), while kinase-directed derivatives can inadvertently trigger immune signaling.

MechanisticDivergence cluster_kinase Kinase Target Space cluster_sting Immune Target Space Scaffold This compound (Core Scaffold) EGFR EGFR / CDK2 Inhibition Scaffold->EGFR Pyrimidine Fusion STING STING Polymerization Scaffold->STING Aniline Substitution CellCycle Cell Cycle Arrest & Apoptosis EGFR->CellCycle EGFR->STING Cross-Reactivity Risk STING->EGFR Off-Target Binding TBK1 TBK1 / IRF3 Phosphorylation STING->TBK1 IFN IFN-β & Cytokine Release TBK1->IFN

Mechanistic divergence and bidirectional cross-reactivity risks of the pyrrole-3-carbonitrile scaffold.

Comparative Cross-Reactivity Profiles

When evaluating these compounds, quantitative profiling is essential. The table below summarizes the pharmacological divergence between a representative STING-optimized derivative (Compound 7F) and a Kinase-optimized derivative (Compound 9a), highlighting their respective cross-reactivity liabilities.

Derivative ClassRepresentative CompoundPrimary Target AffinityKey Off-Target Liabilities (Cross-Reactivity)Primary Cellular Phenotype
STING Agonist Compound 7F[3]hSTING (EC₅₀: ~10.5 µM)VEGFR2, Src (K_d < 5 µM)Time-dependent IFN-β, CXCL10, and IL6 expression in THP1 cells.
Kinase Inhibitor Compound 9a[2]EGFR / CDK2 (IC₅₀: 0.011 µM)HER2, PDGFR (IC₅₀ < 0.1 µM)G0-G1 phase cell cycle arrest and apoptosis in HCT116 / MCF-7 cells.

Data synthesized from structure-activity relationship studies of the 1H-pyrrole-3-carbonitrile scaffold[2][3].

Self-Validating Experimental Protocols for Profiling

To objectively separate on-target efficacy from off-target cross-reactivity, your screening cascade must be orthogonal and self-validating.

ScreeningWorkflow Cmpd Scaffold Derivatives Kinome Kinome Profiling (TR-FRET) Cmpd->Kinome Off-target check STING THP1 Reporter (Luminescence) Cmpd->STING On-target check Tox Cytotoxicity Counter-screen Kinome->Tox WB Western Blot (Phospho-Targets) STING->WB Validation WB->Tox Select Lead Selection (High Selectivity) Tox->Select Therapeutic Index > 10

Self-validating orthogonal screening workflow for cross-reactivity profiling.
Protocol A: High-Throughput Kinome Profiling (TR-FRET)

Causality & Rationale: Pyrrole derivatives often exhibit auto-fluorescence, which confounds standard biochemical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before signal acquisition, cleanly eliminating compound auto-fluorescence artifacts.

  • Step 1: Preparation: Dispense this compound derivatives (10-point dose-response, 0.1 nM to 10 µM) into a 384-well plate. Include Staurosporine as a positive control for pan-kinase inhibition.

  • Step 2: Incubation: Add the target kinase (e.g., EGFR, CDK2, VEGFR2) and the fluorescent tracer (ATP-competitive probe). Incubate for 1 hour at room temperature to allow equilibrium binding.

  • Step 3: Detection: Add the Europium (Eu)-labeled anti-tag antibody.

  • Step 4: Acquisition & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the emission ratio (665/615). A decrease in the FRET signal confirms that the compound has successfully displaced the tracer from the kinase ATP pocket.

Protocol B: Cellular STING Target Engagement (THP1 Dual Reporter Assay)

Causality & Rationale: To ensure that immune activation is strictly STING-dependent (and not an artifact of off-target kinase inhibition stressing the cell), we utilize THP1 cells. THP1 cells endogenously express the complete cGAS-STING-TBK1-IRF3 axis, providing a physiologically relevant environment[3].

  • Step 1: Cell Seeding: Seed THP1-Dual reporter cells (expressing an IRF-inducible Lucia luciferase reporter) at 1 × 10⁵ cells/well in a 96-well plate.

  • Step 2: Compound Treatment: Treat cells with the pyrrole derivatives. Include SR-717 as a positive STING agonist control and an inactive scaffold analog as a negative control. Incubate for 24 hours.

  • Step 3: Luminescence Readout: Add the luciferase substrate to the supernatant and measure luminescence. This quantifies downstream IFN-β pathway activation.

  • Step 4: Orthogonal Validation (The Self-Validating Step): Lyse a parallel set of treated cells and perform a Western Blot. Probe for phospho-TBK1 (Ser172) and phospho-IRF3 (Ser396) . Crucial insight: If a compound shows high luminescence but lacks p-TBK1/p-IRF3 bands, the reporter activation is due to off-target cross-reactivity (e.g., direct NF-κB activation via off-target kinase inhibition), not true STING agonism.

Conclusion

The this compound scaffold is a double-edged sword in drug discovery. While it offers exceptional binding affinity for both RTKs/CDKs and the STING receptor, its propensity for polypharmacology demands rigorous cross-reactivity profiling. By employing TR-FRET kinome screens alongside orthogonally validated THP1 cellular assays, researchers can confidently navigate the mechanistic divergence of this scaffold and isolate highly selective therapeutics.

References

  • ChemicalBook. "this compound."
  • National Center for Biotechnology Information (PMC).
  • ACS Medicinal Chemistry Letters.

Sources

benchmarking new synthetic methods for aminopyrroles against classical reactions.

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Next-Generation Synthetic Methods for Aminopyrroles Against Classical Reactions

Aminopyrroles are privileged scaffolds in medicinal chemistry, serving as critical pharmacophores in MEK inhibitors, metallo-β-lactamase inhibitors, and purine base analogues[1]. As a Senior Application Scientist, I frequently observe discovery chemistry bottlenecks stemming from outdated synthetic routes. While classical methods like the Paal-Knorr synthesis are foundational, they often lack the regiocontrol and functional group tolerance required for highly decorated 2-aminopyrroles.

This guide objectively benchmarks classical pyrrole syntheses against modern, next-generation approaches—specifically gold-catalyzed nitrene transfer and multicomponent cascade reactions—providing actionable protocols and experimental data to streamline your drug development workflows.

The Mechanistic Shift: Causality Behind Experimental Choices

The Limitations of Classical Paal-Knorr

The Paal-Knorr synthesis traditionally constructs the pyrrole core via the condensation of a 1,4-dicarbonyl compound with a primary amine or hydrazine[2].

  • The Causality of Failure: The limitation in aminopyrrole synthesis lies in precursor availability and reaction thermodynamics. Synthesizing highly substituted 1,4-dicarbonyls is synthetically taxing. Furthermore, the harsh acidic conditions and elevated temperatures required for the dual dehydration steps often lead to the degradation of sensitive functional groups and poor regioselectivity when unsymmetrical dicarbonyls are used[2].

Modern Approach 1: Gold-Catalyzed Intermolecular Nitrene Transfer

To bypass dicarbonyl synthesis, transition-metal catalysis offers a powerful alternative. The reaction between vinyl azides and ynamides, catalyzed by Au(I), provides direct access to polysubstituted 2-aminopyrroles[3].

  • The Causality of Success: The highly carbophilic Au(I) catalyst selectively activates the ynamide. Subsequent nucleophilic attack by the vinyl azide and extrusion of N₂ generates an α-imino gold carbene intermediate. This intermediate undergoes a rapid 5-exo-dig cyclization. The thermodynamic driving force is the formation of the aromatic pyrrole system, which allows the reaction to proceed under exceptionally mild conditions with high atom economy[3].

Modern Approach 2: Multicomponent Cascade Reactions (MCRs)

Green chemistry initiatives have driven the development of one-pot multicomponent reactions. Reacting arylglyoxal monohydrates, 1,1-enediamines, and 2-hydroxynaphthalene-1,4-dione in ethanol yields complex 2-aminopyrrole derivatives[4].

  • The Causality of Success: MCRs leverage the sequential formation of multiple bonds in a single vessel. The initial Knoevenagel-type condensation creates a highly reactive electrophile that immediately undergoes Michael addition and subsequent cyclization. The elimination of water drives the aromatization, making the process highly efficient without the need for transition metals or harsh solvents[4].

Visualizing the Synthetic Logic

G Start Target: Substituted Aminopyrrole Classical Classical Paal-Knorr Start->Classical Modern1 Gold-Catalyzed Nitrene Transfer Start->Modern1 Modern2 Multicomponent Cascade Start->Modern2 C_Step 1,4-Dicarbonyl + Hydrazine Harsh Heating, Acid Catalyst Classical->C_Step M1_Step Vinyl Azide + Ynamide [Au] Catalyst, Mild Temp Modern1->M1_Step M2_Step Arylglyoxal + Enediamine + Dione Green Solvent, Room Temp Modern2->M2_Step C_Out Limited Substitution Harsh Conditions C_Step->C_Out M1_Out Polysubstituted 2-Aminopyrrole High Regioselectivity M1_Step->M1_Out M2_Out Complex Scaffold High Atom Economy M2_Step->M2_Out

Workflow comparison: Classical Paal-Knorr vs. Modern Aminopyrrole Syntheses.

G Au Au(I) Catalyst Ynamide Ynamide Activation Au->Ynamide VinylAzide Vinyl Azide Addition Ynamide->VinylAzide Nitrene Nitrene Transfer & N2 Extrusion VinylAzide->Nitrene Cyclization 5-exo-dig Cyclization Nitrene->Cyclization Product 2-Aminopyrrole Product Cyclization->Product Product->Au Catalyst Regeneration

Mechanism of gold-catalyzed intermolecular nitrene transfer for 2-aminopyrrole synthesis.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. In-process controls provide immediate feedback on the reaction trajectory.

Protocol A: Classical Paal-Knorr Synthesis of 1-Aminopyrrole (Benchmark)
  • Preparation: In a round-bottom flask, dissolve 1.0 mmol of 2,5-hexanedione in 5 mL of glacial acetic acid.

  • Addition: Slowly add 1.2 mmol of N,N-dimethylhydrazine dropwise at room temperature.

  • Cyclization: Heat the mixture to 100 °C for 12 hours[5].

  • Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the dicarbonyl spot and the appearance of a highly UV-active spot indicates cyclization.

  • Workup: Neutralize with saturated NaHCO₃, extract with CH₂Cl₂, dry over MgSO₄, and concentrate.

  • Validation (Analytical): ¹H NMR should reveal the characteristic symmetric pyrrole β-protons around δ 5.8 ppm.

Protocol B: Gold-Catalyzed Synthesis of Polysubstituted 2-Aminopyrrole
  • Preparation: In an oven-dried Schlenk tube under argon, combine 0.2 mmol of ynamide and 0.24 mmol of vinyl azide in 2.0 mL of anhydrous 1,2-dichloroethane (DCE)[3].

  • Catalyst Addition: Add 5 mol% of IPrAuNTf₂ (a highly reactive Au(I) complex).

  • Reaction: Stir at room temperature for 2 hours.

  • Validation (In-Process): The reaction is self-validating through the visible evolution of N₂ gas bubbles upon catalyst addition, confirming nitrene transfer.

  • Workup: Filter the crude mixture through a short pad of silica gel, eluting with EtOAc, and concentrate.

  • Validation (Analytical): ¹H NMR will show the downfield shift of the pyrrole N-H proton (if unprotected) and distinct resonances for the polysubstituted core, lacking the alkyne carbon signals in ¹³C NMR.

Quantitative Benchmarking Data

The following table summarizes the performance of these methodologies based on recent literature[2][3][4].

MetricClassical Paal-KnorrGold-Catalyzed Nitrene TransferMulticomponent Cascade
Target Scaffold 1-Aminopyrroles / Simple PyrrolesPolysubstituted 2-AminopyrrolesComplex Fused 2-Aminopyrroles
Typical Yield 45% - 65%75% - 95%73% - 78%
Reaction Time 12 - 24 hours1 - 3 hours2 - 4 hours
Temperature 80 °C - 120 °CRoom TemperatureReflux (in Ethanol)
Catalyst Required Brønsted/Lewis AcidsAu(I) complexes (e.g., IPrAuNTf₂)Catalyst-Free (Green)
Regioselectivity Poor (with unsymmetrical dicarbonyls)Excellent (directed by ynamide)Excellent (sterically driven)
Byproducts H₂O, degraded starting materialsN₂ (gas)H₂O

Conclusion

While the classical Paal-Knorr reaction remains a staple for simple pyrrole architectures, it is fundamentally outpaced by modern catalytic and multicomponent strategies when synthesizing highly decorated aminopyrroles. For drug development professionals, adopting gold-catalyzed nitrene transfer or green MCRs translates to higher throughput, broader functional group tolerance, and significantly reduced purification bottlenecks.

References

  • Short and Modular Synthesis of Substituted 2-Aminopyrroles Source: PMC / NIH.gov URL:[Link]

  • Multi-component one-pot synthesis of 2-aminopyrrole derivatives Source: Journal of Yunnan University URL:[Link]

  • Heterocyclic Chemistry - Microwave Synthesis Source: CEM Corporation URL:[Link]

  • Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones Source: MDPI URL:[Link]

  • Polysubstituted 2-Aminopyrrole Synthesis via Gold-Catalyzed Intermolecular Nitrene Transfer from Vinyl Azide to Ynamide: Reaction Scope and Mechanistic Insights Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of 5-amino-1-benzyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the bench to include the responsible management of all chemical reagents. The proper disposal of specialized compounds like 5-amino-1-benzyl-1H-pyrrole-3-carbonitrile (CAS No. 59661-27-7) is not merely a regulatory formality but a cornerstone of a safe and sustainable laboratory environment.[1] This guide provides a detailed, step-by-step protocol for its disposal, grounded in an understanding of its chemical nature and potential hazards.

Hazard Profile and Essential Safety Precautions

Before beginning any disposal procedure, a thorough understanding of the potential hazards and the required personal protective equipment (PPE) is mandatory.

Table 1: Hazard Assessment for this compound

FeatureAssociated HazardRecommended Safety Precautions
Physical Form Solid/PowderHandle in a chemical fume hood or well-ventilated area to minimize dust inhalation.[2][6] Avoid creating dust when handling.[2]
Pyrrole Moiety Potential for CNS depression, liver effects, skin and eye irritation.[3] May be harmful if inhaled and toxic if swallowed.[3][5]Wear appropriate PPE. Ensure eyewash stations and safety showers are accessible.[7]
Nitrile Group (-CN) Potential for toxicity.[8] Risk of releasing toxic hydrogen cyanide (HCN) gas upon contact with strong acids.Segregate waste from acidic materials.[3]
Amino Group (-NH2) Potential for skin and eye irritation.Wear appropriate PPE, including gloves and eye protection.[9]

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Tightly fitting chemical safety goggles are required.[2] A face shield should be used if there is a risk of splashing.

  • Hand Protection: Chemical-resistant nitrile gloves are mandatory. Gloves must be inspected before use and disposed of immediately if contamination is suspected.[2][10]

  • Body Protection: A standard laboratory coat must be worn to protect skin and clothing.[11]

  • Respiratory Protection: If handling significant quantities outside of a fume hood, a NIOSH-approved respirator may be necessary.[12]

Step-by-Step Disposal Protocol

The primary and most compliant method for disposing of this compound is through your institution's certified hazardous waste management program or a licensed contractor.[13][14] On-site chemical neutralization is not recommended due to the compound's complex structure and potential for hazardous reactions.[15]

Step 1: Waste Segregation and Collection Treat all waste containing this chemical as hazardous.[14]

  • Designate a Waste Container: Use a dedicated, sealable, and chemically compatible container for solid waste. This container should be clearly labeled for "Non-Halogenated Organic Solid Waste" or as otherwise directed by your institution's Environmental Health & Safety (EHS) office.

  • Avoid Co-mingling: Never mix this waste with incompatible materials, especially strong acids, which could lead to the release of hydrogen cyanide, or with strong oxidizing agents.[3]

Step 2: Packaging and Labeling Proper labeling is critical for safe handling by waste management personnel.

  • Transfer Waste: Carefully transfer the solid this compound and any contaminated disposables (e.g., weigh paper, contaminated gloves, pipette tips) into the designated hazardous waste container.[11]

  • Label Correctly: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Follow all additional institutional labeling requirements.

Step 3: Disposal of Empty Containers A container that once held this chemical can be rendered non-hazardous through a triple-rinse procedure.[15]

  • Rinsing: Rinse the empty container three times with a suitable laboratory solvent, such as acetone or ethanol.

  • Collect Rinsate: Crucially, this rinsate is now considered hazardous liquid waste.[15] It must be collected in a separate, properly labeled container for liquid hazardous waste. Do not pour it down the drain.[2][3]

  • Final Container Disposal: Once triple-rinsed, deface or remove the original chemical label from the container. It can now be disposed of as regular, non-hazardous laboratory glass or plastic, in accordance with your facility's policies.[14][15]

Step 4: Storage and Final Disposal

  • Temporary Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated satellite accumulation area within your laboratory.

  • Arrange for Pickup: Follow your institutional procedures to schedule a waste pickup with your EHS department or approved hazardous waste contractor.[14][16]

Disposal Decision Workflow

The following diagram outlines the logical decision-making process for the proper disposal of this compound and associated materials.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 cluster_7 cluster_8 cluster_9 A Waste Generation: This compound B Is it the bulk chemical or contaminated labware? A->B C Is the original container empty? B->C No D Place in a labeled Hazardous Solid Waste Container B->D Yes E Triple-rinse container with a suitable solvent C->E Yes I Store sealed container in a designated accumulation area D->I F Collect rinsate as Hazardous Liquid Waste E->F G Deface original label F->G F->I H Dispose of container as non-hazardous lab glass/plastic G->H J Arrange for pickup by EHS / Hazardous Waste Contractor I->J

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Management

Accidental spills must be handled promptly and safely.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing all required PPE, gently cover the spill with an inert absorbent material like vermiculite, sand, or a universal sorbent.[6][10] Avoid using combustible materials.

    • Carefully sweep or scoop the material into the designated hazardous waste container.[2] Avoid creating dust.[2]

    • Clean the spill area with a suitable solvent and decontaminate. Collect all cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.[6]

    • Alert others and prevent entry into the contaminated area.

    • Immediately contact your institution's EHS or emergency response team for assistance.[6]

By adhering to this structured protocol, you ensure that the disposal of this compound is conducted in a manner that protects you, your colleagues, and the environment, thereby upholding the highest standards of scientific responsibility.

References

  • Safety D
  • 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. (URL: )
  • Nitrates - Standard Operating Procedure. UC Center for Laboratory Safety. (2012). (URL: [Link])

  • MSDS - Safety Data Sheet. (URL: [Link])

  • Material Safety Data Sheet - OTGUARD. Medizysis. (URL: [Link])

  • 5-Amino-1-benzoyl-1H-pyrazole-3,4-dicarbonitrile. PubChem - NIH. (URL: [Link])

  • A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. The Royal Society of Chemistry. (2018). (URL: [Link])

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies. (URL: [Link])

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. (URL: [Link])

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. (URL: [Link])

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC - NIH. (URL: [Link])

  • Management of Biosafety Level 1 (BSL1) Recombinant or Synthetic Nucleic Acid Waste. The University of Utah. (URL: [Link])

  • Removal of benzyl group and obtaining unprotected amino acid. ResearchGate. (URL: [Link])

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.